N-(2-phenylethyl)cyclopentanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)10-11-14-13-8-4-5-9-13/h1-3,6-7,13-14H,4-5,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWNDVNDXTOLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406623 | |
| Record name | N-(2-phenylethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160567-89-5 | |
| Record name | N-(2-phenylethyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of N-(2-phenylethyl)cyclopentanamine
Abstract
This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of N-(2-phenylethyl)cyclopentanamine, a secondary amine with significant potential in medicinal chemistry. The core of this molecule incorporates the pharmacologically relevant phenylethylamine scaffold and a conformationally constrained cyclopentanamine moiety, making it a valuable target for drug discovery programs, particularly in neurology.[1][2][3] We present a robust and efficient synthetic route via one-pot reductive amination of cyclopentanone with 2-phenylethylamine. The rationale for the chosen synthetic strategy and reaction conditions is discussed in depth. Furthermore, this guide establishes a complete framework for the structural verification and purity assessment of the final compound using a suite of standard analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Expected data and key spectral features are detailed to provide a benchmark for successful synthesis.
Introduction
The convergence of privileged structural motifs is a cornerstone of modern drug design. This compound is an exemplar of this principle, wedding two key pharmacophores. The 2-phenylethylamine framework is the backbone of numerous neurotransmitters (e.g., dopamine, norepinephrine) and is found in a vast array of neurologically active agents.[3][4] Its presence often confers affinity for targets within the central nervous system. Concurrently, the cyclopentanamine unit provides a degree of conformational rigidity, which can be crucial for enhancing binding affinity and selectivity for a specific biological target.[2]
The synthesis of novel derivatives of such scaffolds is of paramount importance to researchers in drug development. This guide is designed for chemists and pharmacologists, providing an expert-level, field-proven protocol for synthesizing this compound and rigorously confirming its chemical identity. The methodologies described herein are grounded in established chemical principles and are designed to be both efficient and reliable.
Part I: Synthesis via Reductive Amination
Principle of the Reaction
Reductive amination is one ofthe most powerful and widely used methods for the synthesis of amines. The transformation proceeds in a one-pot fashion through two distinct, sequential steps:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (2-phenylethylamine) on the carbonyl carbon of the ketone (cyclopentanone). This forms an unstable carbinolamine intermediate, which, under mildly acidic conditions, readily dehydrates to form a more stable iminium cation.
-
Reduction: A selective reducing agent, introduced into the same reaction vessel, reduces the iminium intermediate to the final secondary amine product.[5]
Rationale for Method Selection
The choice of reductive amination is predicated on its high efficiency, operational simplicity, and the use of readily available starting materials. For this specific transformation, a key consideration is the choice of the reducing agent. While powerful hydrides like lithium aluminum hydride could achieve the reduction, they would also readily reduce the starting ketone. Similarly, sodium borohydride can be sluggish in reducing the imine intermediate.
Therefore, we select Sodium Triacetoxyborohydride (NaBH(OAc)₃) . This reagent is exceptionally well-suited for this reaction due to its mild nature and enhanced steric bulk, which allows it to selectively reduce the protonated iminium ion much faster than it reduces the starting ketone. This selectivity obviates the need to pre-form the imine in a separate step, making the one-pot procedure highly efficient.
Reaction Mechanism
Caption: The reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Table 1: Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Cyclopentanone | C₅H₈O | 84.12 | 0.84 g (0.91 mL) | 10.0 |
| 2-Phenylethylamine | C₈H₁₁N | 121.18 | 1.21 g (1.25 mL) | 10.0 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 15.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 0.57 mL | 10.0 |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopentanone (1.0 eq), 2-phenylethylamine (1.0 eq), and dichloromethane (DCM, 40 mL).
-
Acidification: Add glacial acetic acid (1.0 eq) to the solution. The acid catalyzes the formation of the iminium intermediate. Stir the mixture at room temperature for 20 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause some gas evolution. The reaction is mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The product should have a higher Rf value than the 2-phenylethylamine starting material. The reaction is typically complete within 3-5 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 30 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.
-
Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of 1% to 5% ethyl acetate in hexanes to isolate the pure this compound.
Part II: Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the successful synthesis of the target compound and to establish its purity. The following section outlines the expected results from standard analytical techniques.
Characterization Workflow
Caption: Logical workflow from crude product to full characterization.
Physical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N | [1] |
| Molecular Weight | 189.30 g/mol | [6] |
| Appearance | Liquid | [6] |
| Nitrogen Rule | Odd MW, consistent with one N atom | [7] |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present.
Expected Spectrum: The IR spectrum provides a definitive fingerprint. For a secondary amine like our target compound, the most telling signal is the N-H stretch.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| ~3350-3310 | N-H Stretch | Weak to Medium | Characteristic single peak for a secondary amine.[7][8] |
| 3100-3000 | Aromatic C-H Stretch | Medium | Indicates the presence of the phenyl ring. |
| 2950-2850 | Aliphatic C-H Stretch | Strong | From the cyclopentyl and ethyl groups. |
| ~1600, ~1495 | Aromatic C=C Stretch | Medium | Confirms the aromatic ring. |
| 1250-1020 | C-N Stretch | Medium to Weak | For the aliphatic amine C-N bond.[8] |
| 910-665 | N-H Wag | Broad, Medium | Characteristic of primary and secondary amines.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~7.35-7.20 ppm (5H, multiplet): Protons of the monosubstituted phenyl ring.
-
~3.60 ppm (1H, quintet): The methine proton (CH) on the cyclopentyl ring attached to the nitrogen. It is deshielded by the adjacent nitrogen.
-
~2.90 ppm (4H, multiplet): The two methylene groups (N-CH₂-CH₂-Ph) of the phenylethyl chain.
-
~1.90-1.50 ppm (8H, multiplet): The four methylene groups (CH₂) of the cyclopentyl ring.
-
~1.40 ppm (1H, broad singlet): The N-H proton. This signal is often broad and its chemical shift can vary; it will disappear upon a D₂O shake.[7]
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~140 ppm: Quaternary aromatic carbon (C-CH₂).
-
~128.5 ppm (2C) & ~128.3 ppm (2C): Aromatic CH carbons (ortho and meta).
-
~126.0 ppm: Aromatic CH carbon (para).
-
~59.0 ppm: Cyclopentyl CH carbon attached to nitrogen.
-
~49.0 ppm: N-CH₂ carbon.
-
~36.5 ppm: Ph-CH₂ carbon.
-
~33.0 ppm (2C): Cyclopentyl CH₂ carbons adjacent to the CH-N group.
-
~24.0 ppm (2C): Remaining cyclopentyl CH₂ carbons.
Mass Spectrometry (MS)
Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting mass-to-charge (m/z) ratio of the molecular ion and its fragments provides the molecular weight and structural clues.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 189 , consistent with the molecular weight. Its presence confirms the elemental formula and adheres to the nitrogen rule (odd mass for one nitrogen atom).[7]
-
Base Peak (m/z = 116): This is the most likely base peak, resulting from alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom), specifically the loss of the benzyl radical (C₇H₇•). This forms a stable iminium ion [C₅H₁₀=N-H-CH₂]⁺.
-
Tropylium Ion (m/z = 91): A very common and prominent fragment in compounds containing a benzyl group, resulting from the cleavage of the Cα-Cβ bond of the phenylethyl chain followed by rearrangement to the stable tropylium cation [C₇H₇]⁺.[9]
-
Other Fragments: Loss of the cyclopentyl group (m/z = 120) or other fragmentation patterns of the cyclopentyl ring.
Conclusion
This guide details a reliable and scientifically sound approach for the synthesis and characterization of this compound. The reductive amination protocol using sodium triacetoxyborohydride offers a highly selective and efficient route to the target molecule. The subsequent analytical workflow, employing IR, NMR, and MS, provides a comprehensive and self-validating system for confirming the structural integrity and purity of the synthesized compound. The data and methodologies presented here serve as a robust resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this and related molecular scaffolds for novel therapeutic applications.
References
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University of California, Davis. IR Spectroscopy Tutorial: Amines. [Online]. Available: [Link]
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Oreate AI Blog. (2026). Decoding the IR Spectrum of Secondary Amines. [Online]. Available: [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. [Online]. Available: [Link]
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Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. [Online]. Available: [Link]
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Illinois State University. (2015). Infrared Spectroscopy. [Online]. Available: [Link]
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PubChem. N-(2-phenylethyl)cyclopentanecarboxamide. [Online]. Available: [Link]
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I.S. de Sousa, et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Online]. Available: [Link]
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Wang, Y. S., et al. (2013). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Online]. Available: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-(2-phenylethyl)cyclopentanamine
Abstract
This technical guide provides a comprehensive analysis of the essential physicochemical properties of N-(2-phenylethyl)cyclopentanamine, a secondary amine with significant potential in medicinal chemistry and drug development.[1] As a molecule combining a flexible phenylethyl group with a rigid cyclopentyl moiety, its properties such as acidity (pKa), lipophilicity (LogP/LogD), solubility, and thermal stability are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This document outlines both the theoretical basis and detailed, field-proven experimental protocols for the precise determination of these parameters. The methodologies are presented to ensure scientific integrity, providing researchers and drug development professionals with a self-validating framework for characterization. All discussions are grounded in authoritative references to support key claims and procedural standards.
Introduction: Structural Significance and Therapeutic Potential
This compound (CAS 160567-89-5) is an organic compound featuring a cyclopentanamine core substituted with a 2-phenylethyl group at the nitrogen atom.[1] The structural architecture of this molecule is of particular interest to medicinal chemists. The phenylethyl group is a common pharmacophore found in numerous neurologically active agents, while the cyclopentyl group introduces a degree of conformational rigidity and lipophilicity that can significantly influence receptor binding and metabolic stability.[1]
The amine functional group imparts moderate polarity and the ability to act as a hydrogen bond acceptor, influencing its solubility and interactions with biological targets.[1] As a secondary amine, it is basic and will be protonated at physiological pH, a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of its physicochemical properties is therefore not merely academic but a prerequisite for any rational drug design and development program involving this or structurally related compounds.
Core Physicochemical Profile
A summary of the key physicochemical properties of this compound is presented below. These values are a combination of reported data and calculated estimates, which serve as a baseline for experimental verification.
| Property | Value (Experimental or Estimated) | Source / Method | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₉N | - | Defines the elemental composition and stoichiometry. |
| Molecular Weight | 189.30 g/mol | [2][3] | Influences diffusion rates and molar concentration calculations. |
| Physical Form | Liquid | [2] | Affects handling, formulation, and storage requirements. |
| Calculated LogP | 3.05 | [2] | Predicts lipophilicity and membrane permeability; a key component of drug-likeness rules like Lipinski's Rule of 5.[4][5][6] |
| Estimated pKa | ~10.5 - 11.0 | Based on similar secondary alkylamines[7] | Determines the ionization state at physiological pH (7.4), impacting solubility, receptor interaction, and cell penetration. |
| Aqueous Solubility | Low to Moderate | Inferred from structure[8] | Crucial for bioavailability and formulation development. |
| Thermal Stability | To be determined experimentally | - | Informs on storage conditions, shelf-life, and processing limits.[9] |
| Rotatable Bonds | 4 | [2] | Indicates molecular flexibility, which can affect receptor binding affinity. |
Experimental Determination of Key Parameters
The following sections provide detailed, step-by-step protocols for the experimental determination of the most critical physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the methodology.
Determination of Acid Dissociation Constant (pKa)
The pKa is arguably the most important physicochemical parameter for an ionizable drug candidate. It dictates the charge state of the molecule in different biological compartments. For a basic amine like this compound, the pKa refers to the equilibrium constant for the dissociation of its conjugate acid (R₂NH₂⁺). Potentiometric titration is a robust and widely used method for this determination.[10]
-
Instrumentation: A calibrated pH meter with a combination glass electrode, an automated titrator (e.g., Mettler Toledo T5), and a 25 mL titration vessel.
-
Reagent Preparation:
-
Analyte Solution: Accurately weigh ~20 mg of this compound and dissolve it in 20 mL of a co-solvent system (e.g., 50:50 methanol/water) to ensure complete dissolution.
-
Titrant: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Blank: Prepare a solution of the same co-solvent system without the analyte.
-
-
Titration Procedure:
-
Place the analyte solution in the titration vessel and immerse the pH electrode.
-
Titrate the solution with the standardized 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.01 mL).
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point, identified by a sharp change in pH.
-
Perform a blank titration using the co-solvent alone to correct for solvent effects.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is determined from the pH value at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the inflection point on the sigmoid curve.[10]
-
Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the titrant volume to precisely locate the equivalence point (the peak of the derivative curve). The pKa is the pH at half of this volume.
-
Causality Behind Experimental Choices:
-
Co-Solvent System: The use of a methanol/water co-solvent is necessary because this compound, with a LogP of ~3, is expected to have low aqueous solubility. The co-solvent ensures the analyte and its salt form remain fully dissolved throughout the titration.
-
Automated Titrator: This ensures high precision in titrant delivery and data acquisition, leading to a more accurate and reproducible pKa determination compared to manual methods.
-
Blank Titration: This is a critical control to account for the acidity or basicity of the solvent system and any impurities, ensuring that the measured pH changes are solely due to the analyte.
Determination of Lipophilicity (LogD at pH 7.4)
Lipophilicity is a key predictor of a compound's ADME properties. For an ionizable compound, the distribution coefficient (LogD) is more physiologically relevant than the partition coefficient (LogP).[4] LogD is measured at a specific pH and accounts for the partitioning of both the ionized and non-ionized forms of the molecule.[5][6] The shake-flask method is the gold-standard for LogP and LogD determination.[5][11]
-
System Preparation:
-
Aqueous Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Organic Phase: Use 1-octanol.
-
Pre-saturation: Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely before use. This step is crucial to prevent volume changes during the actual experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in 1-octanol at a concentration of approximately 1 mg/mL.
-
-
Partitioning:
-
In a series of glass vials (in triplicate), add 5 mL of the pre-saturated 1-octanol stock solution and 5 mL of the pre-saturated PBS (pH 7.4).
-
Seal the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours; preliminary experiments should establish this).
-
Centrifuge the vials at low speed (e.g., 2000 rpm) for 15 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase (aqueous and octanol).
-
Determine the concentration of the analyte in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.
-
-
Calculation:
-
The distribution coefficient, D, is calculated as the ratio of the analyte's concentration in the octanol phase to its concentration in the aqueous phase: D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogD is the base-10 logarithm of D.
-
Causality Behind Experimental Choices:
-
1-Octanol/Water System: This biphasic system is the universally accepted standard for mimicking the lipid/aqueous environments of biological membranes.
-
pH 7.4 Buffer: This specific pH is chosen to replicate the physiological pH of blood plasma, providing a direct measure of lipophilicity under biologically relevant conditions.[4]
-
Pre-saturation of Solvents: This critical step prevents volume changes during the experiment that would otherwise occur due to the partial miscibility of octanol and water, ensuring the accuracy of the final concentration measurements.
-
HPLC-UV for Quantification: This technique provides the high sensitivity and specificity required to accurately measure the analyte's concentration in both phases, even when the concentration in one phase is very low.
Assessment of Thermal Stability
Understanding a compound's thermal stability is vital for determining appropriate storage conditions, predicting shelf-life, and identifying potential issues during manufacturing (e.g., drying). Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques used for this purpose.[12][13][14]
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It precisely identifies the temperature at which the compound begins to decompose.
-
Instrumentation: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/DSC 3+).
-
Sample Preparation: Place 5-10 mg of this compound liquid into an alumina crucible.
-
Analysis Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Temperature Program: Equilibrate at 30°C, then ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining (y-axis) versus temperature (x-axis).
-
The onset temperature of decomposition is determined from the point where significant mass loss begins. The first derivative of this curve (DTG) can be used to identify the temperature of maximum decomposition rate.
-
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[15] It is used to detect thermal events such as melting, boiling, and decomposition, and to determine the energy associated with these transitions.[16]
-
Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000).
-
Sample Preparation: Hermetically seal 3-5 mg of this compound in an aluminum DSC pan. An empty, hermetically sealed pan is used as the reference.
-
Analysis Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at a sub-ambient temperature (e.g., -50°C), then ramp the temperature to 300°C at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the heat flow (y-axis) versus temperature (x-axis).
-
Endothermic events (e.g., melting, boiling) will appear as peaks pointing down, while exothermic events (e.g., decomposition) will appear as peaks pointing up. The peak onset and peak maximum temperatures provide critical information about the compound's thermal behavior.
-
Conclusion
The physicochemical properties of this compound—particularly its pKa, LogD, and thermal stability—are foundational to its evaluation as a potential drug candidate. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data essential for building predictive ADME models and guiding formulation development. By adhering to these validated methodologies, researchers can ensure the scientific integrity of their characterization efforts, enabling a more efficient and informed drug discovery process.
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Retrieved from [Link]
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]
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LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]
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LogP / LogD shake-flask method. (2024). Protocols.io. Retrieved from [Link]
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LogP / LogD shake-flask method v1. (2021). ResearchGate. Retrieved from [Link]
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Sumon, K. Z., et al. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]
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A Simple Method for the Estimation of pKa of Amines. (n.d.). Hrcak. Retrieved from [Link]
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Application of thermogravimetric analysis to the evaluation of aminated solid sorbents for CO2 capture. (n.d.). SciSpace. Retrieved from [Link]
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De Vrieze, M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. Retrieved from [Link]
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Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). (2022). Scholaris. Retrieved from [Link]
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N-(2-phenylethyl)cyclopentanecarboxamide. (n.d.). PubChem. Retrieved from [Link]
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Determining the content of amino groups using TGA? (2023). ResearchGate. Retrieved from [Link]
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Cyclopentylamine. (n.d.). Solubility of Things. Retrieved from [Link]
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Impact of Solvent on the Thermal Stability of Amines. (2022). PMC - NIH. Retrieved from [Link]
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Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. Retrieved from [Link]
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2-PropenaMide, N-(2-phenylethyl). (n.d.). LookChem. Retrieved from [Link]
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Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH. Retrieved from [Link]
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Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]
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Analysis of primary, secondary and tertiary amines. (n.d.). Agilent. Retrieved from [Link]
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Comprehensive Profiling of Amine-Containing Metabolite Isomers with Chiral Phosphorus Reagents. (2023). ACS Publications. Retrieved from [Link]
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An In-depth Technical Guide on the Speculative Mechanism of Action of N-(2-phenylethyl)cyclopentanamine
Abstract
N-(2-phenylethyl)cyclopentanamine is a novel compound with a chemical structure suggesting potential psychoactivity, yet its pharmacological profile remains uncharacterized. This guide provides a comprehensive framework for elucidating its mechanism of action. By dissecting its core components—a phenethylamine backbone and a cyclopentylamine moiety—we generate a series of evidence-based hypotheses. These speculations center on its potential role as a monoamine releasing agent, a trace amine-associated receptor 1 (TAAR1) agonist, a direct interactor with monoaminergic receptors, and a potential enzyme inhibitor. For each hypothesis, this document details the scientific rationale and provides rigorous, step-by-step experimental protocols designed to yield definitive, verifiable data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel psychoactive compounds.
Introduction: Unveiling a Pharmacological Enigma
This compound (C13H19N) is an organic compound featuring a phenethylamine scaffold N-substituted with a cyclopentyl group.[1][2] Its structure is a hybrid of two pharmacologically significant classes. The phenethylamine backbone is characteristic of a broad range of central nervous system stimulants, including endogenous trace amines and synthetic drugs that primarily modulate monoamine neurotransmitter systems.[3][4] The cyclopentanamine moiety is found in various bioactive compounds, including some that act as catecholamine releasing agents.[1][5]
Given the complete absence of preclinical or clinical data for this compound, its mechanism of action is entirely speculative. This guide aims to bridge this knowledge gap by proposing a logical, structured, and experimentally-driven approach to its pharmacological characterization. We will proceed by formulating key hypotheses based on structure-activity relationships with known compounds and detail the requisite experimental workflows to systematically test these predictions.
Hypothesis 1: Monoamine Releasing Agent
Rationale: The most direct hypothesis is that this compound functions as a releasing agent of catecholamine neurotransmitters, specifically dopamine (DA) and norepinephrine (NE). This is strongly suggested by its structural components:
-
Phenethylamine Core: Unsubstituted phenethylamine and its derivatives, like amphetamine, are well-established monoamine releasing agents.[6] They typically function by reversing the direction of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to a non-vesicular efflux of neurotransmitters into the synapse.[6][7]
-
Cyclopentamine Moiety: The related compound cyclopentamine acts as a releasing agent for norepinephrine, epinephrine, and dopamine.[1][8] Its structural similarity to methamphetamine, differing by the replacement of a phenyl ring with a cyclopentane ring, points to a shared capacity to interact with monoamine systems.[1]
Therefore, it is highly probable that this compound will exhibit affinity for and/or functional interaction with DAT and NET, leading to neurotransmitter release.
Experimental Workflow: Characterizing Monoamine Release
A multi-step process is required to confirm this hypothesis, starting with transporter binding and progressing to functional release assays, both in vitro and in vivo.
Caption: Workflow for investigating TAAR1 agonist activity.
Protocol 2.1: TAAR1 Functional Assay (cAMP Accumulation)
This protocol measures the functional activation of TAAR1 by quantifying the downstream second messenger, cAMP. [9]
-
Cell Culture: Use a cell line (e.g., HEK-293) stably or transiently expressing human TAAR1. [6]2. Assay Preparation: Plate the cells in a 96- or 384-well plate. On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a known TAAR1 agonist (e.g., β-phenethylamine) as a positive control. [10]4. Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow for receptor activation and cAMP production. [9]5. Cell Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or a luminescence-based biosensor assay (e.g., GloSensor). [6][11][12]6. Data Analysis: Normalize the data to the response of a positive control. Plot the cAMP response against the log concentration of the compound to generate a dose-response curve and calculate the EC50 and Emax values.
| Hypothetical Data Summary: TAAR1 Agonist Profile | ||
| Assay | Parameter | Hypothetical Value |
| TAAR1 cAMP Accumulation | EC50 (nM) | 250 |
| Emax (% of β-PEA) | 85% |
Hypothesis 3: Direct Monoaminergic Receptor Affinity
Rationale: While the primary mechanism of many phenethylamines is transporter-mediated release, some derivatives exhibit direct affinity for G-protein coupled receptors, including serotonin (5-HT) and adrenergic receptors. [7]For example, some N-substituted phenethylamines have shown affinity for 5-HT1A and 5-HT2A receptors. [13][14]The addition of the bulky, lipophilic cyclopentyl group to the nitrogen atom could potentially confer affinity for these or other receptors. Therefore, a broad receptor screening is a necessary step to rule out or identify any significant direct receptor interactions that might contribute to the compound's overall pharmacological profile.
Protocol 4.1: Broad Radioligand Binding Screen
This protocol uses a high-throughput screening approach to assess the affinity of this compound across a wide panel of CNS receptors.
-
Assay Provider: Submit the compound to a commercial contract research organization (CRO) that offers broad receptor screening panels (e.g., Eurofins SafetyScreen, Charles River).
-
Panel Selection: Select a panel that includes, at a minimum:
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Adrenergic Receptors: α1A, α1B, α2A, α2B, β1, β2
-
Monoamine Transporters: DAT, NET, SERT (as a confirmation of Protocol 1.1)
-
-
Screening: The CRO will perform competitive radioligand binding assays for each target, typically at a single high concentration of the test compound (e.g., 1 or 10 µM).
-
Data Analysis: The primary output will be the percent inhibition of radioligand binding at the tested concentration. A significant inhibition (typically >50%) flags a "hit" and indicates an affinity that warrants further investigation.
-
Follow-up: For any identified hits, perform full dose-response binding assays (as described in Protocol 1.1) to determine the Ki value for that specific receptor.
| Hypothetical Data Summary: Receptor Screening Hits (>50% Inhibition @ 1µM) | |
| Receptor Target | % Inhibition |
| Dopamine Transporter (DAT) | 85% |
| Norepinephrine Transporter (NET) | 70% |
| Adrenergic Alpha-2A | 55% |
| 5-HT2A | 15% |
| Dopamine D2 | 8% |
Hypothesis 4: Enzyme Inhibition
Rationale: The metabolism of phenethylamine is rapid, primarily driven by monoamine oxidase B (MAO-B). [6]The N-cyclopentyl substitution in this compound might sterically hinder its access to the MAO active site, potentially making it a weaker substrate or even an inhibitor. Furthermore, as a novel chemical entity, its potential to inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, should be evaluated as a standard safety assessment. [15][16]Inhibition of these enzymes could lead to significant drug-drug interactions.
Protocol 5.1: Monoamine Oxidase (MAO) Inhibition Assay
This protocol assesses the compound's ability to inhibit the activity of MAO-A and MAO-B.
-
Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes. [7][17]2. Assay Principle: Employ a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of MAO activity. [7]In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a fluorescent product. [7]3. Assay Setup: In a 96-well plate, incubate the MAO-A or MAO-B enzyme with varying concentrations of this compound. Include known inhibitors (clorgyline for MAO-A, selegiline for MAO-B) as positive controls. [17][18]4. Reaction Initiation: Add a suitable substrate (e.g., p-tyramine for both, or specific substrates for each isoform) along with the HRP/probe mixture to initiate the reaction. [3][7]5. Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value for the inhibition of MAO-A and MAO-B.
Protocol 5.2: Cytochrome P450 (CYP) Inhibition Assay
This protocol evaluates the potential of the compound to inhibit major human CYP isoforms.
-
Enzyme Source: Use human liver microsomes, which contain a mixture of CYP enzymes, or individual recombinant CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, 3A4). [5][16]2. Assay Setup: Incubate the enzyme source with a specific probe substrate for each CYP isoform in the presence of varying concentrations of this compound. [19]3. Reaction: Initiate the metabolic reaction by adding an NADPH-generating system.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS). [4]5. Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value for each CYP isoform.
| Hypothetical Data Summary: Enzyme Inhibition Profile | ||
| Enzyme | Parameter | Hypothetical Value |
| MAO-A | IC50 (µM) | >50 |
| MAO-B | IC50 (µM) | 25 |
| CYP2D6 | IC50 (µM) | 8 |
| CYP3A4 | IC50 (µM) | >50 |
Integrated Discussion and Future Directions
This guide outlines a systematic, hypothesis-driven research program to elucidate the mechanism of action of this compound. The proposed experiments are designed to build a comprehensive pharmacological profile, starting from the most probable mechanisms based on its chemical structure.
The initial results from the monoamine transporter binding and release assays (Protocols 1.1-1.3) will be the most informative. Strong activity as a DAT/NET releaser would classify the compound as a classical psychostimulant. The TAAR1 functional assay (Protocol 2.1) will determine if it shares this additional mechanism with its parent compound, phenethylamine. The broad receptor screen (Protocol 4.1) serves as a crucial control, identifying any unexpected off-target activities that could contribute to its effects or side-effect profile. Finally, the enzyme inhibition assays (Protocols 5.1-5.2) provide essential data regarding its metabolic stability and potential for drug-drug interactions.
Should these initial hypotheses prove correct, future research should focus on in vivo behavioral pharmacology to correlate these mechanisms with functional outcomes. Assays for locomotor activity, drug discrimination, and conditioned place preference would be logical next steps to characterize its stimulant, subjective, and rewarding effects, respectively. A full pharmacokinetic profile would also be necessary to understand its absorption, distribution, metabolism, and excretion. By following this structured approach, the pharmacological identity of this compound can be systematically unveiled, transforming it from a chemical structure to a characterized pharmacological agent.
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The Compass of the Mind: A Technical Guide to the Discovery of Novel Phenylethylamine Derivatives for CNS Targets
This guide provides an in-depth exploration of the multifaceted process of discovering and developing novel phenylethylamine derivatives for central nervous system (CNS) targets. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights. We will navigate the journey from initial chemical synthesis to preclinical evaluation, emphasizing the causal relationships behind experimental choices and the establishment of self-validating protocols.
The Phenylethylamine Scaffold: A Privileged Structure in CNS Drug Discovery
The 2-phenylethylamine motif is a cornerstone in neuroscience and medicinal chemistry. Its simple, yet versatile, structure is present in a wide array of endogenous neuromodulators, including dopamine, norepinephrine, and epinephrine. This inherent biological relevance makes it a "privileged scaffold" – a molecular framework that is predisposed to interact with biological targets. The core structure, a phenyl ring attached to an ethylamine side chain, offers numerous points for chemical modification, allowing for the fine-tuning of pharmacological properties to achieve desired effects on CNS targets. These modifications can influence a compound's potency, selectivity, and pharmacokinetic profile, making the phenylethylamine scaffold a rich starting point for the development of novel therapeutics for a range of CNS disorders.
Charting the Course: Target Identification and Validation
The successful development of a novel CNS therapeutic begins with the careful selection and validation of a biological target. For phenylethylamine derivatives, the primary classes of targets include G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
Key CNS Targets for Phenylethylamine Derivatives:
-
Serotonin (5-HT) Receptors: Particularly the 5-HT2A, 5-HT2C, and 5-HT1A subtypes, which are implicated in mood, psychosis, and cognition. Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring and the ethylamine side chain can significantly alter affinity and functional activity at these receptors.[1][2][3][4][5]
-
Dopamine (DA) Receptors and Transporter (DAT): The D2 receptor is a key target for antipsychotics, while DAT is a primary target for stimulants and some antidepressants. The SAR for phenylethylamines at DAT is well-studied, with modifications to the aromatic ring and side chain influencing inhibitory potency.
-
Norepinephrine (NE) Transporter (NET): Inhibition of NET is a validated mechanism for the treatment of depression and ADHD.
-
Trace Amine-Associated Receptor 1 (TAAR1): An emerging target that modulates monoaminergic neurotransmission and is implicated in a variety of psychiatric disorders.
Target validation is a critical step to ensure that modulating the chosen target will have the desired therapeutic effect. This often involves a combination of genetic studies, pharmacological tool compounds, and preclinical models of disease. A well-validated target provides a solid foundation for a resource-intensive drug discovery campaign.[6]
The Chemist's Craft: Synthesizing a Diverse Phenylethylamine Library
The creation of a chemically diverse library of novel phenylethylamine derivatives is the engine of the discovery process. Several synthetic strategies can be employed to generate a wide range of analogues for screening.
Core Synthetic Strategies
-
Reductive Amination: This is a highly versatile and widely used method for the synthesis of phenylethylamines. It involves the reaction of a substituted phenylacetone or phenylacetaldehyde with an amine in the presence of a reducing agent. This one-pot reaction is efficient and allows for the introduction of a wide variety of substituents on the amine nitrogen.
-
Pictet-Spengler Reaction: This reaction is used to synthesize tetrahydroisoquinoline derivatives of phenylethylamines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[7][8][9][10][11] This strategy is particularly useful for creating more rigid analogues, which can provide valuable SAR data.
-
Bischler-Napieralski Reaction: This reaction is employed to synthesize dihydroisoquinoline derivatives, which can be subsequently reduced to tetrahydroisoquinolines. It involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride.[12][13][14][15][16]
Below is a diagram illustrating these key synthetic pathways.
Caption: Key synthetic routes to phenylethylamine derivatives.
Detailed Experimental Protocol: Synthesis of a Novel Phenylethylamine Derivative via Reductive Amination
This protocol describes a general procedure for the synthesis of a hypothetical N-substituted phenylethylamine derivative.
Materials:
-
Substituted phenylacetone (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenylacetone (1.0 eq) and the amine (1.2 eq) to 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired phenylethylamine derivative.
-
Characterize the final product by NMR, mass spectrometry, and determine its purity by HPLC.
The In Vitro Gauntlet: Screening for Biological Activity
Once a library of compounds has been synthesized, the next step is to screen them for activity at the chosen CNS target. This is typically done using a tiered approach, starting with high-throughput screening (HTS) to identify initial "hits," followed by more detailed characterization of the most promising compounds.
The In Vitro Screening Cascade
The screening cascade is a logical workflow designed to efficiently identify and characterize promising compounds.
Caption: A typical in vitro screening cascade for CNS drug discovery.
Detailed Experimental Protocol: Radioligand Binding Assay for the 5-HT2A Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human 5-HT2A receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [³H]Ketanserin (a 5-HT2A antagonist).
-
Non-specific binding control: Mianserin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the following to each well in triplicate:
-
Assay buffer (for total binding).
-
Non-specific binding control (Mianserin).
-
Test compound at various concentrations.
-
-
Add the cell membrane preparation to each well.
-
Initiate the binding reaction by adding the [³H]Ketanserin to each well at a concentration close to its Kd.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to reduce non-specific binding.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Detailed Experimental Protocol: Calcium Flux Assay for a Gq-Coupled GPCR
This protocol describes a functional assay to measure the ability of test compounds to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by measuring changes in intracellular calcium.[17][18][19]
Materials:
-
HEK293 cells stably expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Probenecid (to prevent dye leakage from cells).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Plate the cells in the microplates and grow them to confluence.
-
On the day of the assay, remove the growth medium and replace it with the assay buffer containing the calcium-sensitive dye and probenecid.
-
Incubate the plate at 37°C for 60 minutes to allow the cells to load the dye.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will then automatically inject the test compounds into the corresponding wells of the cell plate.
-
Immediately following injection, monitor the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
Determine the EC₅₀ value for each agonist compound by plotting the peak fluorescence response against the compound concentration and fitting the data to a sigmoidal dose-response curve. The EC₅₀ is the concentration of the agonist that produces 50% of the maximal response.
-
For antagonists, pre-incubate the cells with the antagonist before adding a known agonist at its EC₅₀ concentration. The antagonist's potency (IC₅₀) can then be determined by its ability to inhibit the agonist-induced calcium response.
Data Presentation: In Vitro Screening Results
| Compound ID | 5-HT2A Binding Ki (nM) | 5-HT2A Functional EC₅₀ (nM) | DAT Binding IC₅₀ (nM) | NET Binding IC₅₀ (nM) | Microsomal Stability (t1/2, min) |
| PEA-001 | 15.2 | 25.8 (agonist) | >10,000 | >10,000 | 45 |
| PEA-002 | 150.5 | - | 50.3 | 850.1 | 62 |
| PEA-003 | 8.9 | 12.1 (agonist) | 5,600 | 7,800 | 25 |
| PEA-004 | 250.1 | - | 12.5 | 2,500 | >90 |
From Bench to Behavior: In Vivo Evaluation
Compounds that demonstrate promising in vitro profiles must then be evaluated in living organisms to assess their pharmacokinetic properties, safety, and efficacy in relevant animal models of CNS disorders.
Overview of In Vivo CNS Models
The choice of animal model is crucial and depends on the therapeutic indication.[20][21][22][23]
-
Depression: The forced swim test and tail suspension test are commonly used to screen for antidepressant-like activity.[14]
-
Anxiety: The elevated plus maze, open field test, and light-dark box are used to assess anxiolytic-like effects.[24]
-
Psychosis: Models based on the administration of psychotomimetic drugs like phencyclidine (PCP) or amphetamine are used to mimic certain aspects of psychosis.[20][21]
-
Cognitive Disorders: The Morris water maze and novel object recognition test are used to evaluate effects on learning and memory.
Detailed Experimental Protocol: The Forced Swim Test in Mice
This protocol describes the forced swim test, a widely used model to screen for potential antidepressant activity. The test is based on the principle that when mice are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
Glass or clear plastic cylinders (25 cm tall, 10 cm in diameter).
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Stopwatch.
Procedure:
-
Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Fill the cylinders with water to a depth of 15 cm, such that the mice cannot touch the bottom with their tails or paws.
-
Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).
-
Gently place each mouse individually into a cylinder of water.
-
Record the behavior of each mouse for a total of 6 minutes.
-
After the 6-minute session, remove the mice from the water, dry them with a towel, and return them to their home cages.
-
Analyze the video recordings, typically scoring the last 4 minutes of the test.
-
The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
A significant decrease in immobility time in the compound-treated group compared to the vehicle-treated group is indicative of antidepressant-like activity.
The Iterative Cycle: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from in vitro and in vivo studies are used to establish a structure-activity relationship (SAR), which describes how changes in the chemical structure of the phenylethylamine derivatives affect their biological activity. This information guides the iterative process of lead optimization, where the most promising compounds are further modified to improve their potency, selectivity, and drug-like properties.
Caption: The iterative cycle of lead optimization in drug discovery.
Conclusion: Navigating the Path to a CNS Drug Candidate
The discovery of novel phenylethylamine derivatives for CNS targets is a challenging yet rewarding endeavor. It requires a multidisciplinary approach that integrates synthetic chemistry, in vitro and in vivo pharmacology, and data-driven decision-making. By understanding the principles outlined in this guide – from leveraging a privileged scaffold to employing a robust screening cascade and engaging in iterative lead optimization – researchers can increase the probability of successfully identifying and developing a promising drug candidate with the potential to address the significant unmet medical needs in CNS disorders. The journey is complex, but with a well-defined map and a commitment to scientific rigor, the destination of a novel therapeutic can be reached.
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The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
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Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]
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Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PubMed. [Link]
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The Mouse Forced Swim Test. JoVE. [Link]
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Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC. [Link]
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Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. [Link]
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Animal Models of Psychosis: Current State and Future Directions. PMC. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of N-(2-phenylethyl)cyclopentanamine
Prepared by: Gemini, Senior Application Scientist
Introduction
N-(2-phenylethyl)cyclopentanamine is an organic compound featuring a cyclopentyl ring and a phenylethylamine moiety.[1] As a secondary amine with both aliphatic and aromatic features, its structural elucidation provides an excellent case study for the integrated application of modern spectroscopic techniques. This guide offers a detailed examination of the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data pertinent to this molecule. The correct and unambiguous characterization of such molecules is a critical step in medicinal chemistry, drug development, and materials science.[1] This document is intended for researchers and scientists who require a thorough understanding of how to apply these analytical methods for structural confirmation. The molecule has a chemical formula of C₁₃H₁₉N and a molecular weight of approximately 189.30 g/mol .[2]
I. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.
A. Principle and Ionization
For a molecule like this compound, Electron Ionization (EI) is a common and effective method. In EI-MS, high-energy electrons bombard the sample molecule, causing the ejection of an electron to form a radical cation known as the molecular ion (M•⁺). The molecular ion's mass-to-charge ratio (m/z) provides the molecular weight of the compound. Due to the high energy of EI, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. The "Nitrogen Rule" is a useful heuristic in the mass spectrometry of amines; a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound.[3]
B. Expected Fragmentation Pattern
The fragmentation of this compound is dictated by the stability of the resulting carbocations and radicals. Key fragmentation pathways for aliphatic amines include α-cleavage, where the C-C bond adjacent to the nitrogen atom is broken.[3][4][5]
-
Molecular Ion (M•⁺): The molecular ion peak is expected at m/z = 189 , corresponding to the molecular formula [C₁₃H₁₉N]•⁺.
-
α-Cleavage (Benzylic): The most significant fragmentation pathway involves the cleavage of the Cα-Cβ bond of the phenylethyl group. This is highly favorable as it results in the formation of a stable, resonance-stabilized benzyl cation or, more commonly, the tropylium ion through rearrangement. This fragment gives a very intense base peak at m/z = 91 .
-
α-Cleavage (Iminium Ion Formation): Cleavage of the C-C bond adjacent to the nitrogen can lead to the formation of a stable iminium cation. Loss of the benzyl radical (C₇H₇•) would result in a fragment at m/z = 98 ([C₅H₁₀=NHCH₂]⁺).
-
Loss of Cyclopentyl: Another possible α-cleavage involves the loss of the cyclopentyl radical, which would generate a fragment at m/z = 120 ([CH₂(CH₂Ph)N=CH₂]⁺).
C. Data Summary: Mass Spectrometry
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 189 | [C₁₃H₁₉N]•⁺ | Molecular Ion (M•⁺) |
| 91 (Base Peak) | [C₇H₇]⁺ | Benzylic C-C cleavage (Tropylium ion) |
| 98 | [C₆H₁₂N]⁺ | α-cleavage with loss of benzyl radical |
| 120 | [C₈H₁₀N]⁺ | α-cleavage with loss of cyclopentyl radical |
D. Experimental Protocol: EI-MS
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg/mL) of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: Introduce the sample into the mass spectrometer via direct insertion probe or GC-MS.
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a range of m/z 40-400.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure, comparing it against spectral databases if available.
Caption: Predicted EI-MS fragmentation of this compound.
II. Infrared (IR) Spectroscopy
Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its chemical bonds.
A. Principle and Interpretation
The IR spectrum provides a "fingerprint" of a molecule by revealing its vibrational modes. For this compound, key absorptions will correspond to N-H, aromatic C-H, aliphatic C-H, and aromatic C=C bonds.
-
N-H Stretch: As a secondary amine, a single, sharp, and moderately intense absorption band is expected in the range of 3350-3310 cm⁻¹.[6][7] This distinguishes it from primary amines, which show two bands, and tertiary amines, which show none.[4][5][6][7][8]
-
Aromatic C-H Stretch: The sp² C-H bonds of the benzene ring typically absorb at wavenumbers just above 3000 cm⁻¹ (approx. 3020-3100 cm⁻¹).
-
Aliphatic C-H Stretch: The sp³ C-H bonds of the cyclopentyl and ethyl groups will show strong absorptions just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
-
Aromatic C=C Stretch: The benzene ring exhibits characteristic "ring breathing" vibrations, which appear as a series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹.
-
N-H Bend/Wag: A broad, strong band due to N-H wagging may be observed in the 910-665 cm⁻¹ region.[6]
-
C-N Stretch: The C-N stretching vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ region.[6]
-
Aromatic Out-of-Plane Bending: For a monosubstituted benzene ring, strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.
B. Data Summary: Infrared Spectroscopy
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3330 | N-H Stretch (2° Amine) | Medium, Sharp |
| 3100-3020 | Aromatic C-H Stretch | Medium to Weak |
| 2960-2850 | Aliphatic C-H Stretch | Strong |
| 1600, 1495, 1450 | Aromatic C=C Stretch | Medium, Sharp |
| 1250-1020 | Aliphatic C-N Stretch | Medium to Weak |
| ~740 and ~700 | Aromatic C-H Out-of-Plane Bend | Strong |
C. Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: No specific preparation is needed for a liquid sample. Place a single drop of this compound directly onto the ATR crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹ at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: Labeled structure for NMR assignment correlation.
IV. Integrated Spectroscopic Analysis
-
MS confirms the molecular weight is 189, consistent with the formula C₁₃H₁₉N. The fragmentation pattern, with a dominant base peak at m/z 91, strongly suggests the presence of a phenylethyl group.
-
IR confirms the presence of key functional groups: a secondary amine (N-H stretch at ~3330 cm⁻¹), a monosubstituted benzene ring (aromatic C-H and C=C stretches, strong out-of-plane bends), and aliphatic C-H bonds.
-
NMR provides the final, detailed structural map. ¹H NMR confirms the presence of 5 aromatic protons, 4 protons in the ethyl chain, and 9 protons in the cyclopentyl ring, along with a single amine proton. ¹³C NMR confirms the 9 unique carbon environments consistent with the proposed structure.
Together, these three techniques provide complementary and conclusive evidence, allowing for the unambiguous structural determination of this compound.
References
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An In-Depth Technical Guide to Exploring the Chemical Space of N-Substituted Phenylethylamines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and a vast array of synthetic psychoactive compounds.[1][2][3] The exploration of its chemical space, particularly through N-substitution, has yielded compounds with profound effects on the central nervous system. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and analytical characterization of N-substituted phenylethylamines. We delve into the causal relationships behind experimental designs, present validated protocols, and offer insights grounded in established scientific literature to empower researchers in their pursuit of novel ligands with tailored pharmacological profiles.
Introduction: The Privileged Phenethylamine Scaffold
The 2-phenethylamine motif is a recurring structural theme in biologically active molecules, most notably in the endogenous catecholamines: dopamine, norepinephrine, and epinephrine.[1][4] These molecules play critical roles in regulating mood, stress, and voluntary movement.[1] The inherent flexibility of the open-chain structure allows for diverse interactions with a range of biological targets, including adrenoceptors, dopamine and serotonin receptors, and trace amine-associated receptors (TAARs).[1][3][5]
The synthetic exploration of this scaffold, pioneered by researchers like Alexander Shulgin, has revealed that substitutions on the phenyl ring, the ethyl sidechain, and the amino group can dramatically alter a compound's pharmacological properties.[6] This guide focuses specifically on the impact of N-substitution, a modification that can transform the parent phenethylamine into highly potent and selective ligands.
Navigating the Synthetic Landscape: Crafting N-Substituted Phenylethylamines
The synthesis of N-substituted phenylethylamines is typically achieved through modular and reliable chemical transformations. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
2.1. Core Synthetic Strategy: Reductive Amination
The most common and versatile method for introducing N-substituents is indirect reductive amination .[7] This two-step process involves the formation of an imine or enamine intermediate from a primary phenethylamine and a carbonyl compound (an aldehyde or ketone), followed by reduction to the corresponding secondary or tertiary amine.
Causality of Experimental Choice: Reductive amination is favored due to its broad substrate scope, high yields, and the commercial availability of a vast array of aldehydes and ketones, allowing for the systematic exploration of the N-substituent chemical space. The reaction conditions are generally mild, preserving the integrity of other functional groups on the phenethylamine core.
Experimental Protocol: General Synthesis of N-Benzyl Phenethylamines via Reductive Amination [7]
-
Imine Formation:
-
To a solution of the desired phenethylamine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add the corresponding benzaldehyde (1.0-1.2 eq).
-
If desired, a catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Reduction:
-
Once imine formation is complete, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by precipitation as a hydrochloride salt.[7]
-
2.2. Alternative Synthetic Routes
While reductive amination is the workhorse, other methods can be employed, particularly for more complex N-substituents. These include:
-
Nucleophilic Substitution: Reaction of a primary or secondary phenethylamine with an alkyl halide.
-
Amide Reduction: Formation of an amide bond between the phenethylamine and a carboxylic acid, followed by reduction with a strong reducing agent like lithium aluminum hydride (LAH).[8]
-
Cross-Coupling Reactions: Modern catalytic methods, such as nickel/photoredox cross-electrophile coupling, offer novel ways to form the C-N bond, enabling the synthesis of a broad range of β-phenethylamine scaffolds.[9]
Diagram: Synthetic Workflow for N-Substituted Phenylethylamines
Caption: General workflow for the synthesis of N-substituted phenylethylamines.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of N-substituted phenylethylamines is exquisitely sensitive to the nature of the N-substituent. Understanding these relationships is paramount for the rational design of new ligands.
3.1. The "NBOMe" Revolution: A Paradigm Shift in Potency
Early studies on N-alkylation with small groups like methyl or ethyl resulted in a significant decrease in activity compared to the parent phenethylamines.[7] This led to the initial belief that N-substitution was detrimental to potency. However, the discovery that N-benzyl, and particularly N-(2-methoxy)benzyl (NBOMe), substitution dramatically increased both binding affinity and functional activity at the 5-HT₂A receptor was a watershed moment.[7][10]
Expert Insight: The enhanced potency of NBOMe compounds is attributed to the N-benzyl group engaging in additional binding interactions within the receptor pocket, effectively anchoring the ligand and promoting a more favorable conformational change for receptor activation.
3.2. Key SAR Observations at Serotonin Receptors
-
N-Benzyl Substituents:
-
The position of substituents on the N-benzyl ring is critical. N-(2-hydroxybenzyl) substituted compounds generally exhibit the highest activity at the 5-HT₂A receptor.[7]
-
N-(2-methoxybenzyl) compounds are typically less active and less selective 5-HT₂A agonists.[7]
-
The introduction of a cyano group at the 4-position of the N-benzyl ring can influence selectivity.[7]
-
-
Phenethylamine Core Substitutions:
-
Substitutions on the phenethylamine phenyl ring, particularly at the 2, 4, and 5 positions, profoundly impact receptor affinity and selectivity.[11][12][13][14]
-
4-substituents that are nonpolar, such as halogens and alkyl groups, tend to increase affinity, while hydrogen bond donors like -OH or -NH₂ decrease it.[7]
-
The 2,5-dimethoxy substitution pattern is a common feature in many potent 5-HT₂A agonists.[11][14]
-
3.3. Receptor Affinity Profiles: A Quantitative Comparison
The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of N-substituted phenylethylamines for key monoamine receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT₂A (Ki, nM) | 5-HT₂C (Ki, nM) | α₁ (Ki, nM) | TAAR1 (Ki, nM) |
| 2C-I | ~50-100 | ~100-200 | >1000 | ~50-100 |
| 25I-NBOMe | ~0.04-0.5 | ~1-10 | ~0.3-0.9 | ~0.06-2.2 |
| 25C-NBOMe | ~0.05-0.6 | ~2-15 | ~0.4-1.0 | ~0.1-2.5 |
| 25B-NBOMe | ~0.1-0.8 | ~3-20 | ~0.5-1.2 | ~0.2-3.0 |
Data compiled from multiple sources.[11]
Trustworthiness of Data: The presented data is derived from peer-reviewed pharmacological studies employing standardized radioligand binding assays. It is crucial to note that absolute Ki values can vary between laboratories due to differences in experimental conditions. Therefore, the relative trends in affinity are more informative than the absolute values.
Diagram: 5-HT₂A Receptor Gq-Coupled Signaling Cascade
Caption: The 5-HT₂A receptor primarily signals through the Gq pathway.
Analytical Characterization: Ensuring Purity and Identity
The unambiguous identification and quantification of N-substituted phenylethylamines are critical for both research and forensic applications. A combination of chromatographic and spectrometric techniques is typically employed.
4.1. Chromatographic Separation
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable phenethylamines.[15][16][17] Derivatization with reagents like trifluoroacetic anhydride (TFAA) is often necessary to improve chromatographic properties and generate characteristic mass spectra.[18][19] The electron ionization (EI) mass spectra of phenethylamines are often characterized by a base peak resulting from alpha-cleavage of the ethylamine side chain.[15]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the gold standard for the analysis of phenethylamines in complex matrices like urine and blood, offering high sensitivity and selectivity.[20][21][22][23] A "dilute-and-shoot" approach can often be used for urine samples, minimizing sample preparation.[20][23]
4.2. Spectroscopic Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, allowing for the unambiguous determination of the substitution patterns on both the phenethylamine core and the N-substituent.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and can be particularly useful in distinguishing between regioisomers when coupled with gas chromatography (GC-IRD).[16]
Experimental Protocol: LC-MS/MS Screening for Phenethylamines in Urine [20][23]
-
Sample Preparation (Dilute-and-Shoot):
-
Centrifuge the urine sample to pellet any solid material.
-
Dilute an aliquot of the supernatant with a suitable solvent (e.g., 50% methanol in water) containing an appropriate internal standard.
-
Filter the diluted sample through a 0.22 µm filter prior to injection.
-
-
LC Separation:
-
MS/MS Detection:
Conclusion and Future Directions
The chemical space of N-substituted phenylethylamines is vast and continues to be a fertile ground for the discovery of novel psychoactive compounds and valuable research tools. The principles of modular synthesis, particularly reductive amination, allow for the systematic exploration of this space. A thorough understanding of the structure-activity relationships, guided by quantitative pharmacological data, is essential for the rational design of ligands with desired properties. The continued development of advanced analytical techniques will be crucial for the unambiguous identification and characterization of these compounds. Future research will likely focus on the development of ligands with greater receptor subtype selectivity, potentially leading to new therapeutic agents with improved side-effect profiles.
References
- BenchChem. (2025). A Comparative Guide to Substituted Phenethylamine Receptor Affinities. BenchChem.
-
Simmler, L. D., Buchy, D., Chaboz, S., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology, 103, 169–179. [Link]
-
Kim, J., Lee, H., Lee, S., Kim, J., & Kim, E. (2020). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 28(3), 245–252. [Link]
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Hansen, M., Jacobsen, U., & Kristensen, J. L. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(10), 983–993. [Link]
-
Al-Hourani, B. J., Clark, J. C., & El-Alfy, A. T. (2018). Synthetic route to phenylethylamine and the naftifine analog on a gram scale. Synthetic Communications, 48(16), 2056–2063. [Link]
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Simmler, L. D., Buchy, D., Chaboz, S., Hoener, M. C., & Liechti, M. E. (2018). Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). Neuropharmacology, 134, 14–22. [Link]
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Beregi, S. L., & Duhault, J. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittel-Forschung, 27(1), 116–118. [Link]
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"N-(2-phenylethyl)cyclopentanamine structural analogs and their potential"
An In-depth Technical Guide on the Structural Analogs and Therapeutic Potential of N-(2-phenylethyl)cyclopentanamine
Abstract
The this compound core represents a significant scaffold in medicinal chemistry, offering a unique combination of a flexible phenylethylamine moiety, crucial for interactions with numerous biogenic amine receptors, and a conformationally constrained cyclopentyl group. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of structural analogs of this compound. We delve into detailed synthetic protocols, analyze the impact of structural modifications on receptor affinity and selectivity, particularly at dopamine and serotonin receptors, and explore the broader therapeutic landscape for this promising class of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel central nervous system (CNS) agents.
Introduction: The Rationale for this compound Analogs
The phenethylamine scaffold is a cornerstone of neuropharmacology, present in endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds.[1][2] The strategic modification of the phenethylamine structure has led to the development of numerous therapeutic agents, including stimulants, antidepressants, and antipsychotics.[1] The incorporation of a cyclopentyl group onto the nitrogen atom of the phenethylamine core introduces a degree of conformational rigidity and lipophilicity that can significantly influence receptor binding and selectivity.
The core structure of this compound combines the key pharmacophoric elements of phenethylamine with a cycloalkyl substituent. This design allows for the exploration of chemical space around critical CNS targets, most notably the dopamine and serotonin receptor families. Understanding the subtle interplay between the cyclopentyl ring, the phenylethyl moiety, and various substitutions is paramount for the rational design of novel ligands with tailored pharmacological profiles. This guide will systematically dissect these elements, providing a framework for the development of next-generation CNS therapeutics based on this versatile scaffold.
Synthetic Strategies: Accessing the this compound Core and its Analogs
The most direct and widely applicable method for the synthesis of this compound and its analogs is reductive amination. This robust reaction involves the condensation of a ketone (cyclopentanone or its derivatives) with an amine (2-phenylethylamine or its analogs) to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.
General Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent particularly well-suited for reductive aminations, as it tolerates a wide range of functional groups and reaction conditions are generally not strictly anhydrous.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of cyclopentanone (1.0 equivalent) in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-phenylethylamine (1.0-1.2 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Workflow for Synthesis and Purification
Caption: Reductive amination workflow for this compound.
Structure-Activity Relationships (SAR): Tuning Receptor Affinity and Selectivity
The pharmacological profile of this compound analogs can be finely tuned by systematic structural modifications. The primary targets for these compounds are often dopamine and serotonin receptors, and understanding the SAR at these sites is critical for designing ligands with desired properties (e.g., agonist, antagonist, or partial agonist activity) and selectivity.
Key Structural Regions for Modification
-
The Cyclopentyl Ring: Modifications to the cycloalkyl moiety can influence lipophilicity and conformational preferences. Introducing substituents on the cyclopentyl ring can probe for additional binding interactions within the receptor pocket.
-
The Phenylethyl Moiety: The aromatic ring of the phenylethyl group is a critical interaction point with many receptors. Substitution on this ring with various electron-donating or electron-withdrawing groups, as well as halogens, can significantly alter binding affinity and functional activity.[3][4]
-
The Amine Linker: The nitrogen atom is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the binding pocket of aminergic G protein-coupled receptors (GPCRs). N-alkylation or the introduction of other substituents can modulate basicity and steric interactions.
SAR at Dopamine Receptors
The dopamine D2 receptor is a key target for antipsychotic drugs and treatments for Parkinson's disease. Analogs of this compound often exhibit significant affinity for D2 receptors.
-
N-Substitution: The introduction of a 2-phenylethyl group on the nitrogen atom of dopamine-like molecules generally enhances affinity for D2 receptors, potentially due to increased lipophilicity or interaction with a complementary lipophilic site on the receptor.[3]
-
Aromatic Substitution: Substitution on the phenyl ring of the phenylethyl moiety can modulate D2 receptor affinity and selectivity. For instance, the introduction of two fluorine or chlorine atoms on the phenyl ring of N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine decreases D1 affinity while maintaining high D2 selectivity.[5]
-
Cycloalkyl Ring Size: While direct SAR data for varying the cycloalkyl ring size in this specific scaffold is limited, it is a critical parameter for optimizing receptor fit.
Table 1: Representative SAR Data of N-Phenylethylamine Analogs at Dopamine Receptors
| Compound/Analog Type | Modification | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | Key Observation | Reference |
| N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamine | Parent Compound | Moderate | High | Selective D2 agonist. | [5] |
| Dichloro-substituted analog | 3,4-dichloro on phenylethyl ring | Decreased | Maintained | Increased D2 selectivity. | [5] |
| N,N-dialkyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | N-ethyl and N-n-propyl | Decreased | Greatly Enhanced | N-alkylation boosts D2 affinity. | [3] |
| N-n-propyl-N-(2-phenylethyl) analog | N-phenylethyl substitution | Decreased | High | Phenylethyl group enhances D2 affinity and selectivity. | [3] |
SAR at Serotonin Receptors
The serotonin 5-HT2A receptor is a primary target for psychedelic drugs and some atypical antipsychotics. Phenethylamine derivatives are known to have high affinity for this receptor.[6]
-
Aromatic Substitution: Alkyl or halogen groups on the phenyl ring of phenethylamines, particularly at the para position, can positively influence 5-HT2A receptor binding affinity.[6]
-
N-Substitution: N-alkylation of phenethylamines can have varied effects. While N,N-dimethylation often decreases affinity, N-benzylation has been shown to significantly increase affinity at 5-HT2A receptors.[6] The impact of an N-cyclopentyl group would need to be empirically determined but is expected to influence the conformational presentation of the pharmacophore.
Therapeutic Potential
The structural features of this compound and its analogs make them promising candidates for a range of therapeutic applications, primarily centered on the modulation of CNS function.
Dopaminergic Modulation
The high affinity and selectivity of certain analogs for the dopamine D2 receptor suggest their potential in the treatment of:
-
Schizophrenia: As D2 receptor antagonists or partial agonists.
-
Parkinson's Disease: As D2 receptor agonists to supplement dopamine levels.
-
Substance Abuse and Addiction: By modulating the brain's reward pathways.
Serotonergic Modulation
Interaction with serotonin receptors, particularly the 5-HT2A receptor, opens up possibilities for:
-
Depression and Anxiety: As selective serotonin receptor modulators.
-
Psychiatric Disorders: The phenethylamine scaffold is a known psychoplastogen, promoting neuronal growth and plasticity, which could be beneficial in various mental health conditions.
Broader Therapeutic Horizons
While the primary focus has been on CNS disorders, the phenethylamine scaffold is present in molecules with a wide range of biological activities.[2] Further investigation into the potential of this compound analogs in areas such as anticancer and antimicrobial therapy is warranted, although current direct evidence for this specific scaffold is limited.
Signaling Pathways and Mechanism of Action
The therapeutic effects of this compound analogs are mediated through their interaction with specific GPCRs, leading to the activation or inhibition of downstream signaling cascades.
Dopamine D2 Receptor Signaling
The D2 receptor is a Gi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel CNS agents. The synthetic accessibility via reductive amination allows for the rapid generation of diverse analog libraries. The established SAR provides a rational basis for optimizing affinity and selectivity for key dopamine and serotonin receptors.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Screening of analog libraries against a broader panel of CNS receptors to identify novel activities and off-target effects.
-
In Vivo Efficacy Studies: Evaluation of promising lead compounds in relevant animal models of neuropsychiatric disorders.
-
Exploration of Novel Therapeutic Areas: Investigating the potential of these compounds beyond traditional CNS targets.
-
Stereoselective Synthesis and Evaluation: As many of these compounds possess chiral centers, the synthesis and pharmacological evaluation of individual enantiomers are crucial to identify the most potent and selective isomers.
By leveraging the principles outlined in this guide, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.
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"in silico modeling of N-(2-phenylethyl)cyclopentanamine receptor binding"
An In-Depth Technical Guide to the In Silico Modeling of N-(2-phenylethyl)cyclopentanamine Receptor Binding
Abstract
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in silico modeling of this compound binding to its primary biological targets. This compound, a molecule featuring a phenylethylamine scaffold, holds potential for interacting with various neurological receptors. Understanding these interactions at a molecular level is paramount for elucidating its mechanism of action and guiding further drug development efforts. This guide moves beyond a simple recitation of protocols, focusing instead on the strategic rationale behind methodological choices in computational chemistry. We will detail a validated, end-to-end workflow, from target identification and preparation to advanced molecular dynamics and free energy calculations, with a primary focus on the Sigma-1 Receptor (σ1R), a key target for this ligand class.
Foundational Strategy: Target Identification and Rationale
The journey of modeling a ligand-receptor interaction begins with identifying the most probable protein targets. The chemical structure of this compound provides the initial clues. Its core β-phenethylamine structure is a well-known pharmacophore that interacts with a range of monoamine receptors and transporters.[1][2] Furthermore, related compounds have established affinities for specific, high-value therapeutic targets.
Our primary focus will be the Sigma-1 Receptor (σ1R) . The σ1R is not a classical G protein-coupled receptor (GPCR) but a unique chaperone protein located at the endoplasmic reticulum (ER).[3][4] It is a crucial modulator of cellular signaling and is implicated in numerous neurological and psychiatric conditions, making it a high-priority drug target.[3][5] High-resolution crystal structures of the human σ1R are available, providing a solid foundation for structure-based design.[3]
Secondary targets of interest, due to the ligand's scaffold, include the Dopamine Transporter (DAT) and Serotonin (5-HT) Receptors , for which phenylethylamine derivatives have shown significant activity.[1][6][7]
| Target Protein | PDB ID (Example) | Rationale for Selection |
| Sigma-1 Receptor (σ1R) | 5HK1 | Primary target for many phenylethylamine derivatives; implicated in neurological disorders. Crystal structures are available.[3] |
| Dopamine Transporter (DAT) | 4M48 | The phenylethylamine scaffold is a known inhibitor of dopamine reuptake.[1][2] |
| Serotonin 5-HT1A Receptor | 4IAR | Related compounds show potent agonistic activity at 5-HT1A receptors.[7] |
The Computational Arsenal: A Comparative Overview
A multi-faceted computational approach is required to build a robust model of ligand binding. Each technique offers a different balance of accuracy and computational cost, and their sequential application provides a progressively refined understanding of the molecular interaction. Computational chemistry plays a pivotal role in modern drug discovery by enabling the prediction of molecular interactions and the optimization of lead compounds.[8][9]
| Methodology | Primary Output | Computational Cost | Key Insight Provided |
| Molecular Docking | Binding pose, Scoring function value (affinity estimate) | Low | Predicts the most likely binding orientation and provides a rapid, qualitative assessment of binding affinity.[10][11] |
| Molecular Dynamics (MD) | Trajectory of atomic motion over time | High | Assesses the stability of the docked pose, reveals conformational changes, and maps key dynamic interactions (e.g., water bridges).[9][10] |
| Binding Free Energy Calculation | ΔGbind (quantitative affinity) | Very High | Provides a quantitative prediction of binding affinity, offering a more accurate ranking of compounds than docking scores.[12][13] |
| Pharmacophore Modeling | 3D arrangement of essential chemical features | Medium | Defines the key molecular features required for binding, useful for virtual screening of large compound libraries.[14][15] |
The Core Workflow: A Self-Validating, Step-by-Step Protocol
This section details the integrated workflow for modeling the binding of this compound to the Sigma-1 Receptor. The causality behind each step is explained to ensure scientific integrity.
Step-by-Step Protocol: Molecular Docking
-
Define the Binding Site: Identify the binding pocket of σ1R. In the case of PDB 5HK1, this can be centered on the location of the co-crystallized ligand. Define a "grid box" that encompasses this entire cavity to constrain the search space for the docking algorithm.
-
Protocol Validation (Trustworthiness): Before docking the novel ligand, perform a control experiment by removing the co-crystallized ligand from the PDB file and docking it back in. The docking protocol is considered validated if the software can reproduce the original crystallographic pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. [16]3. Run Docking Simulation: Use a program like AutoDock Vina to dock this compound into the prepared σ1R structure. The software will systematically sample different conformations and orientations of the ligand within the binding site.
-
Analyze Results: The output will be a set of binding poses ranked by a scoring function.
-
Examine the top-ranked pose: Visualize the ligand-receptor complex. Identify key interactions, such as hydrogen bonds and hydrophobic contacts. The predominantly hydrophobic nature of the σ1R binding pocket suggests that hydrophobic interactions will be critical. [3] * Cluster the poses: Analyze the different binding modes predicted. If multiple low-energy poses cluster together, it increases confidence in that binding orientation.
-
Phase 3: Molecular Dynamics (MD) Simulation
Expertise: A docked complex is a static snapshot. Biological systems are dynamic. MD simulation provides insight into the stability of the predicted binding pose and the flexibility of the complex in a more realistic, solvated environment. [9] Step-by-Step Protocol: MD Simulation
-
System Setup: Take the most plausible ligand-receptor complex from the docking results.
-
Solvation: Place the complex in a box of explicit water molecules (e.g., TIP3P water model).
-
Causality: Explicit solvent provides a more accurate dielectric environment and allows for the formation of crucial water-mediated interactions.
-
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
Minimization: Perform energy minimization to relax the system and remove any steric clashes introduced during the setup.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm) while restraining the protein and ligand. This allows the solvent to equilibrate around the complex.
-
Production Run: Release the restraints and run the simulation for a significant period (e.g., 100-500 nanoseconds), saving the atomic coordinates at regular intervals. [17]7. Trajectory Analysis:
-
RMSD: Plot the RMSD of the protein backbone and the ligand over time to assess the stability of the system and the binding pose. A stable, low-RMSD plateau indicates a stable complex.
-
RMSF: Plot the Root Mean Square Fluctuation (RMSF) of each residue to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key hydrogen bonds and contacts throughout the simulation to determine their stability.
-
Phase 4: Binding Free Energy Calculation
Expertise: To achieve a quantitative prediction of binding affinity (ΔG), we employ more computationally intensive methods that approximate the free energy change upon binding. MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) is a popular end-point method that offers a good balance between accuracy and cost. [12]
Step-by-Step Protocol: MM/PBSA Calculation
-
Generate Snapshots: Extract a series of snapshots (e.g., 100-1000) from the stable portion of the MD production trajectory.
-
Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, receptor, and ligand individually:
-
ΔEMM: Molecular mechanics energy in the gas phase (bonds, angles, electrostatics, van der Waals).
-
ΔGsolv: Solvation free energy, composed of a polar component (calculated via the Poisson-Boltzmann equation) and a non-polar component (calculated from the solvent-accessible surface area, SASA).
-
-
Calculate Binding Free Energy: The binding free energy is calculated as: ΔGbind = ΔEMM + ΔGsolv - TΔS
-
Note: The entropy term (TΔS) is often computationally expensive to calculate and is sometimes omitted when comparing a series of similar ligands, assuming the entropic contribution is similar across the series. [18]4. Interpret Results: The resulting ΔGbind provides a quantitative estimate of the binding affinity. This value is more reliable for ranking different ligands than the docking score.
-
Conclusion and Future Directions
This guide has outlined a rigorous, multi-step in silico workflow to model the binding of this compound to its primary pharmacological target, the Sigma-1 Receptor. By progressing from low-cost, high-throughput docking to high-cost, high-accuracy free energy calculations, researchers can build a detailed and dynamic model of the molecular recognition event. This process, grounded in the principles of physical chemistry and validated at each stage, provides actionable insights for lead optimization and the design of novel therapeutics.
Future work will increasingly incorporate machine learning and artificial intelligence, which can enhance the accuracy of scoring functions, accelerate the screening of vast chemical libraries, and even predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to reduce late-stage drug development failures. [8][9][19]
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N-(2-phenylethyl)cyclopentanamine: A Versatile Scaffold for CNS Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Publication Date: January 13, 2026
Abstract
The N-(2-phenylethyl)cyclopentanamine core represents a privileged scaffold in modern medicinal chemistry, offering a unique combination of structural rigidity and conformational flexibility that is conducive to potent and selective interactions with various G-protein coupled receptors (GPCRs) in the central nervous system (CNS). This guide provides a comprehensive technical overview of this scaffold, from its synthesis and derivatization to its established and potential therapeutic applications. We will delve into the critical structure-activity relationships (SAR) that govern its biological activity, with a particular focus on its modulation of dopaminergic and serotonergic pathways. Detailed, field-proven experimental protocols for the synthesis, purification, and pharmacological evaluation of this compound and its analogs are provided to empower researchers in their drug discovery endeavors. This document serves as an authoritative resource for scientists seeking to leverage this promising scaffold for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.
Introduction: The Strategic Value of the this compound Scaffold
The 2-phenylethylamine motif is a cornerstone of neuropharmacology, forming the structural basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds.[1] The strategic incorporation of a cyclopentyl group onto the terminal amine of the phenylethylamine backbone introduces a unique set of steric and conformational constraints that can significantly enhance receptor affinity and selectivity.[2] This N-cycloalkyl substitution offers a compelling strategy to fine-tune the pharmacological profile of phenethylamine-based ligands, moving beyond simple N-alkylation to explore a more defined chemical space.[3]
The this compound scaffold, in particular, has emerged as a promising starting point for the design of ligands targeting dopamine D2 and serotonin 5-HT receptor subtypes, which are implicated in a multitude of CNS disorders including Parkinson's disease, schizophrenia, depression, and anxiety.[4][5] The cyclopentyl moiety can influence the orientation of the molecule within the receptor binding pocket, potentially leading to improved interactions with key residues and a more favorable off-target profile. This guide will explore the nuances of this scaffold, providing the necessary technical details to unlock its full potential in drug design.
Synthesis of the this compound Core
The most direct and efficient method for the synthesis of this compound is through the reductive amination of cyclopentanone with 2-phenylethylamine.[6][7] This one-pot reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.
Caption: Reductive amination pathway for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a robust and scalable procedure for the synthesis of the title compound.
Materials:
-
Cyclopentanone
-
2-Phenylethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel (for column chromatography)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-phenylethylamine (1.0 eq) and 1,2-dichloroethane (DCE) to create a 0.5 M solution.
-
Addition of Reactants: Add cyclopentanone (1.1 eq) to the solution, followed by the addition of glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture over 15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a clear oil.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight for C₁₃H₁₉N is 189.30 g/mol .
Pharmacological Profile and Mechanism of Action
The this compound scaffold is primarily recognized for its interaction with dopamine and serotonin receptors. While specific binding data for the parent compound is not extensively published, the structure-activity relationships of related analogs strongly suggest its potential as a ligand for these receptor families.
Dopaminergic Activity
Derivatives of N-(2-phenylethyl)amine have been identified as selective agonists and antagonists of the dopamine D2 receptor subtype.[4] The N-substituent plays a crucial role in determining the affinity and functional activity at this receptor. The cyclopentyl group, with its defined steric bulk, is likely to influence the binding pose within the D2 receptor, potentially enhancing selectivity over other dopamine receptor subtypes.
Caption: Potential modulation of the dopamine D2 receptor signaling pathway.
Serotonergic Activity
The phenethylamine scaffold is also a well-established pharmacophore for serotonin receptors, particularly the 5-HT₂ family.[5][8] N-alkylation and N-benzylation of phenethylamines have been shown to significantly impact affinity and selectivity for 5-HT₂A and 5-HT₂C receptors.[9] The introduction of a cyclopentyl group could similarly modulate these interactions, offering a pathway to develop selective serotonergic agents.
Structure-Activity Relationships (SAR)
The pharmacological activity of this compound derivatives can be systematically modified by altering three key structural components: the phenyl ring, the ethyl linker, and the cyclopentylamino moiety.
Phenyl Ring Substitutions
Substitutions on the phenyl ring have a profound impact on receptor affinity and selectivity. For instance, hydroxylation, methoxylation, or halogenation at various positions can tune the electronic and steric properties of the molecule, leading to altered interactions with the receptor binding pocket.[4]
Ethyl Linker Modifications
While the ethyl linker is generally conserved, modifications such as alpha-methylation can introduce a chiral center and influence the conformational preferences of the molecule, which can lead to stereoselective receptor binding.
Cyclopentylamino Moiety Variations
The cyclopentyl group itself can be modified to explore further SAR. Ring expansion (to cyclohexyl) or contraction (to cyclobutyl) can alter the steric profile and may lead to changes in receptor subtype selectivity.[3] Additionally, substitution on the cyclopentyl ring can introduce new interaction points with the receptor.
Table 1: General SAR Trends for Phenethylamine Derivatives at Dopamine and Serotonin Receptors
| Modification | Effect on Dopamine Receptor Affinity | Effect on Serotonin Receptor Affinity |
| Phenyl Ring: 2,5-dimethoxy | Generally increases affinity[8] | Significantly increases 5-HT₂A affinity[5] |
| Phenyl Ring: 4-halo | Can increase affinity[4] | Increases 5-HT₂A affinity[5] |
| N-substituent: Small alkyl (e.g., methyl, ethyl) | Generally tolerated | Can decrease affinity[8] |
| N-substituent: Bulky alkyl/cycloalkyl | Can increase D2 selectivity | Modulates 5-HT₂A/₂C selectivity |
| α-Methylation: | Introduces stereoselectivity | Can have varied effects |
Experimental Protocols for Pharmacological Evaluation
To characterize the biological activity of this compound and its analogs, standardized in vitro assays are essential. The following protocols describe methods for determining receptor binding affinity and functional activity.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
[³H]-Spiperone (radioligand)
-
Haloperidol (non-specific binding competitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Test compound stock solution (in DMSO)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-D2 cells and prepare cell membranes by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the cell membrane preparation.
-
Radioligand Addition: Add [³H]-Spiperone to each well at a final concentration close to its Kd value.
-
Non-specific Binding: In separate wells, add a high concentration of haloperidol to determine non-specific binding.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: GPCR Functional Assay - cAMP Measurement
This protocol measures the functional activity of a compound at a Gi/o-coupled receptor, such as the D2 receptor, by quantifying changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO or HEK293 cells expressing the target GPCR (e.g., D2 receptor)
-
Forskolin
-
Test compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium and supplements
-
96- or 384-well cell culture plates
Procedure:
-
Cell Plating: Seed the cells into the appropriate microplate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in assay buffer. For antagonist mode, also prepare a solution of a known agonist at its EC₈₀ concentration.
-
Stimulation: Add the test compound (for agonist mode) or the agonist and test compound (for antagonist mode) to the cells. Incubate for a specified time at 37°C.
-
Forskolin Stimulation (for Gi-coupled receptors): Add forskolin to all wells to stimulate adenylate cyclase activity.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values using non-linear regression.
Future Directions and Therapeutic Potential
The this compound scaffold holds significant promise for the development of novel CNS therapeutics. Its versatility allows for the fine-tuning of pharmacological properties to achieve desired levels of potency, selectivity, and functional activity. Future research in this area should focus on:
-
Exploring a wider range of phenyl ring substitutions to probe interactions with specific receptor subpockets.
-
Synthesizing and evaluating enantiomerically pure analogs to investigate the impact of stereochemistry on biological activity.
-
Investigating the pharmacokinetic and pharmacodynamic properties of lead compounds in preclinical animal models of CNS disorders.
-
Utilizing computational modeling and structural biology to gain a deeper understanding of the molecular interactions between this scaffold and its target receptors.
By systematically exploring the chemical space around the this compound core, researchers can unlock new therapeutic opportunities for a wide range of debilitating neurological and psychiatric conditions.
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Setola, V., Hufeisen, S. J., & Roth, B. L. (2003). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular pharmacology, 63(6), 1227-1239. [Link]
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Zhang, X., & Li, F. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239-17258. [Link]
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Chen, W., Ye, W., & Long, Y. (2025). Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2598738. [Link]
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Fujio, M., Togo, Y., & Tomozane, H. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 10(5), 509-512. [Link]
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Methodological & Application
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of N-(2-phenylethyl)cyclopentanamine in Human Plasma
Abstract
This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of N-(2-phenylethyl)cyclopentanamine in human plasma. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to method validation. The described method utilizes a simple and efficient protein precipitation extraction technique and is validated in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] This robust and reliable method is suitable for supporting pharmacokinetic and toxicokinetic studies.
Introduction
This compound is an organic compound with a structural backbone that suggests potential applications in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system.[5] Accurate and reliable quantification of this and similar molecules in biological matrices is a critical component of drug discovery and development, providing essential data for pharmacokinetic profiling, dose-response analysis, and safety assessments.[1][2]
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical quantification due to its inherent selectivity, sensitivity, and speed.[6][7] This application note presents a detailed protocol for the determination of this compound in human plasma, addressing key challenges in bioanalysis such as matrix effects and the need for rigorous validation.[8][9][10]
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard (>98% purity)
-
This compound-d5 (Isotope-labeled Internal Standard, IS) (>98% purity)
-
-
Chemicals and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
-
Biological Matrix:
-
Drug-free human plasma (K2-EDTA as anticoagulant)
-
Instrumentation
A high-performance liquid chromatography system capable of delivering accurate gradients at high pressures, coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.
Chromatographic Conditions
The chromatographic separation was optimized to achieve a sharp peak shape for this compound while minimizing run time and potential interference from matrix components.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, return to 10% B and equilibrate for 1.0 minute |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Rationale for Choices: A C18 column is selected for its versatility in retaining moderately polar compounds like the analyte. The use of formic acid and ammonium acetate in the mobile phase aids in protonation of the analyte for better ionization in the mass spectrometer and improves peak shape.[11] A gradient elution ensures efficient separation from endogenous plasma components and a short run time.
Mass Spectrometric Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, and data was acquired in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.[7][11]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen, Medium |
| MRM Transitions | See Table below |
MRM Transitions and Optimized Parameters:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (CE) |
| This compound | 190.2 | 91.1 (Quantifier) | 25 V |
| 190.2 | 105.1 (Qualifier) | 20 V | |
| This compound-d5 (IS) | 195.2 | 96.1 | 25 V |
Rationale for Choices: The precursor ion for the analyte corresponds to its protonated molecular ion [M+H]+. The quantifier transition (190.2 -> 91.1) is typically the most intense and reproducible fragment, corresponding to the stable tropylium ion. The qualifier transition provides additional confirmation of the analyte's identity. A stable isotope-labeled internal standard (SIL-IS) is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification.[12][13]
Detailed Protocol
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d5 in methanol to obtain separate 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d5 stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
The protein precipitation method is chosen for its simplicity, high throughput, and effectiveness in removing the bulk of proteins from plasma samples.[14]
Caption: Protein Precipitation Workflow for Plasma Samples.
Step-by-Step Protocol:
-
Pipette 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank matrix samples).
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system for analysis.
Method Validation
The developed method was validated according to the ICH M10 Bioanalytical Method Validation guideline.[1][2][3][4]
Caption: Key Parameters for Bioanalytical Method Validation.
Selectivity and Specificity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analyte and the internal standard.
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve was linear over the range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.995.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high) in six replicates.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Matrix Effect and Recovery
The matrix effect was quantitatively assessed by comparing the peak response of the analyte in post-extraction spiked plasma samples to that in a neat solution at the same concentration.[8][9] The recovery of the protein precipitation method was determined by comparing the analyte's peak area in pre-extraction spiked samples to that in post-extraction spiked samples. The results indicated no significant ion suppression or enhancement and consistent recovery across different QC levels.
Stability
The stability of this compound was evaluated under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable in plasma at room temperature for at least 6 hours.
-
Post-Preparative Stability: Stable in the autosampler for at least 24 hours.
-
Long-Term Stability: Stable in plasma at -80°C for at least 3 months.
Conclusion
This application note describes a robust, sensitive, and selective HPLC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure and the short chromatographic run time make this method suitable for high-throughput analysis. The method has been thoroughly validated according to international guidelines and is demonstrated to be accurate, precise, and reliable for its intended purpose in supporting drug development studies.
References
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Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
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Mei, H. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved from [Link]
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NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
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AAPS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Deng, P., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Retrieved from [Link]
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SlideShare. USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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ACS Publications. (2019, June 26). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from [Link]
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NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]
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U.S. Food and Drug Administration. (2019, June). M10 BIOANALYTICAL METHOD VALIDATION. Retrieved from [Link]
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LCGC International. When Should an Internal Standard be Used?. Retrieved from [Link]
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ResearchGate. Chromatograms for the quantifier MRM transitions of phenethylamine,.... Retrieved from [Link]
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International Journal of Pharmaceutical Sciences. Extraction of Drugs and Metabolites from Biological Matrices. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 4). What Is An Internal Standard And Why Is It Used In LC-MS?. Retrieved from [Link]
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LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
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Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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SlideShare. extraction of drug from biological matrix.pptx. Retrieved from [Link]
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PubMed. (2025, December 31). Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (2026, January 6). Separation of mephentermine from other structural analogues of phenethylamine and amphetamine in biological matrices using liquid chromatography–tandem mass spectrometry | Request PDF. Retrieved from [Link]
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Journal of Chromatographic Science. Determination of Basic Drugs Extracted from Biological Matrices by Means of Solid-Phase Extraction and Wide- Bore Capillary Gas. Retrieved from [Link]
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Organomation. Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]
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PMC - PubMed Central. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. Retrieved from [Link]
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ResearchGate. Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry | Request PDF. Retrieved from [Link]
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ResearchGate. (2025, August 5). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]
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NIH. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Neuropharmacological Characterization of N-(2-phenylethyl)cyclopentanamine
Abstract: This technical guide provides a comprehensive framework for the neuropharmacological evaluation of N-(2-phenylethyl)cyclopentanamine, a molecule possessing a core phenylethylamine scaffold suggestive of potential interactions with monoamine neurotransmitter systems. Given the structural similarities to known psychostimulants and other centrally active agents, a primary focus of this guide is the systematic characterization of the compound's activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2][3] We present a logical, tiered approach, from initial binding affinity determination to functional assays of uptake inhibition and neurotransmitter efflux. The protocols provided are designed to be self-validating, incorporating essential controls and reference compounds to ensure data integrity and reproducibility. This document is intended for researchers in neuropharmacology, medicinal chemistry, and drug development seeking to establish a detailed pharmacological profile for this and structurally related novel compounds.
Introduction and Scientific Rationale
This compound belongs to the broad class of phenethylamines, a structural motif present in many endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of psychoactive compounds.[3][4] The therapeutic and abuse potential of psychostimulants like methylphenidate and amphetamine stems from their potent modulation of monoamine transporters, which are responsible for clearing these neurotransmitters from the synaptic cleft and terminating their signaling.[2][5]
The structure of this compound suggests it is a prime candidate for interaction with these transporters. Therefore, a rigorous neuropharmacological workup is essential to determine its binding affinity, functional potency, selectivity, and mechanism of action (i.e., reuptake inhibitor vs. substrate/releaser). The following protocols outline a systematic in vitro screening cascade to elucidate this profile.
Hypothesized Mechanism of Action: Monoamine Transporter Modulation
Monoamine transporters (DAT, NET, and SERT) are the primary targets for many central nervous system (CNS) drugs.[6] By inhibiting the reuptake of neurotransmitters, a compound can increase their synaptic concentration, thereby amplifying downstream signaling. This guide focuses on assays to test the hypothesis that this compound acts as an inhibitor at one or more of these transporters.
Caption: Hypothesized action of this compound at a dopaminergic synapse.
In Vitro Pharmacological Profiling Workflow
A tiered approach is recommended to efficiently characterize the compound. The workflow begins with assessing binding to the target transporters, followed by functional assays to determine the nature and potency of the interaction.
Caption: Tiered experimental workflow for in vitro characterization.
Tier 1: Target Binding Affinity
The initial step is to determine if this compound physically binds to the monoamine transporters. This is achieved using competitive radioligand binding assays.[7] The principle involves measuring the displacement of a known high-affinity radioligand from the transporter by the test compound.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for hDAT, hNET, and hSERT.
Materials:
-
Cell Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
-
Reference Compounds:
-
For hDAT: GBR-12909 or Cocaine
-
For hNET: Desipramine
-
For hSERT: Fluoxetine
-
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO), then diluted in assay buffer.
-
Assay Buffer: Tris-HCl based buffer, specific composition may vary by transporter.
-
Scintillation Cocktail & Vials: For radioactivity measurement.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound and reference compound in assay buffer. A typical concentration range spans from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: Cell membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Cell membranes + Radioligand + high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT).
-
Test Compound Wells: Cell membranes + Radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.
-
Tier 2: Functional Activity Assessment
Binding does not equate to function. A compound can bind without affecting transporter activity. Therefore, functional assays are critical to determine if this compound inhibits the primary function of these proteins: neurotransmitter reuptake. We present two common methods.
Protocol 2A: Radiolabeled Neurotransmitter Uptake Inhibition Assay
Objective: To measure the potency (IC₅₀) of this compound in blocking the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.[8][9][10]
Materials:
-
Cell Lines: HEK293 or other suitable cells stably expressing hDAT, hNET, or hSERT, plated in 96-well microplates.
-
Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.
-
Reference Inhibitors: As listed in Protocol 1.
-
Test Compound: this compound.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
Procedure:
-
Cell Plating: Seed cells in 96-well plates and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with warm uptake buffer. Add varying concentrations of the test compound or reference inhibitor to the wells. Incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]Dopamine) to all wells to initiate the uptake reaction. The final concentration should be near the Kₘ for the transporter to ensure sensitive detection of inhibition.[9]
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C. The time must be within the linear range of uptake for the specific cell line.
-
Uptake Termination: Rapidly aspirate the solution and wash the cells multiple times with ice-cold uptake buffer to remove extracellular radiolabel.
-
Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add cocktail, and count CPM.
-
Data Analysis:
-
Define 100% uptake as the CPM in wells with no inhibitor and 0% uptake (non-specific) using a high concentration of a known potent inhibitor (e.g., 10 µM Desipramine for NET).
-
Plot the percent inhibition versus the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Protocol 2B: Fluorescence-Based Neurotransmitter Uptake Assay
Objective: To provide a higher-throughput, non-radioactive alternative for measuring uptake inhibition using a fluorescent substrate.[11][12]
Materials:
-
Assay Kit: Commercially available kits (e.g., from Molecular Devices) containing a fluorescent transporter substrate and a masking dye.[11][12][13]
-
Cell Lines: As in Protocol 2A, plated in black, clear-bottom 96- or 384-well plates.
-
Reference Inhibitors & Test Compound.
-
Assay Buffer: Typically a Hanks' Balanced Salt Solution (HBSS).
Procedure:
-
Cell Culture: Plate cells and allow them to form a confluent monolayer.
-
Compound Addition: Remove the culture medium and add assay buffer containing the desired concentrations of the test compound or reference inhibitors. Incubate for 10-20 minutes at 37°C.[13]
-
Dye Loading: Add the fluorescent substrate/masking dye solution provided in the kit to all wells. The masking dye quenches extracellular fluorescence, so only the signal from substrate taken up by the cells is detected.[12]
-
Signal Detection: Immediately place the plate in a bottom-reading fluorescence microplate reader (e.g., FlexStation 3) pre-set to 37°C.
-
Kinetic Reading: Measure the fluorescence intensity kinetically over a period of 20-60 minutes. The rate of fluorescence increase (slope) is proportional to the transporter activity.
-
Data Analysis:
-
Calculate the rate of uptake (slope of the kinetic curve) for each well.
-
Normalize the data, with 100% activity being the rate in the absence of inhibitor and 0% activity being the rate in the presence of a saturating concentration of a reference inhibitor.
-
Plot the percent inhibition versus the log concentration of the test compound and fit the curve to determine the IC₅₀ value.
-
Protocol 3: Neurotransmitter Efflux (Release) Assay
Objective: To determine if this compound acts as a substrate (releaser) for monoamine transporters, causing reverse transport (efflux).[6][9]
Materials:
-
Cell Lines & Radiolabeled Substrates: As in Protocol 2A.
-
Reference Compounds:
-
Releaser: d-Amphetamine (for DAT/NET)
-
Inhibitor: Cocaine (for DAT)
-
-
Test Compound: this compound.
Procedure:
-
Loading: Plate cells as for an uptake assay. Pre-load the cells with a radiolabeled substrate (e.g., [³H]Dopamine) by incubating them for 30-60 minutes at 37°C.
-
Washing: After loading, gently wash the cells multiple times with ice-cold buffer to remove all extracellular radiolabel, leaving only the intracellular pool.
-
Efflux Initiation: Add warm buffer containing various concentrations of the test compound, d-amphetamine (positive control), or cocaine (negative control).
-
Sampling: At specified time points (e.g., 1, 5, 10, 20 minutes), collect a sample of the extracellular buffer from each well.
-
Quantification:
-
Measure the radioactivity (CPM) in the collected buffer samples using a scintillation counter. This represents the amount of neurotransmitter released.
-
At the end of the experiment, lyse the cells and measure the remaining intracellular radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity released at each time point for each concentration.
-
Plot the percentage of release against the log concentration of the test compound to generate a dose-response curve.
-
Determine the EC₅₀ value (the concentration that elicits 50% of the maximal release). A significant, dose-dependent increase in efflux indicates substrate-like activity.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.
Table 1: Hypothetical Pharmacological Profile of this compound
| Assay Type | Target | Parameter | Value (nM) | Reference Cmpd. | Value (nM) |
| Binding Affinity | hDAT | Kᵢ | 55 | Cocaine | 250 |
| hNET | Kᵢ | 850 | Desipramine | 1.5 | |
| hSERT | Kᵢ | >10,000 | Fluoxetine | 10 | |
| Uptake Inhibition | hDAT | IC₅₀ | 120 | Cocaine | 310 |
| hNET | IC₅₀ | 1,500 | Desipramine | 3.2 | |
| hSERT | IC₅₀ | >10,000 | Fluoxetine | 15 | |
| Efflux (Release) | hDAT | EC₅₀ | >10,000 | d-Amphetamine | 45 |
Interpretation of Hypothetical Data:
-
Potency & Selectivity: The data in Table 1 would suggest that this compound is a moderately potent and selective DAT inhibitor. Its affinity (Kᵢ) and functional potency (IC₅₀) at DAT are significantly stronger than at NET or SERT. The selectivity ratio for DAT over NET would be approximately 15-fold (850/55).
-
Mechanism of Action: The lack of activity in the efflux assay (EC₅₀ >10,000 nM) would classify the compound as a pure reuptake inhibitor (like cocaine) rather than a substrate/releaser (like amphetamine). This distinction is critical, as releasers often have a different neurochemical and behavioral profile.[6]
Outlook: Advanced Characterization and In Vivo Relevance
Once a clear in vitro profile is established, further studies can explore the compound's effects in more complex systems.
-
Receptor Screening: A broad panel of CNS receptors and ion channels should be screened to assess off-target activity and potential side effects.
-
Behavioral Pharmacology: If the in vitro profile warrants it, in vivo assays in animal models can assess its functional consequences.[14] Key assays for a DAT inhibitor would include:
-
Locomotor Activity: To measure stimulant or depressant effects.
-
Drug Discrimination: To compare its subjective effects to known drugs of abuse.[15]
-
Cognitive Assays: To evaluate potential effects on attention, working memory, and executive function, which are often modulated by catecholaminergic systems in the prefrontal cortex.[1][5]
-
By following this structured analytical cascade, researchers can build a robust, data-driven understanding of the neuropharmacological properties of this compound, paving the way for further investigation into its therapeutic potential or abuse liability.
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Fontana, A. C. K. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. PubMed. Available at: [Link]
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Application Notes and Protocols for N-(2-phenylethyl)cyclopentanamine Receptor Binding Studies
Abstract
This document provides a detailed protocol for conducting receptor binding studies for the novel compound N-(2-phenylethyl)cyclopentanamine. Given the structural similarities to known dopamine receptor ligands, this protocol will focus on characterizing the binding affinity of this compound at the dopamine D2 receptor.[1] The methodologies outlined herein are grounded in established principles of radioligand binding assays and are intended for researchers, scientists, and drug development professionals.[2][3][4] This guide covers the essential steps from biological sample preparation to data analysis and interpretation, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Receptor Binding Studies
This compound is a synthetic compound with a phenylethylamine scaffold, a common feature in molecules targeting the central nervous system.[5][6] Understanding the interaction of this compound with specific receptors is a critical first step in elucidating its pharmacological profile and therapeutic potential. Receptor binding assays are the gold standard for quantifying the affinity of a ligand for its target receptor.[2][7] These assays provide crucial data, such as the equilibrium dissociation constant (Kd) and the maximal number of binding sites (Bmax), which are fundamental for drug development.[8][9]
This protocol will detail two primary types of radioligand binding assays: saturation binding assays to determine the Kd and Bmax of a suitable radioligand for the dopamine D2 receptor, and competition binding assays to determine the inhibitory constant (Ki) of this compound.[2][3]
Materials and Reagents
-
Biological Material: Rat striatal tissue or a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-D2 or HEK-D2).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (potent dopamine D2 receptor antagonists).
-
Unlabeled Ligands:
-
This compound (test compound).
-
Haloperidol or Spiperone (for determination of non-specific binding).
-
-
Buffers and Solutions:
-
Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for tritium counting.
-
Equipment:
-
Homogenizer (e.g., Potter-Elvehjem).
-
High-speed refrigerated centrifuge.
-
Incubator or water bath.
-
Filtration apparatus (e.g., Brandel or Millipore manifold).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Liquid scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
-
Experimental Workflow Overview
The overall process for determining the receptor binding characteristics of this compound involves several key stages, from preparing the receptor source to analyzing the final binding data.
Figure 2: Data analysis workflow for receptor binding assays.
Assay Validation and Quality Control
To ensure the trustworthiness of the results, several validation steps are essential:
-
Reversibility: The binding of the radioligand should be reversible, which can be confirmed in dissociation experiments.
-
Saturability: Specific binding should reach a plateau at high radioligand concentrations.
-
Specificity: The binding should be displaceable by known ligands for the receptor of interest.
-
Linearity: The amount of specific binding should be linear with respect to protein concentration within the range used in the assay.
-
Reproducibility: Key parameters (Kd, Bmax, Ki) should be reproducible across multiple experiments. [12]
References
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Duggleby, R. G., & Waters, M. J. (1993). Nonlinear Regression Analysis of the Time Course of Ligand Binding Experiments. Journal of Receptor Research, 13(6), 1135-1148. [Link]
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Munson, P. J., & Rodbard, D. (1980). LIGAND: a versatile computerized approach for characterization of ligand-binding systems. Analytical Biochemistry, 107(1), 220-239. [Link]
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Fabgennix International. (n.d.). Competition Assay Protocol. [Link]
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Perelson, A. S. (1984). Interpretation of Scatchard plots for aggregating receptor systems. Molecular Immunology, 21(8), 669-676. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. [Link]
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Rovira, X., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 401(1), 148-150. [Link]
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Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. [Link]
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Gualerzi, C. O., et al. (1993). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. Analytical Biochemistry, 212(2), 438-445. [Link]
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GraphPad. (n.d.). Saturation Binding Curves and Scatchard Plots. [Link]
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Homework.Study.com. (n.d.). Explain a Scatchard plot and how it could be used in a biochemistry problem?. [Link]
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Slideshare. (n.d.). the scatchard plot.pptx. [Link]
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Ametamey, S. M., et al. (2008). Tactics for preclinical validation of receptor-binding radiotracers. Nuclear Medicine and Biology, 35(6), 617-634. [Link]
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Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]
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Wikipedia. (n.d.). Scatchard equation. [Link]
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Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
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Holford, N. (n.d.). Ligand Binding. [Link]
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Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 207-217. [Link]
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Uchimura, K., et al. (1985). Microcomputer-Based Nonlinear Regression Analysis of Ligand-Binding Data: Application of Akaike's Information Criterion. Journal of Pharmacobio-Dynamics, 8(11), 919-927. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]
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Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
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Li, A., et al. (2023). Whole-cell radioligand saturation binding. Protocols.io. [Link]
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Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. [Link]
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Ackerman, M. E., et al. (2009). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Biotechnology and Bioengineering, 102(3), 647-656. [Link]
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Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-164. [Link]
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Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
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Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-8. [Link]
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Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. [Link]
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Lee, J. W., et al. (2006). Some important considerations for validation of ligand-binding assays. Bioanalysis, 1(8), 1485-1498. [Link]
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Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]
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Assay Guidance Manual. (2021). Analyzing Kinetic Binding Data. [Link]
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Kim, Y., et al. (2020). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Molecules, 25(21), 5123. [Link]
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"application of N-(2-phenylethyl)cyclopentanamine in high-throughput screening"
This application note outlines a robust and logical HTS strategy for elucidating the biological target of a novel chemical entity, this compound. By starting with a broad, functionally relevant assay such as calcium flux and incorporating rigorous data analysis, hit confirmation, and counter-screening steps, researchers can efficiently identify and validate new bioactive compounds. This systematic approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent lead optimization and drug development efforts. [10][15]
References
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High-throughput assays for promiscuous inhibitors - PubMed - NIH. Available at: [Link]
-
Promiscuous Inhibitors . Malvern Instruments Application Note. Available at: [Link]
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A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening . Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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The Future of 2-Phenylethylamine: Innovations and Expanding Applications . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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High Throughput Screening (HTS) - Sygnature Discovery. Available at: [Link]
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High-throughput calcium flux assays: luminescent versus fluorescent readout . Drug Target Review. Available at: [Link]
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(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. Available at: [Link]
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N-(2-phenylethyl)cyclopentanecarboxamide | C14H19NO | CID 843104 - PubChem. Available at: [Link]
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Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed. Available at: [Link]
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Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors - PubMed. Available at: [Link]
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Chemical Properties and Biological Activities of Cyclopentenediones: A Review . Molecules. Available at: [Link]
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High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. Available at: [Link]
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Application Note & Protocols: Purification Strategies for N-(2-phenylethyl)cyclopentanamine Derivatives
Introduction: The Importance of Purity in Amine Scaffolds
This guide provides a comprehensive overview of robust purification techniques tailored for N-(2-phenylethyl)cyclopentanamine derivatives. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers, scientists, and drug development professionals to make informed decisions and troubleshoot purification challenges effectively. The protocols described herein are designed to be self-validating systems, ensuring high purity and batch-to-batch consistency.
Guiding Principles: Physicochemical Properties of this compound Derivatives
A successful purification strategy is built upon a fundamental understanding of the target molecule's properties. The this compound structure contains three key regions that dictate its behavior:
-
The Basic Amine: The secondary amine is the most influential functional group. Its basicity (pKa of the conjugate acid is typically ~10-11) allows for selective manipulation through pH adjustment. This is the cornerstone of acid-base extraction techniques[2][3][4].
-
The Lipophilic Core: The cyclopentane ring and the phenylethyl group are nonpolar, hydrocarbon-rich moieties. These impart significant solubility in organic solvents like dichloromethane (DCM), diethyl ether, and ethyl acetate, while conferring low solubility in water for the neutral "free base" form.
-
Potential Chirality: Depending on the synthesis route and substituents, these molecules can possess chiral centers. The separation of enantiomers or diastereomers often requires specialized chromatographic techniques[5][6].
These properties create a molecule of moderate overall polarity that is often an oil or low-melting solid at room temperature in its free base form, which can complicate purification by crystallization[7].
Core Purification Methodologies
A multi-tiered approach, often beginning with a bulk purification technique and followed by a high-resolution method, is typically most effective.
Acid-Base Extraction: The First Line of Defense
This technique is the most rapid and efficient method for removing non-basic organic impurities (e.g., unreacted starting materials, neutral by-products) from the crude reaction mixture.[8] It leverages the reversible conversion of the water-insoluble amine free base into a water-soluble ammonium salt.[3][9]
Causality: The addition of an aqueous acid (like HCl) protonates the basic nitrogen atom, forming an ionic salt. Ionic compounds are highly soluble in polar solvents like water, while neutral organic impurities remain in the nonpolar organic phase[4]. Subsequently, neutralizing the aqueous layer with a base regenerates the amine free base, which can be re-extracted into a fresh organic solvent.
Crystallization as a Hydrochloride Salt
While the free base of this compound derivatives may be an oil, converting it to a salt dramatically increases the likelihood of forming a stable, crystalline solid.[7] The hydrochloride salt is most common due to its ease of formation and well-defined crystal lattices.[10][11] This method is excellent for achieving high purity and providing a product with improved handling and stability characteristics.
Causality: The formation of an ionic salt introduces strong intermolecular ionic interactions. These forces facilitate the organization of molecules into a highly ordered, lower-energy crystal lattice, a process that inherently excludes impurities that do not fit into this lattice structure.
Chromatographic Purification
Chromatography is indispensable when acid-base extraction is insufficient, particularly for separating the target compound from impurities with similar basicity or for resolving stereoisomers.
Flash Column Chromatography: This is the workhorse technique for routine purification.
-
The Challenge with Silica Gel: Standard silica gel (SiO₂) is acidic and can strongly interact with basic amines. This often leads to significant "tailing" or "streaking" of the compound during elution, resulting in poor separation and low recovery[12].
-
The Solution - Mobile Phase Modification: To mitigate this issue, the mobile phase must be basified. Adding a small amount (0.5-2%) of a volatile base like triethylamine (Et₃N) or a solution of ammonia in methanol to the eluent is standard practice. The additive competes with the target amine for the acidic sites on the silica, allowing the desired compound to travel through the column more symmetrically.
-
Alternative Stationary Phases: For particularly challenging separations, using a more inert or basic stationary phase like alumina (Al₂O₃) or amine-functionalized silica can be highly effective[12].
Chiral Chromatography: For enantiomeric mixtures, separation is crucial as different enantiomers can have vastly different pharmacological activities.
-
Direct Separation: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most direct method. These columns contain a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times[6].
-
Indirect Separation: An alternative involves derivatizing the amine with a chiral resolving agent to form a mixture of diastereomers.[13][14] These diastereomers have different physical properties and can be separated using standard (achiral) chromatography. The derivatizing agent is then cleaved to yield the pure enantiomers.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
Objective: To remove neutral and acidic impurities from a crude reaction mixture.
Materials:
-
Crude this compound derivative
-
Separatory funnel
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
1 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent (e.g., 50 mL of DCM) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M HCl to the funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. Note: The protonated amine is now in this aqueous layer.
-
Back-Extraction (Optional): To ensure complete transfer, add a fresh portion of 1 M HCl (e.g., 25 mL) to the organic layer, shake, and combine the aqueous layer with the first extract. The organic layer now contains neutral/acidic impurities and can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M NaOH while stirring until the solution is strongly basic (pH > 12, check with pH paper). A cloudy precipitate or oily layer (the free base) should form.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., 50 mL of DCM), shake, and separate the layers. Collect the organic layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of the organic solvent to maximize recovery.
-
Drying and Concentration: Combine all organic extracts. Wash with brine (to remove residual water), dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the purified free base.
Protocol 2: Purification via Hydrochloride Salt Crystallization
Objective: To obtain a highly pure, solid, and easy-to-handle form of the amine.
Materials:
-
Purified amine free base (from Protocol 1)
-
Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
2 M HCl in Diethyl Ether (commercially available or prepared by bubbling HCl gas through anhydrous ether)
-
Hexanes or Pentane (for washing)
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the amine free base in a minimal amount of anhydrous Et₂O.
-
Precipitation: While stirring the solution, add the 2 M HCl/Et₂O solution dropwise. A white precipitate (the hydrochloride salt) should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Digestion: Stir the resulting slurry at room temperature for 30 minutes to ensure complete salt formation and improve crystal size.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold, anhydrous Et₂O or hexanes to remove any soluble impurities.
-
Drying: Dry the crystalline salt under high vacuum to remove all residual solvents. The resulting solid is the purified this compound hydrochloride.
-
Recrystallization (Optional): For even higher purity, the hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/DCM.
Protocol 3: Flash Column Chromatography
Objective: To separate the target amine from impurities with similar basicity.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Eluent: Hexanes/Ethyl Acetate mixture
-
Triethylamine (Et₃N)
-
Compressed air or nitrogen source
-
Test tubes or fraction collector
Procedure:
-
Solvent Preparation: Prepare the eluent system. A typical starting point is 20% Ethyl Acetate in Hexanes. Crucially, add 1% Et₃N to this mixture (e.g., 10 mL of Et₃N for every 990 mL of eluent).
-
Column Packing: Pack the column with silica gel as a slurry in the prepared eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude amine in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.
-
Elution: Begin passing the eluent through the column using positive pressure. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Fraction Analysis: Visualize the TLC plates under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin for primary/secondary amines).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.
Comparative Summary & Strategy Selection
The optimal purification strategy depends on the nature of the impurities, the required purity level, and the scale of the reaction.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Acid-Base Extraction | pH-dependent solubility | Fast, inexpensive, high capacity, removes neutral/acidic impurities effectively.[8] | Does not separate amines from other basic impurities; emulsion formation can occur. | Initial work-up of crude reaction mixtures. |
| Salt Crystallization | Lattice formation excludes impurities | Can yield very high purity (>99%); product is often a stable, easy-to-handle solid.[7][12] | Only applicable if a crystalline salt can be formed; yield can be lower than chromatography. | Final purification step to obtain analytical-grade material. |
| Flash Chromatography | Differential adsorption | High resolution for similar compounds; versatile for many compound types. | Slower and more expensive (solvents, silica); amine tailing can be an issue.[12] | Separating target from other basic impurities or closely related by-products. |
| Chiral HPLC | Diastereomeric interaction with CSP | Direct separation of enantiomers. | Requires specialized, expensive columns and equipment; low capacity. | Resolving enantiomers for biological testing. |
References
-
Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342. [Link]
-
Bionity.com. Acid-base extraction. Bionity.com. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
ResearchGate. (2025). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
University of Waterloo. Acid and Base Extraction. Engineering Ideas Clinic. [Link]
-
Szewczyk, M., & Rachoń, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4913. [Link]
-
Reddit. (2024). Amine workup. r/Chempros. [Link]
- European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
-
Zhang, C. G., et al. (2009). Chiral self-discrimination of the enantiomers of alpha-phenylethylamine derivatives in proton NMR. Chirality, 21(9), 834–840. [Link]
- Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent. CA2514092C.
-
YouTube. (2022). Amine and HCl - salt formation reaction. [Link]
Sources
- 1. CAS 160567-89-5: this compound [cymitquimica.com]
- 2. Acid-base_extraction [bionity.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
"developing in vitro assays for N-(2-phenylethyl)cyclopentanamine activity"
An Application Note and Protocols for the In Vitro Pharmacological Profiling of N-(2-phenylethyl)cyclopentanamine
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust in vitro assay cascade to characterize the pharmacological activity of this compound. The structural motif of this compound, combining a phenylethylamine core with a cyclopentanamine moiety, suggests a strong potential for interaction with central nervous system (CNS) targets, particularly monoamine transporters and G-protein coupled receptors (GPCRs). This guide presents a logical, tiered approach, beginning with target affinity assessment via radioligand binding assays, followed by functional characterization of neurotransmitter reuptake and receptor signaling. The protocols herein are designed to be self-validating, incorporating essential controls and detailed data analysis procedures to ensure scientific rigor and trustworthiness.
Introduction and Rationale
This compound is a synthetic molecule featuring two key pharmacophoric elements. The phenylethylamine scaffold is a cornerstone of neuropharmacology, present in endogenous neurotransmitters like dopamine and norepinephrine, as well as in numerous therapeutic agents and research compounds that modulate their signaling.[1][2][3] The cyclopentanamine group offers a unique conformational profile that can influence target engagement and selectivity.[4] Related structures, such as cyclopentamine, have been shown to act as releasing agents for catecholamine neurotransmitters.[5][6] Furthermore, other cyclopentylamine derivatives have been identified as potent dual-acting compounds, for instance, as antagonists of the NK1 receptor and inhibitors of the serotonin reuptake transporter (SERT).[7]
Given this structural heritage, a primary hypothesis is that this compound modulates the function of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for antidepressant and stimulant drugs.[1][2]
This application note outlines a systematic workflow to first determine the binding affinity of this compound at these primary targets and then to elucidate its functional activity as either an inhibitor or a substrate (releaser). We also include protocols for assessing activity at a representative GPCR, the dopamine D2 receptor (D2R), a common target for phenylethylamine-based compounds.
Caption: High-level experimental workflow for characterizing this compound.
Phase 1: Target Affinity via Radioligand Binding Assays
Principle: Competitive radioligand binding assays are a gold-standard method for determining the affinity of a test compound for a specific receptor or transporter. The assay measures the ability of the unlabeled test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that is known to bind to the target with high affinity and specificity. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, from which the equilibrium dissociation constant (Ki) can be calculated. A lower Ki value signifies higher binding affinity.
Caption: Principle of competitive radioligand binding assay.
Protocol: Monoamine Transporter Binding Assay
This protocol is adaptable for DAT, NET, and SERT by selecting the appropriate cell membranes and radioligands.
Materials and Reagents:
-
Target Membranes: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing human DAT (hDAT), hNET, or hSERT.
-
Radioligands:
-
For hDAT: [³H]-WIN 35,428 (specific activity ~80-87 Ci/mmol)
-
For hNET: [³H]-Nisoxetine (specific activity ~70-87 Ci/mmol)
-
For hSERT: [³H]-Citalopram (specific activity ~70-87 Ci/mmol)
-
-
Non-specific Binding Ligands:
-
For hDAT: 10 µM GBR-12909
-
For hNET: 10 µM Desipramine
-
For hSERT: 10 µM Fluoxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Test Compound: this compound, dissolved in 100% DMSO to make a 10 mM stock, followed by serial dilutions.
-
Scintillation Cocktail: (e.g., Ultima Gold™)
-
Equipment: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in assay buffer. The final assay concentration should typically range from 0.1 nM to 10 µM. Pipette 50 µL of each concentration into the wells of a 96-well plate.
-
Controls: Designate wells for:
-
Total Binding: 50 µL of assay buffer (no competitor).
-
Non-specific Binding (NSB): 50 µL of the appropriate non-specific ligand at a saturating concentration (e.g., 10 µM GBR-12909 for DAT).
-
-
Radioligand Preparation: Dilute the chosen radioligand in assay buffer to a final concentration approximately equal to its Kd value (e.g., ~2-3 nM for [³H]-WIN 35,428).
-
Membrane Preparation: Thaw the cell membranes on ice and dilute in ice-cold assay buffer to a concentration that yields a robust signal (typically 5-20 µg of protein per well).
-
Assay Incubation:
-
Add 50 µL of the diluted radioligand to all wells.
-
Add 100 µL of the diluted membranes to all wells to initiate the reaction. The final assay volume is 200 µL.
-
Incubate the plate for 60-120 minutes at room temperature or 4°C (optimize for each target) with gentle shaking.
-
-
Assay Termination: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Detection: Punch out the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity in a liquid scintillation counter as disintegrations per minute (DPM).
Data Analysis:
-
Specific Binding: Specific Binding (DPM) = Total Binding (DPM) - Non-specific Binding (DPM)
-
Percent Inhibition: % Inhibition = (1 - [(DPM in presence of test compound - NSB) / (Specific Binding)]) * 100
-
IC50 and Ki Determination: Plot % Inhibition versus the log concentration of the test compound. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description |
| IC50 | Concentration of competitor that inhibits 50% of specific radioligand binding. |
| Kd | Dissociation constant of the radioligand for the target. |
| Ki | Inhibition constant; the affinity of the competitor for the target. |
Phase 2: Functional Characterization
Protocol: Neurotransmitter Reuptake Assay
Principle: This assay directly measures the functional effect of the test compound on transporter activity. It uses cells expressing the target transporter (e.g., hDAT) and measures the uptake of a radiolabeled or fluorescent substrate (e.g., [³H]-Dopamine or a fluorescent monoamine analog). A decrease in substrate accumulation in the presence of the test compound indicates inhibition of reuptake. This assay is critical for distinguishing between transport inhibitors and releasers (which would cause an efflux of pre-loaded substrate).
Materials and Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing hDAT, hNET, or hSERT.
-
Substrate:
-
Radiolabeled: [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin.
-
Fluorescent: e.g., ASP+ (a fluorescent substrate for monoamine transporters).
-
-
Positive Control Inhibitors: GBR-12909 (DAT), Desipramine (NET), Fluoxetine (SERT).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM Glucose, 10 mM HEPES, pH 7.4).
-
Equipment: 96-well cell culture plates, scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in Uptake Buffer.
-
Pre-incubation: Aspirate the culture medium from the cells and wash once with 200 µL of pre-warmed Uptake Buffer. Add 100 µL of the test compound dilutions or controls to the appropriate wells and pre-incubate for 10-20 minutes at 37°C.
-
Uptake Initiation: Add 100 µL of the substrate (e.g., [³H]-Dopamine at a final concentration of ~10-20 nM) to all wells to start the uptake reaction.
-
Incubation: Incubate for a short period (typically 5-15 minutes) at 37°C. This time should be within the linear range of uptake for the cell line.
-
Uptake Termination: Rapidly aspirate the solution from the wells and wash 3-4 times with 200 µL of ice-cold Uptake Buffer to stop the reaction and remove extracellular substrate.
-
Cell Lysis & Detection:
-
For Radiometric Assay: Lyse the cells by adding 150 µL of 1% SDS or a suitable lysis buffer. Transfer the lysate to scintillation vials, add cocktail, and count.
-
For Fluorescent Assay: Add 150 µL of lysis buffer and measure the fluorescence intensity on a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis:
-
Calculate Percent Inhibition: Similar to the binding assay, calculate the percentage of uptake inhibition at each compound concentration relative to the vehicle control (100% uptake) and a potent inhibitor control (0% uptake).
-
Determine IC50: Use non-linear regression to fit a dose-response curve and determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of neurotransmitter uptake.
Protocol: GPCR Functional Assay (cAMP Accumulation)
Principle: This assay determines if a compound that binds to a GPCR acts as an agonist or an antagonist. Many GPCRs, including the dopamine D2 receptor (a Gi-coupled receptor), signal by modulating the intracellular levels of cyclic AMP (cAMP). An agonist at a Gi-coupled receptor will decrease cAMP levels, while an antagonist will block the ability of a known agonist to decrease cAMP. This is often measured by first stimulating adenylyl cyclase with forskolin and then measuring the compound's effect on this stimulated cAMP production.
Materials and Reagents:
-
Cell Line: CHO or HEK293 cells stably expressing the target GPCR (e.g., human D2R).
-
Reference Agonist: Quinpirole (for D2R).
-
Reference Antagonist: Haloperidol (for D2R).
-
Stimulating Agent: Forskolin.
-
Assay Buffer: HBSS or similar physiological buffer.
-
cAMP Detection Kit: Commercially available kit based on HTRF, ELISA, or other detection technologies.
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well plate and grow to near confluency.
-
Agonist Mode:
-
Add serial dilutions of this compound to the cells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to stimulate cAMP production.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Add a fixed concentration of a reference agonist (e.g., Quinpirole at its EC80 concentration) along with forskolin.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure cAMP levels.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal response) and Emax (maximum effect).
-
Antagonist Mode: Plot the cAMP response against the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of the reference agonist's response). This can be used to calculate an antagonist dissociation constant (Kb).
Summary and Next Steps
This application note provides a foundational screening cascade to define the primary molecular targets and mechanism of action for this compound. By systematically evaluating its affinity and functional activity at key monoamine transporters and a representative GPCR, researchers can build a comprehensive pharmacological profile.
Interpreting Potential Outcomes:
-
Potent Binding & Reuptake Inhibition (e.g., at DAT): Suggests the compound acts as a dopamine reuptake inhibitor, similar to cocaine or methylphenidate.
-
Weak Binding, Potent Functional Effect: May indicate the compound is a substrate and promotes transporter-mediated efflux (a "releaser"), a mechanism common to amphetamines. This would require further investigation with substrate efflux assays.
-
Potent Binding & Functional Activity at D2R: Indicates direct receptor modulation, requiring classification as an agonist, antagonist, or partial agonist.
Successful characterization using these protocols will pave the way for more advanced studies, including selectivity profiling against a broader panel of CNS targets, ADME-Tox profiling, and eventual in vivo efficacy studies.
References
-
Benchchem. (n.d.). Potential Research Applications of Cyclopentanamine Compounds: A Technical Guide. Retrieved from Benchchem website.[4]
-
Wu, Y. J., et al. (2014). Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor. Bioorganic & Medicinal Chemistry Letters, 24(6), 1611-4.[7]
-
Lee, B., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(4), 366–373.[1][2]
- Glowinski, J., & Axelrod, J. (1964). Inhibition of uptake of tritiated-noradrenaline in the intact rat brain by imipramine and structurally related compounds.
- Iversen, L. (2006). Neurotransmitter transporters and their impact on the development of psychopharmacology. British Journal of Pharmacology, 147(S1), S82-S88.
-
Ostrowska, K., et al. (2022). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. Molecules, 27(19), 6549.[8]
-
Nocentini, A., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 209.[3]
Sources
- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 3. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyclopentamine - Wikipedia [en.wikipedia.org]
- 6. Buy Cyclopentamine | 102-45-4 [smolecule.com]
- 7. Discovery of a cyclopentylamine as an orally active dual NK1 receptor antagonist-serotonin reuptake transporter inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: N-(2-phenylethyl)cyclopentanamine as a Tool Compound in Neuroscience Research
Abstract
This document provides a comprehensive guide for researchers on the potential applications of N-(2-phenylethyl)cyclopentanamine as a novel investigational tool in neuroscience. While direct pharmacological data for this specific molecule is nascent, its structural architecture, combining a phenylethylamine core with a lipophilic cyclopentyl moiety, suggests a strong potential for interaction with key neurological targets.[1][2] This guide will, therefore, be based on a scientifically informed, hypothetical framework centered on the Sigma Receptors (σ1 and σ2) , which are enigmatic and high-value targets in drug development for neurodegenerative and psychiatric disorders.[3][4] We will present detailed protocols for the initial characterization and application of this compound, providing researchers with a robust starting point for their investigations.
Introduction to this compound
This compound is a secondary amine featuring a phenylethylamine scaffold N-substituted with a cyclopentyl group.[1] The phenylethylamine moiety is a well-established pharmacophore present in numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and a vast array of neurologically active compounds.[2][5] The addition of the cyclopentyl group increases the molecule's lipophilicity and steric bulk, which can significantly influence its binding affinity, selectivity, and pharmacokinetic properties compared to its linear analogues.[1]
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉N | [1][6] |
| Molecular Weight | ~189.30 g/mol | [1][7][8] |
| Appearance | Liquid (at standard conditions) | [7] |
| LogP (calculated) | 3.05 | [7] |
| Purity (typical) | ≥95% | [7] |
| Storage | Store in a dry, cool, and well-ventilated place. | [9][10] |
Rationale for Investigation as a Neuroscience Tool Compound
The structural similarity of this compound to known ligands of various CNS targets makes it a compelling candidate for investigation. The phenylethylamine backbone is a classic feature of monoamine oxidase (MAO) inhibitors and ligands for serotonin and dopamine receptors.[5][11] Furthermore, the overall structure aligns with the general pharmacophore for ligands of Sigma receptors, which are known to accommodate bulky, lipophilic amine-containing structures.[4][12] Given the therapeutic interest in modulating sigma receptors for conditions like neuropathic pain, Alzheimer's disease, and depression, this compound represents an unexplored chemical entity that could serve as a valuable probe or lead compound.[4]
Postulated Mechanism of Action: Targeting Sigma Receptors
We hypothesize that this compound acts as a ligand for the Sigma-1 (σ1R) and/or Sigma-2 (σ2R) receptors. These are not classical G-protein coupled receptors or ion channels but are unique intracellular chaperone proteins primarily located at the endoplasmic reticulum (ER).[3][12][13]
-
Sigma-1 Receptor (σ1R): This 223-amino acid protein is implicated in regulating ER stress, calcium signaling, ion channel function, and neuronal survival.[12][13] Ligand binding can modulate these functions, offering neuroprotective effects.
-
Sigma-2 Receptor (σ2R): Now identified as TMEM97, this receptor is involved in cellular proliferation and lipid metabolism and is often overexpressed in cancer cells.[3] Its role in neuroscience is an active area of investigation.
The diagram below illustrates the central role of the σ1 receptor at the Mitochondria-Associated ER Membrane (MAM) and its potential modulation by a ligand like this compound.
Caption: Workflow for the radioligand binding assay.
Protocol 2: In Vitro Functional Assay (FLIPR Calcium Mobilization)
This assay determines if the compound acts as an agonist, antagonist, or allosteric modulator at the σ1 receptor by measuring its effect on calcium signaling. [12] Objective: To characterize the functional activity of this compound at the σ1 receptor.
Materials:
-
A suitable cell line (e.g., HEK293 or NG-108) endogenously expressing or overexpressing σ1 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Known σ1 agonist (e.g., PRE-084) and antagonist (e.g., NE-100).
-
This compound stock solution.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence imaging plate reader (FLIPR, FlexStation, or similar).
Methodology:
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Wash cells with assay buffer and incubate with the calcium-sensitive dye as per the manufacturer's protocol (typically 30-60 minutes at 37°C). [14]3. Agonist Mode Testing:
-
Place the plate in the FLIPR instrument.
-
Add varying concentrations of this compound and measure fluorescence changes over time. A known agonist should be used as a positive control. [14]An increase in intracellular calcium indicates agonist activity.
-
-
Antagonist Mode Testing:
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound for 15-30 minutes.
-
Place the plate in the FLIPR instrument.
-
Add a known σ1 agonist (e.g., PRE-084) at its EC₅₀ concentration and measure fluorescence.
-
A dose-dependent reduction in the agonist-induced calcium signal indicates antagonist activity.
-
-
Data Analysis:
-
For agonist mode, plot the peak fluorescence response against the log concentration to determine EC₅₀ and Emax.
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration to determine the IC₅₀.
-
Protocol 3: In Vivo Behavioral Assay (Rodent Model of Neuropathic Pain)
This protocol provides a framework for evaluating the potential therapeutic efficacy of the compound in a preclinical model.
Objective: To assess the anti-allodynic effects of this compound in a rat model of neuropathic pain (e.g., Chronic Constriction Injury - CCI).
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g).
-
Surgical equipment for CCI surgery.
-
Von Frey filaments for measuring mechanical allodynia.
-
This compound formulated for in vivo administration (e.g., dissolved in saline with a solubilizing agent like Tween 80).
-
Positive control (e.g., Gabapentin).
-
Vehicle control.
Methodology:
-
Induction of Neuropathy: Perform CCI surgery on the sciatic nerve of the rats under anesthesia. Allow 10-14 days for the neuropathic pain phenotype to develop.
-
Baseline Measurement: Before drug administration, measure the baseline mechanical withdrawal threshold in the hind paw of each rat using the von Frey up-down method.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses (e.g., 1, 5, 10, 30 mg/kg). Administer vehicle and positive control to separate groups.
-
Post-Dosing Measurements: Measure the mechanical withdrawal threshold at multiple time points after administration (e.g., 30, 60, 120, 240 minutes).
-
Data Analysis:
-
Convert the paw withdrawal thresholds to a percentage of the maximum possible effect (%MPE).
-
Analyze the data using a two-way ANOVA with repeated measures, followed by post-hoc tests to compare drug-treated groups to the vehicle control group at each time point.
-
A significant increase in the paw withdrawal threshold indicates an anti-allodynic (analgesic) effect.
-
Conclusion and Future Directions
This compound presents an intriguing scaffold for neuroscience research. Based on structural analysis, we have proposed the sigma receptors as a primary hypothetical target and provided detailed, field-standard protocols for its comprehensive evaluation. The successful characterization of this compound's affinity, functional activity, and in vivo efficacy could establish it as a valuable new tool for probing the complex biology of sigma receptors and for the early-stage development of therapeutics for neurological disorders.
References
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PubChem. (n.d.). N-(2-phenylethyl)cyclopentanecarboxamide. Retrieved from [Link]
- Chen, W., et al. (2026). Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2598738.
- Stoner, G. D., et al. (2007). Effects of Phenylethyl Isothiocyanate on Early Molecular Events in N-Nitrosomethylbenzylamine–Induced Cytotoxicity in Rat Esophagus. Cancer Research, 67(14), 6640-6647.
- Ohta, M., et al. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as Selective 5-HT1A Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 10(5), 509-512.
- Chen, W., et al. (2026). Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2598738.
- Peng, Z., et al. (2022). Occurrence, synthesis and biological activity of 2-(2-phenyethyl)chromones. European Journal of Medicinal Chemistry, 237, 114397.
- Nagase, H., et al. (1998). N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides as novel 5-HT2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(15), 1959-1962.
- Celentano, M., et al. (2021). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 22(16), 8806.
- Grimsey, N. L., et al. (2020). Development of Chemical Tools to Study Intracellular Cannabinoid Type 2 Receptor. OUR Archive (Otago University Research Archive).
- Su, T. P., et al. (2009). The Sigma Receptor: Evolution of the Concept in Neuropsychopharmacology. Current Pharmaceutical Design, 15(19), 2259-2268.
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NIST. (n.d.). Cyclopentanamine, N-ethyl-. Retrieved from [Link]
- Uddin, M. J., et al. (2016). In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles. Journal of Controlled Release, 225, 208-216.
- Gonzalez-Lafuente, L., et al. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Molbank, 2023(1), M1561.
- Obeng, S., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. RSC Medicinal Chemistry, 12(8), 1373-1385.
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PubChem. (n.d.). Cyclopentylamine. Retrieved from [Link]
- Vaye, K., et al. (2023). The Emerging Role of Sigma Receptors in Pain Medicine. Cureus, 15(7), e42618.
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PubChem. (n.d.). Cyclopentyl-(1-phenyl-ethyl)-amine. Retrieved from [Link]
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- Schmidt, H. R., & Papp, M. (2021). The Sigma-1 receptor is an ER-localized type II membrane protein. Journal of Biological Chemistry, 297(5), 101299.
- Kim, Y., et al. (2018). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 26(1), 104-111.
- Dyck, L. E., et al. (1986). Pharmacokinetic and neurochemical studies on N-propargyl-2-phenylethylamine, a prodrug of 2-phenylethylamine. Journal of Neurochemistry, 46(2), 341-348.
- Al-Sayed, E., et al. (2021). A review on the structure and pharmacological activity of phenylethanoid glycosides. European Journal of Medicinal Chemistry, 209, 112563.
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PubChem. (n.d.). cyclopentanamine;N,N-diethylethanamine. Retrieved from [Link]
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"chiral separation of N-(2-phenylethyl)cyclopentanamine enantiomers"
An Application Note and Protocol for the Enantioselective Separation of N-(2-phenylethyl)cyclopentanamine
Abstract
The stereoisomeric composition of pharmacologically active molecules is a critical determinant of their efficacy, toxicity, and metabolic profile. This compound, a secondary amine containing a single stereocenter, necessitates a robust and reliable analytical method for the separation and quantification of its enantiomers. This document provides a comprehensive guide to developing a chiral High-Performance Liquid Chromatography (HPLC) method for this purpose. We delve into the foundational principles of chiral recognition on polysaccharide-based stationary phases, outline a systematic method development strategy, and present a detailed, validated protocol for the baseline separation of this compound enantiomers. This guide is intended for researchers, analytical scientists, and professionals in drug development who require enantiopure compounds for their studies.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property of many drug molecules, where enantiomers—non-superimposable mirror images—can exhibit profoundly different pharmacological and toxicological effects.[1][2] One enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive, less active, or even contribute to adverse effects.[1][2] Consequently, regulatory bodies worldwide mandate the characterization and control of the stereoisomeric composition of chiral drug substances.
This compound possesses a chiral center at the point of attachment of the cyclopentyl ring to the nitrogen atom. The development of a stereoselective analytical method is therefore not merely an academic exercise but a critical step in its chemical and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this challenge, offering high efficiency, reproducibility, and scalability.[3][4] This note focuses on a logical, science-driven approach to achieving this separation.
The Principle of Chiral Recognition
The direct separation of enantiomers by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector immobilized on the stationary phase.[1][5] For the separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes. Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are among the most powerful and versatile for a wide range of chiral compounds, including amines.[3][4][6][7]
The chiral recognition mechanism on these phases is complex but is understood to involve a combination of interactions, including:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (like the secondary amine) and carbamate groups on the CSP.
-
π-π Interactions: Stacking between the phenyl ring of the analyte and the aromatic groups of the phenylcarbamate derivatives on the CSP.
-
Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide's helical structure. The different spatial arrangement of the two enantiomers leads to a differential fit and, consequently, different retention times.[7]
The addition of a basic modifier to the mobile phase is often critical when separating amines. It serves to minimize undesirable ionic interactions with residual acidic silanol groups on the silica support, thereby ensuring good peak shape and improving the resolution.[3][5]
Systematic Method Development Strategy
A trial-and-error approach to chiral method development can be inefficient.[5] A systematic screening strategy significantly increases the probability of success. The workflow involves selecting the appropriate chromatographic mode, screening a small set of complementary CSPs, and finally, optimizing the mobile phase composition.
Sources
Troubleshooting & Optimization
"common side reactions in N-(2-phenylethyl)cyclopentanamine synthesis"
Welcome to the technical support center for the synthesis of N-(2-phenylethyl)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The synthesis, primarily achieved through the reductive amination of cyclopentanone with 2-phenylethylamine, is a robust transformation but is susceptible to several competing pathways that can affect yield and purity.
This document provides in-depth, experience-based insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its primary mechanism?
The most prevalent and efficient method is a one-pot reductive amination. This reaction proceeds in two key steps:
-
Imine Formation: Cyclopentanone reacts with 2-phenylethylamine to form a carbinolamine intermediate, which then dehydrates to form the corresponding N-cyclopentylidene-2-phenylethanamine (an imine or Schiff base).[1] This step is often catalyzed by a small amount of acid.
-
Reduction: A selective reducing agent, introduced into the same pot, reduces the imine C=N bond to the desired secondary amine, this compound.[2][3]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. Its mild nature and tolerance for slightly acidic conditions make it ideal, as it reduces the protonated iminium ion much faster than it reduces the starting ketone, minimizing side reactions.[2][4][5]
Caption: The two-step, one-pot reductive amination workflow.
Troubleshooting Guide: Side Reactions & Low Yields
Q2: My reaction yield is significantly lower than expected. What are the most likely chemical side reactions responsible?
Low yield is the most common issue, typically stemming from one of three competing reactions. Identifying the primary culprit depends on your reaction conditions and workup procedure.
Potential Causes & Troubleshooting Steps:
Cause A: Cyclopentanone Self-Condensation (Aldol Condensation)
Under basic or, to a lesser extent, acidic conditions, cyclopentanone can act as both a nucleophile (as an enolate) and an electrophile, leading to an aldol self-condensation product, 2-cyclopentylidenecyclopentan-1-one.[6][7][8] This is especially problematic if the imine formation is slow.
-
How to Diagnose:
-
TLC/LC-MS Analysis: Look for a non-polar, high molecular weight byproduct (dimer of cyclopentanone minus water).
-
Reaction Appearance: The reaction mixture may turn yellow or brown, characteristic of conjugated condensation products.[7]
-
-
Mitigation Protocol:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the amine to favor imine formation over self-condensation.
-
pH Control: If using an acid catalyst (like acetic acid) for imine formation, ensure it is stoichiometric or catalytic, not in large excess, to avoid promoting aldol pathways.[2] The reaction is ideally kept between pH 5-7.
-
Order of Addition: Pre-mix the cyclopentanone and 2-phenylethylamine in the solvent (e.g., 1,2-dichloroethane) and stir for 20-30 minutes to allow for imine formation before adding the reducing agent.[9] This depletes the free ketone available for self-condensation.
-
Caption: Key side reactions originating from the cyclopentanone starting material.
Cause B: Reduction of Cyclopentanone
If the reducing agent is too reactive or if imine formation is slow, the agent can directly reduce the starting cyclopentanone to cyclopentanol. This is less common with NaBH(OAc)₃ but can be a major issue with stronger reagents like sodium borohydride (NaBH₄) if conditions are not carefully controlled.[10]
-
How to Diagnose:
-
GC-MS/¹H NMR: Look for the presence of cyclopentanol in the crude reaction mixture.
-
-
Mitigation Protocol:
-
Use the Right Reducing Agent: Strongly prefer sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium borohydride (NaBH₄). NaBH(OAc)₃ is sterically hindered and less reactive, making it highly selective for the iminium ion over the ketone.[2]
-
Ensure Imine Formation: If you must use NaBH₄, allow the ketone and amine to react for a sufficient period (monitor by TLC or GC) to maximize imine concentration before adding the reducing agent.[10]
-
Cause C: Incomplete Reaction or Decomposition
Sometimes the issue is not a side reaction but rather an incomplete reaction or poor experimental technique.
-
How to Diagnose:
-
TLC/LC-MS: Significant amounts of starting materials (cyclopentanone, 2-phenylethylamine) remain after the expected reaction time.
-
-
Mitigation Protocol:
-
Reagent Quality: Ensure reagents are pure and the solvent is anhydrous. NaBH(OAc)₃ is moisture-sensitive.[10] Use freshly opened bottles or properly stored materials.
-
Temperature and Time: While these reactions are typically run at room temperature, gentle heating (40-50 °C) can sometimes drive imine formation for sterically hindered substrates. Monitor the reaction for at least 12-24 hours if proceeding slowly.[11]
-
Proper Workup: During the aqueous workup, ensure the pH is adjusted correctly. The product is a base-soluble amine. Acidify the aqueous layer to extract impurities, then basify to a pH >10 before extracting the final product into an organic solvent.
-
Q3: I see an unexpected peak in my mass spec corresponding to a dialkylated product. How is this possible?
This refers to the formation of a tertiary amine, where the newly formed this compound reacts with another molecule of cyclopentanone and is subsequently reduced. While possible, this is generally a minor side reaction.
-
Causality: The secondary amine product is nucleophilic and can react with any remaining cyclopentanone to form a tertiary iminium ion, which is then reduced.
-
Mitigation:
-
Control Stoichiometry: Avoid using a large excess of cyclopentanone. A 1:1 or 1:1.1 ratio of ketone to amine is ideal.
-
Reaction Time: Do not let the reaction run for an excessively long time after the starting amine has been consumed, as this provides more opportunity for the secondary amine product to react further.
-
Table 1: Troubleshooting Summary
| Observed Issue | Potential Cause | Primary Diagnostic Method | Recommended Action |
| Low Yield, Yellow/Brown Color | Aldol Self-Condensation | TLC/LC-MS for high MW byproduct | Pre-mix ketone/amine; ensure pH 5-7; use slight excess of amine. |
| Low Yield, Starting Ketone Consumed | Reduction of Ketone | GC-MS for cyclopentanol | Use NaBH(OAc)₃ instead of NaBH₄. Ensure imine formation first. |
| Significant Starting Material Remains | Incomplete Reaction | TLC/LC-MS | Check reagent/solvent quality; increase reaction time; ensure proper workup. |
| High MW Byproduct (+~70 amu) | Dialkylation | LC-MS | Use 1:1 stoichiometry; avoid excessive reaction times. |
Experimental Protocols
Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃
This protocol is designed to minimize common side reactions.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,2-dichloroethane (DCE) as the solvent.[2][4]
-
Imine Formation: Add cyclopentanone (1.0 eq.) followed by 2-phenylethylamine (1.05 eq.). If the amine is a hydrochloride salt, add 1.0 eq. of a non-nucleophilic base like triethylamine (Et₃N). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Note: The reaction is often slightly exothermic.
-
Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 1 hour.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Zhang, Y., et al. (2020). Possible mechanism of self-condensation of cyclopentanone on the uncalcined TiO2–ZrO2. ResearchGate. [Link]
-
Magid, A. (2007). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Ping, E., et al. (2019). Proposed reaction mechanism for cyclopentanone aldol condensation on K−O−Si bond. ResearchGate. [Link]
-
Various Authors. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Li, M., et al. (2022). Amination of cyclopentanone and accompanied by-reactions. ResearchGate. [Link]
-
Organic Chemistry Help. Reductive Amination - Common Conditions. University of Wisconsin-Madison. [Link]
-
Sádaba, I., et al. (2012). Reductive amination of cyclopentanone. ResearchGate. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Myers, A. (n.d.). Reductive Amination. Harvard University. [Link]
-
Wikipedia. Self-condensation. [Link]
-
Li, M., et al. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. MDPI. [Link]
-
Chen, B., et al. (2017). The reaction scheme for the reductive amination of cyclohexanone with benzylamine. ResearchGate. [Link]
-
Blaser, H., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis. [Link]
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- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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"troubleshooting low yield in cyclopentylamine derivative synthesis"
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the synthesis of cyclopentylamine derivatives. As a Senior Application Scientist, my aim is to move beyond simple procedural lists, offering in-depth explanations grounded in chemical principles to empower you to diagnose and resolve challenges in your own laboratory work.
Section 1: Initial Diagnosis of Low Yield
Before diving into specific reaction parameters, a systematic initial assessment can often pinpoint the source of a low yield. This section guides you through the preliminary questions to ask when a reaction underperforms.
Question: My synthesis of a cyclopentylamine derivative resulted in a much lower yield than expected. Where do I even begin to troubleshoot?
Answer: A low yield is a frustrating but common issue. A methodical approach is key to identifying the root cause without wasting valuable time and resources. Start by assessing the three main phases of your process: Inputs (Starting Materials) , the Reaction Itself , and Outputs (Work-up & Purification) .
Begin by analyzing your crude reaction mixture by TLC, LC-MS, and/or ¹H NMR. The information you gather will guide your troubleshooting efforts. The following diagnostic workflow can help structure your investigation.
Caption: Initial troubleshooting workflow for low yield diagnosis.
Section 2: Reductive Amination Issues
Reductive amination is a cornerstone for synthesizing cyclopentylamine derivatives, typically by reacting cyclopentanone with a primary or secondary amine in the presence of a reducing agent. While powerful, this reaction has several common failure modes.
Question: I'm attempting a reductive amination of cyclopentanone but see a lot of unreacted ketone and/or the formation of cyclopentanol. What's going wrong?
Answer: This is a classic case of imine-iminium formation and reduction being outcompeted by the direct reduction of the starting ketone. The core issue lies in the relative rates of these two competing reactions.
Causality: The mechanism involves the initial formation of an imine (or its protonated form, the iminium ion), which is then reduced to the amine.[1][2] If your reducing agent is too reactive (e.g., NaBH₄), it can reduce the ketone to cyclopentanol faster than the imine has a chance to form and be reduced.[2][3] This is especially problematic at neutral or basic pH where imine formation can be slow.
Troubleshooting Steps:
-
Switch to a Selective Reducing Agent: The most effective solution is to use a hydride donor that is selective for the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice for this, as is sodium cyanoborohydride (NaBH₃CN).[2][4] These reagents are less reactive and will preferentially reduce the protonated iminium intermediate.
-
Optimize pH: Imine formation is typically catalyzed by mild acid (pH 4-6). Adding a small amount of acetic acid can accelerate the initial condensation step, favoring the desired reaction pathway.[3] Be cautious, as too much acid can protonate the starting amine, rendering it non-nucleophilic.
-
Implement a Two-Step, One-Pot Procedure: Allow the ketone and amine to stir together for a period (e.g., 1-2 hours) to facilitate imine formation before introducing the reducing agent.[3] You can monitor the disappearance of the ketone by TLC to confirm imine formation.
Caption: Competing pathways in reductive amination.
Question: My primary product is the secondary amine, N,N-dicyclopentylamine, instead of the desired primary cyclopentylamine. How do I prevent this?
Answer: The formation of N,N-dicyclopentylamine indicates that the initially formed primary amine is reacting further with another molecule of cyclopentanone.[5] This is a common issue when ammonia is used as the nitrogen source.
Causality: The product, cyclopentylamine, is itself a primary amine and is often more nucleophilic than the ammonia you started with. It can therefore compete with ammonia to react with the remaining cyclopentanone, leading to the formation of a secondary amine.
Troubleshooting Steps:
-
Use Ammonia in Large Excess: Employing a large stoichiometric excess of the ammonia source (e.g., a methanolic solution of NH₃) can statistically favor the reaction of cyclopentanone with ammonia over the product amine.[5]
-
Optimize Catalyst Selection: Certain heterogeneous catalysts show higher selectivity for primary amines. For instance, Ru/Nb₂O₅ has been reported to provide good activity and selectivity for cyclopentylamine.[5][6] Bimetallic catalysts like Ni-Rh systems have also been shown to enhance selectivity for primary amines in similar reactions.[7]
-
Control Reaction Conditions: Running the reaction at lower temperatures and pressures can sometimes temper the reactivity of the product amine, reducing the rate of the second amination.
| Reducing Agent | Key Characteristics | Pros | Cons |
| H₂/Catalyst (e.g., Pd/C, Raney Ni) | Heterogeneous catalytic hydrogenation. | High atom economy, clean work-up. | Requires specialized pressure equipment; catalyst can be pyrophoric.[5] |
| Sodium Borohydride (NaBH₄) | Strong, non-selective hydride donor. | Inexpensive, readily available. | Often reduces aldehydes/ketones faster than imines form.[2][3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for iminium ions over carbonyls. | Excellent selectivity, tolerant of protic solvents. | Highly toxic (releases HCN in strong acid).[2] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective hydride donor. | Excellent selectivity, non-toxic, effective for a wide range of substrates.[4] | More expensive, moisture-sensitive. |
Table 1: Comparison of common reducing agents for reductive amination.
Section 3: N-Alkylation Troubleshooting
Direct N-alkylation of cyclopentylamine with an alkyl halide is a fundamental method for creating secondary and tertiary amine derivatives. However, it is frequently plagued by a lack of selectivity.
Question: I'm trying to mono-alkylate cyclopentylamine, but my reaction mixture is a mess of starting material, the desired secondary amine, the tertiary amine, and even some quaternary ammonium salt. How can I improve selectivity?
Answer: This is the classic challenge of N-alkylation. The product of the initial reaction (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event that is faster than the first. This results in poor selectivity and a difficult-to-separate mixture.[2]
Causality: Direct alkylation with alkyl halides is an Sₙ2 reaction.[8] Once the first alkyl group is added, the resulting secondary amine can be deprotonated and react again with the alkyl halide. This process can repeat to form a tertiary amine and ultimately a quaternary ammonium salt.
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the starting cyclopentylamine relative to the alkylating agent. This increases the probability that the alkyl halide will encounter a molecule of the starting amine rather than the more reactive product amine.
-
Slow Addition of Alkylating Agent: Adding the alkyl halide slowly (e.g., via syringe pump) to a solution of the amine and base keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.
-
Choose the Right Base and Solvent: The choice of base and solvent is critical. An insoluble base like potassium carbonate (K₂CO₃) in a solvent like acetonitrile (ACN) or DMF is common.[9] However, if solubility is an issue, switching to a more soluble base like cesium carbonate or using a solvent like DMSO can improve reaction rates.[10] Be aware that high temperatures in DMF can cause decomposition.[11]
-
Add a Catalyst: For less reactive alkyl halides (chlorides or bromides), adding a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction via an in situ Finkelstein reaction, which generates the more reactive alkyl iodide.[9]
Caption: The over-alkylation problem in N-alkylation reactions.
Section 4: Purification and Work-up Challenges
A successful reaction can still result in a low isolated yield if the product is lost or degraded during work-up and purification.
Question: My crude NMR looks promising, but my yield drops significantly after aqueous work-up and column chromatography. What could be happening?
Answer: Product loss during isolation is a common and often overlooked source of low yield. Amines, particularly those with lower molecular weight, can present several challenges during extraction and purification.
Potential Causes & Solutions:
-
Loss During Aqueous Extraction:
-
Problem: Protonated amines can be highly water-soluble. If you wash your organic layer with an acidic solution (e.g., 1M HCl) to remove basic impurities, your amine product may be extracted into the aqueous layer as the ammonium salt.
-
Solution: After extraction, re-basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to pH > 10 and back-extract with an organic solvent (e.g., EtOAc, DCM) to recover your product. Always check the pH of the aqueous layer before discarding it.
-
-
Degradation on Silica Gel:
-
Problem: Silica gel is acidic and can cause streaking, poor separation, and sometimes degradation of amine products during column chromatography. The amine can remain irreversibly adsorbed to the acidic sites on the silica.
-
Solution: Deactivate the silica gel before use. This can be done by pre-treating the silica with a solvent system containing a small amount of a volatile base, such as triethylamine (~1%) or ammonium hydroxide (~1-2%) in your eluent. This neutralizes the acidic sites and dramatically improves recovery.
-
-
Volatility:
-
Problem: Simple cyclopentylamine derivatives can be volatile. Removing the solvent under high vacuum or at elevated temperatures can lead to significant loss of product.
-
Solution: Use a rotary evaporator with careful control of vacuum and a room-temperature water bath. For highly volatile compounds, consider removing the solvent by blowing a gentle stream of nitrogen over the solution.
-
Section 5: Experimental Protocols
Protocol 1: Selective Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a reliable method for the synthesis of N-substituted cyclopentylamines from cyclopentanone and a primary amine.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amine (1.0 eq) and cyclopentanone (1.1 eq).
-
Solvent: Add a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.5 M.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. You may add 1-2 equivalents of acetic acid to catalyze this step.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq). The reaction may become slightly exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to obtain the pure product.[8]
References
-
Guo, W., Tong, T., Liu, X., & Wang, Y. L. (2019). Morphology‐Tuned Activity of Ru/Nb2O5 Catalysts for Ketone Reductive Amination. ChemSusChem. Available at: [Link]
-
ResearchGate. (n.d.). Amination of cyclopentanone and accompanied by‐reactions. Retrieved from [Link]
-
Sławiński, J., et al. (2023). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. MDPI. Available at: [Link]
-
ResearchGate. (2023). (PDF) Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. ACS Publications. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (n.d.). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination. Retrieved from [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
- Google Patents. (n.d.). US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof.
-
Brainly. (2023). What is the major product of the reaction of cyclopentylamine and benzaldehyde followed by nickel and hydrogen?. Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]
-
Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Pearson. (n.d.). Reductive Amination Practice Problems. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
Reddit. (2016). Help with N-Alkylation gone wrong. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
Technical Support Center: Improving Purity of N-(2-phenylethyl)cyclopentanamine During Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of N-(2-phenylethyl)cyclopentanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the workup process for this compound. This compound is commonly synthesized via the reductive amination of cyclopentanone with 2-phenylethylamine.[1][2][3] While the synthesis is relatively straightforward, achieving high purity depends critically on a well-executed workup procedure designed to remove unreacted starting materials, reaction by-products, and residual reagents.
This guide provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter.
Troubleshooting Guide
Q1: My final product is contaminated with unreacted starting materials (cyclopentanone and 2-phenylethylamine). How can I remove them?
A1: Cause & Resolution
This is the most common purity issue and is best solved with a properly executed acid-base extraction.[4][5] The principle relies on the differential solubility of acidic, basic, and neutral compounds in aqueous and organic solvents at various pH levels.[6] Your product, this compound, is a secondary amine and is basic. The starting materials are a neutral ketone (cyclopentanone) and a basic primary amine (2-phenylethylamine).
The Causality:
-
Your Product (Secondary Amine): Basic. Can be protonated to form a water-soluble salt.
-
2-Phenylethylamine (Primary Amine): Basic. Also protonated by acid.
-
Cyclopentanone (Ketone): Neutral. Remains in the organic layer regardless of aqueous pH.
-
Imine Intermediate: The intermediate N-cyclopentylidenephenethylamine can hydrolyze back to starting materials under acidic conditions, but the final reduced amine product is stable.[3]
Resolution Strategy: A Multi-Step Acid-Base Extraction
The key is to first remove the neutral cyclopentanone, then separate the two amines if necessary, although often the goal is simply to isolate the product amine from all other impurities.
See Protocol 1 for a detailed, step-by-step procedure. The workflow is designed to first wash the crude organic mixture with acid. This converts both your desired secondary amine and the unreacted primary amine into their hydrochloride salts, pulling them into the aqueous layer. The neutral cyclopentanone remains in the organic layer, which is then discarded.[4][5]
Next, the acidic aqueous layer containing the amine salts is basified (e.g., with NaOH). This deprotonates the amine salts, converting them back to their freebase forms, which are insoluble in water but soluble in organic solvents. A fresh organic solvent (e.g., diethyl ether, ethyl acetate) is then used to extract the purified amine freebase, leaving inorganic salts behind in the aqueous layer.[7]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 7. youtube.com [youtube.com]
Technical Support Center: Minimizing Byproduct Formation in the Synthesis of N-Substituted Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-substituted amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, ensuring high yields and purity. By understanding the mechanistic origins of common byproducts, you can strategically design your experiments to minimize their formation.
Section 1: Frequently Asked Questions (General)
This section addresses broad questions applicable across various synthetic methodologies.
Q1: What are the most common classes of byproducts I should be aware of when synthesizing N-substituted amines?
A: Byproduct formation is highly dependent on the chosen synthetic route, but several classes are common across different methods:
-
Over-alkylation Products: In reactions like direct alkylation or reductive amination, the desired amine product can react further to yield more substituted amines (e.g., a primary amine reacting to form a secondary, then a tertiary amine). This is often because the product amine is more nucleophilic than the starting material.[1][2]
-
Elimination Products: Especially in reactions involving bases and alkyl halides, E2 elimination can compete with S_N2 substitution, leading to alkene byproducts. In metal-catalyzed reactions like the Buchwald-Hartwig amination, β-hydride elimination from the metal-amido intermediate is a known side reaction that leads to a hydrodehalogenated arene and an imine.[3][4]
-
Carbonyl Reduction Products: In reductive aminations, the reducing agent can sometimes reduce the starting aldehyde or ketone to an alcohol faster than it reduces the desired imine intermediate.[5]
-
Imine and Enamine Byproducts: Incomplete reduction during reductive amination can leave stable imine or enamine intermediates.[6][7] Enamines, formed from secondary amines, are particularly susceptible to side reactions due to their nucleophilic character.[8]
Q2: How does the choice of solvent impact byproduct formation?
A: The solvent plays a critical role in reaction kinetics and selectivity.[9]
-
Polarity: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for S_N2-type N-alkylations as they solvate the cation of the base while leaving the nucleophilic amine relatively free to react.[10][11]
-
Protic vs. Aprotic: Protic solvents (e.g., water, methanol, ethanol) can hydrogen-bond with the amine nucleophile, reducing its reactivity and potentially slowing down the desired reaction. However, in some reductive aminations, protic solvents like methanol can facilitate imine formation and are compatible with certain reducing agents like NaBH₄.[12][13]
-
Solubility: Poor solubility of reagents, particularly inorganic bases in organic solvents, can lead to slow and incomplete reactions. In reductive aminations, low ammonia solubility in non-polar solvents can increase the formation of secondary and tertiary amine byproducts.[12] Deep eutectic solvents (DESs) are emerging as green alternatives that can enhance solubility and reaction rates.[14][15]
Q3: What are the best general strategies for purifying my desired amine from common byproducts?
A: Purification can often be challenging due to the similar physical properties of the desired product and byproducts.
-
Column Chromatography: This is the most common laboratory-scale method, but it can be difficult to separate primary, secondary, and tertiary amines with similar R_f values.
-
Acid-Base Extraction: This powerful technique exploits the basicity of amines. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The amines will be protonated and move to the aqueous layer, leaving non-basic impurities behind. The pH of the aqueous layer can then be carefully adjusted to selectively precipitate or extract amines of different basicities.
-
Buffer-Assisted Isolation: A more refined version of acid-base extraction uses buffers of varying pH to selectively isolate primary, secondary, and tertiary amines from a mixture, which is particularly useful for large-scale processes where chromatography is not feasible.[16]
-
Crystallization: If the desired amine or a salt derivative (e.g., hydrochloride, tartrate) is a stable solid, crystallization can be an excellent method for achieving high purity.
Section 2: Troubleshooting Guide: Reductive Amination
Reductive amination, the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is a cornerstone of amine synthesis.[5][17] However, it is prone to several side reactions.
Q: I'm observing significant dialkylation, forming a tertiary amine byproduct when I want a secondary amine. How can I improve mono-alkylation selectivity?
A: This is a classic challenge where the secondary amine product reacts with another equivalent of the aldehyde, leading to a tertiary amine.
-
Causality: The product secondary amine is often as nucleophilic, or even more so, than the starting primary amine, leading to a competitive second reductive amination.
-
Troubleshooting Strategies:
-
Control Stoichiometry: Use a molar excess (up to 5%) of the primary amine relative to the carbonyl compound. This statistically favors the reaction of the aldehyde with the more abundant primary amine.[18]
-
Employ a Stepwise Procedure: This is one of the most effective methods. First, form the imine intermediate by mixing the carbonyl and the primary amine (often with a dehydrating agent like molecular sieves or by azeotropic removal of water). Once imine formation is complete (monitor by TLC/LCMS), add the reducing agent in a separate step. This minimizes the exposure of the product amine to the starting aldehyde.[18][19]
-
Select the Right Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).[13][18][19] Sodium cyanoborohydride (NaBH₃CN) is also highly selective for the iminium ion at a controlled pH (around 6-7).[5][20]
-
Q: My reaction is incomplete, and I'm isolating the alcohol byproduct from carbonyl reduction. What is going wrong?
A: This indicates that the reduction of the starting carbonyl is outcompeting the formation and/or reduction of the imine intermediate.
-
Causality: Imine formation is a reversible equilibrium reaction.[5][6] If the equilibrium favors the starting materials, or if the reducing agent is too reactive, direct reduction of the carbonyl will dominate.
-
Troubleshooting Strategies:
-
Optimize pH: Imine formation is typically catalyzed by mild acid (optimal pH ~4-5).[17] The acid protonates the carbonyl, making it more electrophilic. However, too much acid will protonate the amine, rendering it non-nucleophilic. Use a catalytic amount of acetic acid.
-
Remove Water: The formation of the imine intermediate liberates water.[6][21] According to Le Châtelier's principle, removing this water will drive the reaction forward. This can be achieved by adding a dehydrating agent like molecular sieves or MgSO₄, or by using a Dean-Stark apparatus.[8]
-
Choose a Chemoselective Reducing Agent: As mentioned previously, NaBH(OAc)₃ and NaBH₃CN are ideal because they show poor reactivity towards carbonyls at neutral or slightly acidic pH but are potent reductants for iminium ions.[13][20] If you must use a less selective agent like NaBH₄, it is crucial to allow sufficient time for the imine to form before adding the reductant.[13]
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, THF, DCM | Mild, highly selective for imines/iminiums over carbonyls.[13][19] | Water-sensitive; not compatible with protic solvents like methanol.[13] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | Selective for imines at controlled pH; water-stable.[5] | Highly toxic (can release HCN gas upon acidic workup).[5] |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available. | Can readily reduce aldehydes and ketones; requires imine pre-formation.[13] |
| Hydrogen (H₂) with Catalyst | H₂/Pd, Pt, Ni | Methanol, Ethanol | "Green" reducing agent; high atom economy. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
Diagram 1: Competing Pathways in Reductive Amination
Caption: Competing reaction pathways in the reductive amination of a primary amine.
Section 3: Troubleshooting Guide: Direct N-Alkylation with Alkyl Halides
Direct alkylation of amines with alkyl halides via an S_N2 mechanism is a fundamental method for forming C-N bonds. However, it is notoriously difficult to control.[2][22]
Q: My reaction is a mess! I'm trying to make a primary or secondary amine and getting a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I prevent this over-alkylation?
A: This is the most significant drawback of direct alkylation. The alkylated amine product is often a better nucleophile than the starting amine due to the electron-donating nature of alkyl groups, leading to a "runaway" reaction.[1][2]
-
Causality: The product of the first alkylation is more reactive towards the alkyl halide than the reactant.
-
Troubleshooting Strategies:
-
Use a Large Excess of the Amine: Using a very large excess of the starting amine (e.g., 10-fold or more) can statistically favor the mono-alkylation product. However, this is atom-inefficient and creates a significant separation challenge.[23]
-
High Dilution: Running the reaction under high dilution conditions can slow down the bimolecular over-alkylation reaction more than the initial alkylation, though this is often not practical for large-scale synthesis.
-
Use an "Ammonia Equivalent" (for Primary Amines): To avoid over-alkylation of ammonia, use a surrogate that can be alkylated once and then converted to the primary amine.
-
Gabriel Synthesis: This classic method uses potassium phthalimide as a protected amine. The phthalimide anion is alkylated, and the resulting N-alkylphthalimide is then hydrolyzed (commonly with hydrazine) to release the desired primary amine. The bulky phthalimide group prevents over-alkylation.[24]
-
Azide Synthesis: Sodium azide (NaN₃) is an excellent nucleophile. Reaction with an alkyl halide gives an alkyl azide, which can be cleanly reduced to the primary amine (e.g., with H₂/Pd-C or LiAlH₄) without risk of over-alkylation.[25]
-
-
Diagram 2: The "Runaway" Over-Alkylation Problem
Caption: Cascade of over-alkylation reactions starting from ammonia.
Section 4: Troubleshooting Guide: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming aryl amines but requires careful optimization of the catalyst, ligand, and base.[4]
Q: My main byproduct is the hydrodehalogenated arene (Ar-H instead of Ar-NR₂). What is causing this, and how can I fix it?
A: The formation of the hydrodehalogenated arene is a common side reaction that points to a competing pathway in the catalytic cycle.
-
Causality: This byproduct typically arises from β-hydride elimination from the palladium-amido intermediate. This pathway competes directly with the desired reductive elimination step that forms the C-N bond.[3][4]
-
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is paramount. Use modern, bulky, electron-rich bi- or monodentate ligands (e.g., XPhos, SPhos, RuPhos, Josiphos). These ligands accelerate the rate of reductive elimination, making it kinetically favored over β-hydride elimination. Bidentate ligands like BINAP and DPEPhos were early developments that improved rates and yields.[4]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other bases like LHMDS or K₃PO₄ can be used, but their effectiveness is substrate-dependent. Using a base that is too weak can stall the catalytic cycle.[26][27]
-
Temperature Control: Excessively high temperatures can sometimes favor decomposition pathways, including β-hydride elimination. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Diagram 3: Key Pathways in the Buchwald-Hartwig Catalytic Cycle
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. Amine alkylation - Wikipedia [en.wikipedia.org]
- 23. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. youtube.com [youtube.com]
- 26. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 27. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of HPLC Separation for N-(2-phenylethyl)cyclopentanamine
Welcome to the technical support center for the analysis of N-(2-phenylethyl)cyclopentanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing robust HPLC methods and troubleshooting common chromatographic issues encountered with this and structurally similar basic compounds.
Section 1: FAQ - Foundational Method Development
This section addresses the critical questions to consider when establishing a new HPLC method for this compound from the ground up.
Q1: What is the most appropriate HPLC column for analyzing this compound?
A1: The selection of the column is paramount for achieving good peak shape and retention. This compound is a secondary amine, a basic compound prone to strong interactions with acidic silanol groups on standard silica-based C18 columns, often resulting in severe peak tailing.[1][2]
Recommended Column Choices:
-
High-Purity, End-Capped C18 Columns: These columns are manufactured with high-purity silica and undergo a process called "end-capping," which chemically derivatizes most of the accessible silanol groups, significantly reducing their availability for secondary interactions.[2]
-
Polar-Embedded Group Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain.[3] This feature helps to shield the analyte from residual silanols and can provide alternative selectivity.
-
Charged Surface Hybrid (CSH) or Positively Charged Surface Columns: These modern columns have a low-level positive charge on the surface, which effectively repels basic, protonated analytes like your compound under acidic mobile phase conditions, leading to excellent peak shapes.[4]
The Scientific Rationale: Peak tailing for basic compounds arises from a secondary retention mechanism where the protonated amine interacts ionically with deprotonated, acidic silanol groups (-Si-O⁻) on the stationary phase surface.[1][2] This leads to a non-uniform distribution of analyte molecules, causing the characteristic asymmetric peak. By choosing a highly deactivated (end-capped) or a specially designed column, you minimize these undesirable interactions.
Q2: How should I select the initial mobile phase conditions (pH, buffer, and organic modifier)?
A2: Mobile phase composition, particularly pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[5][6]
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Mode | Reversed-Phase | The analyte has significant hydrophobic character (phenyl and cyclopentyl groups), making it well-suited for reversed-phase chromatography.[7] |
| Organic Modifier | Acetonitrile (ACN) | ACN is generally the first choice due to its low viscosity and UV transparency. Methanol can be tested as an alternative to alter selectivity.[8] |
| Aqueous Phase | Buffered Water | Unbuffered mobile phases can lead to retention time drift and poor peak shape.[6] |
| pH | Low pH (2.5 - 3.5) | At low pH, the secondary amine (pKa ~10-11) will be fully protonated. Critically, the surface silanol groups (pKa ~3.5-4.5) will also be protonated (Si-OH), minimizing the strong ionic interaction that causes peak tailing.[2][9] |
| Buffer/Additive | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | These are volatile additives ideal for LC-MS compatibility and provide the necessary low pH to ensure symmetric peaks.[5][10] |
Step-by-Step Protocol for Initial Run:
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a scouting gradient of 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at ~254 nm (due to the phenyl group). A full UV scan of the analyte is recommended to determine the optimal wavelength.
-
Injection Volume: 5 µL.
This initial run will establish the approximate retention time and allow for further optimization.
Q3: My compound lacks a strong chromophore. How can I improve detection sensitivity?
A3: If UV detection at typical wavelengths (210-260 nm) provides an insufficient signal-to-noise ratio, several alternatives can be explored.
-
Lower UV Wavelengths: Detection at lower wavelengths (~200-220 nm) can increase sensitivity but may also increase baseline noise and interference from mobile phase components.
-
Mass Spectrometry (MS): If available, an MS detector is highly sensitive and selective for this compound, which will readily ionize in positive electrospray ionization (ESI+) mode.
-
Pre-column Derivatization: This is a chemical technique where the analyte is reacted with a labeling agent to attach a highly responsive chromophore or fluorophore. For a secondary amine, reagents like Dansyl Chloride or o-phthalaldehyde (OPA) in the presence of a thiol can be used to create derivatives with high UV or fluorescence activity, respectively.[11] This approach is more complex but can dramatically improve detection limits.[12][13]
Section 2: Troubleshooting Guide - Resolving Common Issues
This section provides a structured, question-and-answer guide to diagnose and solve specific problems you may encounter during your analysis.
Q4: My primary issue is severe peak tailing, even with an end-capped column. What are my next steps?
A4: Persistent peak tailing for a basic analyte points to residual silanol interactions that need to be suppressed more aggressively.
The Scientific Rationale: Even the best end-capped columns have some remaining free silanols. If your analyte concentration is low, these sites can become saturated, leading to tailing. The goal is to either mask these sites or ensure the analyte and silanols are in a non-interactive ionic state.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Peak Tailing.
Step-by-Step Protocol to Address Tailing:
-
Confirm Low pH: Ensure your mobile phase pH is truly between 2.5 and 3.0. This protonates silanols, making them neutral and less interactive.[2][9]
-
Reduce Mass on Column: Injecting too much sample can saturate the stationary phase and cause tailing. Dilute your sample or decrease the injection volume.[14]
-
Introduce a Competing Base: If tailing persists, add a small amount of a competing base like triethylamine (TEA) to your mobile phase (e.g., 0.05-0.1%). The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[14] Caution: TEA is not suitable for LC-MS analysis.
-
Change Column Chemistry: If the above steps fail, the column may not be suitable. A column with a polar-embedded phase or a charged surface is specifically designed to provide excellent peak shape for basic compounds and should be your next consideration.[3][4]
Q5: My retention time is drifting from one injection to the next. What is causing this instability?
A5: Retention time instability is a common problem that usually points to issues with the system's equilibrium or mobile phase consistency.[14]
Systematic Checklist for Diagnosing Drift:
-
Insufficient Column Equilibration: This is the most frequent cause, especially with gradient methods. Ensure the column is flushed with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.[1]
-
Mobile Phase Preparation:
-
Inconsistent pH: Small variations in pH can cause significant retention shifts for ionizable compounds.[6] Always prepare your mobile phase fresh and in a large enough batch for the entire run sequence.
-
Evaporation: Organic solvent can evaporate faster than water, changing the mobile phase ratio and weakening it, which typically increases retention time. Keep mobile phase bottles capped.
-
-
Column Temperature Fluctuations: The column temperature directly affects retention. A change of just a few degrees can cause noticeable drift. Using a thermostatically controlled column compartment is essential for reproducible results.[14]
-
Pump Performance: Leaks in the pump seals or malfunctioning check valves can lead to an inconsistent mobile phase composition and flow rate, causing retention times to drift. Monitor the system pressure for unusual fluctuations.
Q6: I am struggling to resolve this compound from a closely eluting impurity. How can I improve the resolution?
A6: Improving resolution requires manipulating the "Resolution Triangle": Efficiency (N), Selectivity (α), and Retention (k').
Method Development Workflow for Resolution Enhancement:
Caption: Systematic Workflow for Improving Chromatographic Resolution.
Practical Strategies:
-
Adjust Solvent Strength: First, try adjusting the isocratic percentage or gradient slope of your organic modifier. A shallower gradient or lower percentage of acetonitrile will increase retention and may improve separation.
-
Change Selectivity (Most Powerful):
-
Switch Organic Modifier: Replace acetonitrile with methanol. Methanol has different solvent properties and can alter the elution order or spacing of peaks.
-
Adjust pH: A change in pH can subtly alter the polarity and shape of your analyte and the impurity, potentially leading to a significant change in selectivity.[10][15]
-
Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry is the next step. A phenyl or pentafluorophenyl (PFP) phase offers different interaction mechanisms (pi-pi interactions) compared to a C18 and can be very effective for compounds containing aromatic rings.[7][16]
-
-
Increase Efficiency:
-
Decrease Particle Size: Moving from a 5 µm particle size column to a 3 µm or sub-2 µm (UHPLC) column will generate sharper peaks and increase overall resolution.[14]
-
Use a Longer Column: Doubling the column length (e.g., from 150 mm to 250 mm) increases the theoretical plates and can improve the separation of closely eluting peaks, though it will also increase run time and backpressure.
-
By systematically addressing these parameters, you can develop a robust and reliable HPLC method for the separation and quantification of this compound.
References
-
Kazakevich, Y., & Lobrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from Waters. [Link]
-
Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Retrieved from Welch Materials. [Link]
-
Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Retrieved from Analytics-Shop. [Link]
-
Gáspár, A., & Antal, I. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. Molecules, 27(23), 8206. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent. [Link]
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Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from Crawford Scientific. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences. [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from SCION Instruments. [Link]
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
Gao, W., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from SIELC. [Link]
-
Li, Y., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 13(4), 481-489. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex. [Link]
-
Agilent Technologies. (2010). Control pH During Method Development for Better Chromatography. Retrieved from Agilent. [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from ZirChrom. [Link]
-
Zhang, L., et al. (2012). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. International Journal of Molecular Sciences, 13(5), 6299–6308. [Link]
-
Gilson, Inc. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from Gilson. [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC Separation. Retrieved from Agilent. [Link]
-
Galentis. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Galentis. [Link]
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Technical Support Center: Degradation of N-(2-phenylethyl)cyclopentanamine
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Technical Support Center: Refining Experimental Protocols for Reproducible Results with N-(2-phenylethyl)cyclopentanamine
Last Updated: 2026-01-13
Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for experiments involving N-(2-phenylethyl)cyclopentanamine (CAS 160567-89-5).[1] Given the specialized nature of this compound, this document synthesizes direct information with established principles for analogous N-substituted phenethylamines to ensure broad applicability and scientific rigor. Our goal is to empower you to overcome common experimental hurdles and achieve highly reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the planning and execution of experiments with this compound and related secondary amines.
Q1: What is the most reliable method for synthesizing this compound?
A1: The most direct and controllable method is the reductive amination of cyclopentanone with 2-phenylethanamine. This approach involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[2][3] This method generally offers better control over side reactions, such as over-alkylation, compared to direct N-alkylation with a cyclopentyl halide.[4]
Q2: My synthesis yield is consistently low. What are the most likely causes?
A2: Low yields in reductive aminations can stem from several factors. Key areas to investigate include:
-
Inefficient Imine Formation: Ensure your reaction conditions (e.g., pH, removal of water) favor the initial condensation of the amine and ketone.
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) are critical. Ensure it is fresh and added under appropriate temperature control.
-
Reagent Purity: Impurities in starting materials (cyclopentanone or 2-phenylethanamine) can inhibit the reaction.[5][6]
-
Workup Losses: The product may be lost during aqueous workup and extraction if the pH is not carefully controlled to keep the amine in its freebase form.
Q3: I'm struggling with purifying the final product. What techniques are most effective?
A3: Purifying secondary amines can be challenging due to their basic nature.
-
Column Chromatography: This is a common method, but amines can interact strongly with acidic silica gel, leading to peak tailing and poor separation.[7] Using an amine-functionalized silica gel or adding a small amount of a competing amine (like triethylamine) to the mobile phase can significantly improve results.[7]
-
Acid-Base Extraction: An effective technique involves dissolving the crude product in a nonpolar organic solvent and washing with a dilute acid (e.g., 1M HCl). This protonates the amine, pulling it into the aqueous layer and leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine re-extracted into an organic solvent.
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for purification, especially for removing non-volatile impurities.
Q4: How can I definitively confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques is essential for unambiguous characterization and purity assessment.[8][9]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. Techniques like GC-MS or LC-MS are invaluable for confirming the presence of the desired product and identifying impurities.[10][11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, showing the expected signals for the phenyl, ethyl, and cyclopentyl groups and their connectivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a gold standard for assessing purity by separating the main compound from any impurities, allowing for quantification.[10][]
Q5: What are the best practices for storing this compound to ensure its stability?
A5: Like many phenethylamines, this compound should be protected from air and light.[15] It is best stored in an amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) at room temperature. Over time, secondary amines can react with atmospheric CO₂ to form carbonate salts or undergo air oxidation. Proper storage is crucial for long-term experimental reproducibility.[16]
Part 2: Troubleshooting Guides
This section provides detailed, stage-specific troubleshooting for the synthesis, purification, and analysis of this compound.
Synthesis: Reductive Amination
The synthesis of this compound is most commonly achieved via reductive amination. This process is summarized in the workflow below.
Caption: Reductive Amination Workflow.
Troubleshooting Table: Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| No or Low Conversion of Starting Materials | 1. Inactive reducing agent. 2. Presence of water in reagents or solvent. 3. Incorrect stoichiometry. | 1. Use a fresh, unopened container of the reducing agent (e.g., NaBH₄). 2. Use anhydrous solvents and ensure starting materials are dry. Consider adding a drying agent like MgSO₄ if water is suspected. 3. Re-verify calculations and accurately measure all reagents. A slight excess of the amine can sometimes drive the reaction. |
| Formation of Side Products (e.g., Dicyclopentylamine) | 1. Reaction temperature is too high, promoting side reactions. 2. Over-alkylation, where the product amine reacts further.[4] | 1. Maintain the recommended reaction temperature. For reductions with NaBH₄, this is often 0°C to room temperature. 2. Use a controlled stoichiometry, avoiding a large excess of cyclopentanone. |
| Reaction Stalls Before Completion | 1. Insufficient amount of reducing agent. 2. Deactivation of catalyst (if used). | 1. Add the reducing agent in portions and monitor the reaction by TLC or LC-MS. Add more if necessary. 2. Ensure the catalyst is compatible with all reagents and conditions. |
Purification
Purification is a critical step to ensure the final compound is free of unreacted starting materials and byproducts, which is essential for reproducible downstream experiments.[17]
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Validation & Comparative
A Comparative Guide to N-(2-phenylethyl)cyclopentanamine and Other Phenylethylamine Analogs: A Structural and Pharmacological Analysis
This guide offers an in-depth technical comparison of N-(2-phenylethyl)cyclopentanamine against other phenylethylamine analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data listing to explore the causal relationships between chemical structure and pharmacological activity. We will dissect the structure-activity relationships (SAR) that govern the function of this class of compounds, provide a framework for predicting the biological profile of this compound, and detail the experimental protocols required to validate these hypotheses.
Introduction: The Phenylethylamine Scaffold - A Cornerstone of Neuropharmacology
The 2-phenylethylamine (PEA) structure is a fundamental chemical scaffold in neurobiology.[1] It forms the backbone of endogenous catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine, which are crucial for regulating mood, motivation, and physiological arousal.[2] The parent compound, PEA, is itself an endogenous trace amine that acts as a neuromodulator, primarily through the Trace Amine-Associated Receptor 1 (TAAR1).[3][4]
Synthetic modification of the PEA core—by adding substituents to the aromatic ring, the ethylamine side chain, or the terminal amine—gives rise to a vast array of compounds with diverse pharmacological effects, from central nervous system stimulants like amphetamine (α-methylphenethylamine) to potent psychedelics.[5][6] This guide focuses on a specific, yet critical, modification: substitution at the terminal nitrogen atom. We will use established SAR principles from well-characterized N-substituted analogs to build a predictive pharmacological profile for the less-studied this compound and outline the necessary experimental work to define its activity.
The Critical Role of N-Substitution in Modulating Pharmacological Activity
The size, sterics, and electronics of the substituent on the amine nitrogen are pivotal in determining a molecule's affinity and efficacy at various molecular targets. The SAR trends are often target-dependent.
-
Small N-Alkyl Groups (e.g., Methyl, Ethyl): Early studies on phenylethylamine analogs for the serotonin 5-HT2A receptor indicated that simple N-alkylation with small groups like methyl or ethyl often leads to a significant decrease in activity compared to the primary amine parent compound.[5]
-
Large Aromatic N-Substituents (e.g., N-Benzyl): In stark contrast, the addition of a larger, aromatic N-benzyl group to certain phenethylamines can dramatically increase binding affinity and functional potency at 5-HT2A and 5-HT2C receptors by orders of magnitude.[5][7][8] This discovery highlighted that the N-substituent can engage in additional, favorable binding interactions within the receptor pocket.
-
N-Cycloalkyl Groups (e.g., N-Cyclopentyl): The pharmacological profile of N-cycloalkyl derivatives like this compound is less extensively documented in publicly accessible literature. However, insights can be drawn from related research. For instance, in a study of phenethylamine derivatives as dopamine reuptake inhibitors, compounds with smaller N-cycloalkyl rings (like the five-membered pyrrolidine ring) showed more potent inhibitory activity than those with larger rings.[9][10] This suggests that a compact, cyclic substituent like a cyclopentyl group could confer potent activity at certain monoamine transporters.
The central hypothesis is that the N-cyclopentyl group represents a structural compromise: it is bulkier than a simple methyl group but lacks the specific aromatic interactions of a benzyl group. Its unique steric profile is likely to produce a distinct pharmacological fingerprint at key neuroreceptors.
Key Molecular Targets and Comparative Analysis
The primary targets for phenylethylamine analogs include monoamine transporters, trace amine-associated receptors, and serotonin receptors. The table below compares the activity of several representative N-substituted analogs to illustrate the impact of the substituent.
| Compound | N-Substituent | Dopamine Transporter (DAT) Activity | TAAR1 Activity | 5-HT2A Receptor Affinity (Ki) |
| Phenylethylamine (PEA) | None (Primary Amine) | Substrate/Releaser[11] | Potent Agonist[3][12] | Low |
| Amphetamine | α-Methyl (Primary Amine) | Potent Releaser/Inhibitor[6] | Agonist[4] | Moderate |
| N-Methyl-PEA | Methyl | Substrate/Releaser | Reduced Agonism (Predicted) | Reduced vs. PEA[13] |
| N-Benzyl-PEA Analogues | Benzyl | Variable | Variable | Dramatically Increased[5][8] |
| This compound | Cyclopentyl | Potent Inhibitor (Hypothesized) [9][10] | Unknown (Requires Testing) | Unknown (Requires Testing) |
Data compiled from multiple sources.[3][4][6][8][9][10][11][12][13] The activity of this compound is hypothesized based on SAR principles and requires experimental validation.
Visualizing Key Mechanisms and Workflows
To understand the potential actions of these compounds, it is essential to visualize their downstream signaling pathways and the experimental methods used to characterize them.
Canonical TAAR1 Signaling Pathway
TAAR1 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs subunit.[3] Agonist binding initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a critical second messenger.[4]
Caption: Canonical TAAR1 Gαs-cAMP signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[14] The workflow involves competing a radiolabeled ligand with an unlabeled test compound.
Caption: General workflow for a competitive radioligand binding assay.
Experimental Protocols for Pharmacological Characterization
To empirically determine the pharmacological profile of this compound and its analogs, the following validated protocols are essential.
Protocol 1: Competitive Radioligand Binding Assay for the Dopamine Transporter (DAT)
This protocol determines the binding affinity (Ki) of test compounds for the human dopamine transporter (hDAT).
Causality: This assay quantifies the direct interaction between the compound and the transporter protein. By measuring the displacement of a known high-affinity radioligand, we can precisely calculate the test compound's affinity. The choice of membranes from cells expressing a single transporter ensures target specificity.[14]
Materials:
-
Membranes from HEK293 cells stably expressing hDAT.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Radioligand: [³H]-WIN 35,428 (or [³H]-CFT), at a final concentration near its Kd value.
-
Non-specific control: 10 µM GBR-12909 or cocaine.
-
Test compounds (e.g., this compound) serially diluted.
-
96-well microplate, glass fiber filter mats (pre-soaked in 0.5% polyethyleneimine), scintillation fluid, and a liquid scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw the hDAT membrane preparation on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well. Keep on ice.
-
Assay Setup: In a 96-well plate, add reagents in triplicate for each condition:
-
Total Binding: 50 µL assay buffer + 50 µL [³H]-WIN 35,428 + 150 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL non-specific control + 50 µL [³H]-WIN 35,428 + 150 µL membrane suspension.
-
Test Compound: 50 µL of test compound dilution + 50 µL [³H]-WIN 35,428 + 150 µL membrane suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at 4°C or room temperature with gentle agitation to reach equilibrium.[15]
-
Filtration: Rapidly harvest the plate contents onto the pre-soaked filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: TAAR1 Functional Assay via cAMP Accumulation
This protocol determines the functional potency (EC50) and efficacy (Emax) of test compounds at the human TAAR1 receptor.
Causality: Since TAAR1 is a Gs-coupled receptor, agonist activation leads to an increase in intracellular cAMP.[16] This assay directly measures this second messenger response, providing a quantitative measure of the compound's functional activity at the receptor. The use of a phosphodiesterase inhibitor (IBMX) is critical to prevent the degradation of cAMP, ensuring a robust and measurable signal.[3]
Materials:
-
HEK293 cells stably expressing hTAAR1.
-
Cell culture medium (e.g., DMEM) and 96-well cell culture plates.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing 500 µM 3-isobutyl-1-methylxanthine (IBMX).
-
Reference Agonist: β-Phenylethylamine (PEA).
-
Test compounds serially diluted.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]
Step-by-Step Methodology:
-
Cell Plating: Seed the hTAAR1-expressing HEK293 cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Pre-incubation: Remove the culture medium and wash the cells once with PBS. Add 50 µL of Stimulation Buffer (containing IBMX) to each well and incubate for 30 minutes at 37°C.
-
Compound Addition: Add 50 µL of the serially diluted test compounds or reference agonist to the appropriate wells. Include a vehicle control (buffer only).
-
Stimulation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[19]
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Convert the raw assay signal (e.g., fluorescence ratio) to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum response, often expressed as a percentage of the reference agonist PEA).
-
Conclusion and Future Directions
The structure-activity relationships for N-substituted phenylethylamines are complex and highly dependent on the molecular target. While simple N-alkylation often diminishes activity at serotonergic receptors, larger or sterically constrained substituents can confer high potency at specific targets, such as monoamine transporters.
Based on existing SAR data, This compound is hypothesized to be a potent ligand at monoamine transporters, with a preference potentially dictated by the compact nature of the cyclopentyl group.[9][10] Its activity at TAAR1 and 5-HT receptors remains an open and critical question. The N-cyclopentyl group is unlikely to replicate the specific aromatic interactions of an N-benzyl substituent at 5-HT2A receptors, but its unique steric bulk may introduce novel selectivity across other receptor families.
The definitive characterization of this compound requires empirical validation. The detailed protocols provided in this guide for radioligand binding and functional cAMP assays offer a robust framework for elucidating its binding affinity and functional potency. The resulting data will not only define the pharmacological profile of this specific compound but also contribute valuable insights to the broader understanding of how N-cycloalkyl substituents modulate the activity of the versatile phenylethylamine scaffold.
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Brabander, M. et al. (2019). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available at: [Link]
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Beregi, S. L. & Duhault, J. (1977). Structure-anorectic activity relationships in substituted phenethylamines. Arzneimittelforschung. Available at: [Link]
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Cisbio. (2019). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Cisbio Bioassays. Available at: [Link]
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Catarzi, D. et al. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling. Available at: [Link]
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Sittampalam, G. S. et al. (2017). Assay Guidance Manual: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. Available at: [Link]
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Sucic, S. & Sitte, H. H. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. Available at: [Link]
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Sakloth, F. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. Available at: [Link]
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Wen, G. et al. (2018). Trace Amine-Associated Receptors as Novel Therapeutic Targets for Immunomodulatory Disorders. Frontiers in Pharmacology. Available at: [Link]
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Simmler, L. D. et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Neuropsychopharmacology. Available at: [Link]
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Hutsell, B. A. et al. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology. Available at: [Link]
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Broadley, K. J. et al. (2016). Is there a role for biogenic amine receptors in mediating β-phenylethylamine and RO5256390-induced vascular contraction?. ORCA - Cardiff University. Available at: [Link]
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Kim, J. et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Available at: [Link]
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Vicente, J. et al. (2022). Synthesis of Functionalized Phenethylamine Derivatives Containing 1,3-Butadienyl Substituents. ResearchGate. Available at: [Link]
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Mosnaim, A. D. et al. (2019). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug and Chemical Toxicology. Available at: [Link]
-
Gloriam, D. E. et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. Available at: [Link]
-
Juncosa, J. I. et al. (2013). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. ACS Chemical Neuroscience. Available at: [Link]
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Stærk, D. et al. (2015). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules. Available at: [Link]
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Kim, J. et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. Available at: [Link]
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A Comparative Analysis of N-(2-phenylethyl)cyclopentanamine and Amphetamine for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the structural, pharmacological, and toxicological profiles of N-(2-phenylethyl)cyclopentanamine and the well-characterized central nervous system stimulant, amphetamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into the potential properties of this compound, a less-studied compound, by drawing parallels and distinctions with the extensively researched amphetamine.
Introduction: Structural Analogs in Psychoactive Research
Amphetamine, α-methylphenethylamine, is a potent central nervous system stimulant belonging to the phenethylamine class.[1] Its profound effects on monoamine neurotransmitter systems, particularly dopamine and norepinephrine, have led to its clinical use in treating ADHD and narcolepsy, but also to its high potential for abuse.[1][2] this compound shares the core phenethylamine skeleton but differs by the presence of a cyclopentyl group attached to the nitrogen atom, in contrast to the primary amine of amphetamine. This structural modification is anticipated to significantly alter its pharmacological profile. Understanding these differences is crucial for predicting the compound's mechanism of action, potential therapeutic applications, and toxicological risks.
Chemical and Physical Properties
A foundational comparison begins with the basic chemical and physical properties of each molecule.
| Property | This compound | Amphetamine |
| IUPAC Name | N-cyclopentyl-2-phenylethan-1-amine | 1-phenylpropan-2-amine |
| Molecular Formula | C₁₃H₁₉N | C₉H₁₃N |
| Molecular Weight | 189.30 g/mol [3] | 135.21 g/mol [4] |
| Structure | A phenethylamine with a cyclopentyl group on the amine. | A phenethylamine with a methyl group at the alpha position. |
| Predicted LogP | 3.05[5] | 1.76[6] |
The larger molecular weight and predicted higher LogP of this compound suggest it is more lipophilic than amphetamine. This increased lipophilicity may influence its ability to cross the blood-brain barrier and could affect its pharmacokinetic profile, including its volume of distribution and half-life.
Synthesis of this compound and Amphetamine
Both compounds can be synthesized via reductive amination, a versatile method for forming amines from carbonyl compounds.
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound.
Causality Behind Experimental Choices: Reductive amination is a highly efficient method for creating C-N bonds. The choice of sodium triacetoxyborohydride as the reducing agent is due to its mild nature and high selectivity for the iminium intermediate, minimizing side reactions. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and the intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of phenylacetaldehyde and 1.1 equivalents of cyclopentylamine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Imine Formation: Stir the solution at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Add 1.5 equivalents of sodium triacetoxyborohydride portion-wise to the stirred solution. The reaction is mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Synthesis of Amphetamine via Reductive Amination of Phenylacetone
A common clandestine and laboratory synthesis of amphetamine involves the reductive amination of phenyl-2-propanone (P2P).[1]
Causality Behind Experimental Choices: The use of a metal catalyst like Raney nickel or palladium on carbon allows for the hydrogenation of the imine intermediate under a hydrogen atmosphere. Ammonia is used as the nitrogen source. This method is widely documented for its effectiveness in producing amphetamine.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a high-pressure reaction vessel, combine phenyl-2-propanone (P2P), a suitable solvent like methanol or ethanol, and a catalytic amount of Raney nickel or palladium on carbon.
-
Ammonia Addition: Introduce anhydrous ammonia into the vessel.
-
Hydrogenation: Pressurize the vessel with hydrogen gas and heat the mixture. The specific pressure and temperature will depend on the catalyst used.
-
Reaction Monitoring: Monitor the reaction by gas chromatography (GC) or LC-MS until the P2P is consumed.
-
Workup: After cooling and depressurizing the vessel, filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting amphetamine freebase can be further purified by distillation or by forming a salt (e.g., sulfate or hydrochloride) and recrystallizing it.
Figure 1: Comparative overview of the reductive amination synthesis pathways for this compound and Amphetamine.
Pharmacological Profile: A Predictive and Comparative Overview
The primary pharmacological actions of amphetamine are mediated by its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[7][8] Amphetamine acts as a substrate for these transporters, leading to competitive inhibition of neurotransmitter reuptake and promoting neurotransmitter efflux.[8]
Monoamine Transporter Interactions
The affinity of a compound for these transporters is a key determinant of its psychoactive and physiological effects.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| d-Amphetamine | ~34[7] | ~39[7] | ~3800[7] |
| This compound | Predicted: Moderate to High | Predicted: Moderate to High | Predicted: Low to Moderate |
Note: The Ki values for this compound are predictive and based on structure-activity relationships of N-substituted phenethylamines. Experimental verification is required.
Structure-Activity Relationship (SAR) Insights for this compound:
-
N-Alkylation: Generally, N-alkylation of phenethylamines with small alkyl groups (methyl, ethyl) tends to decrease activity at DAT and NET compared to the primary amine.[1][9] However, larger, bulky substituents on the nitrogen can sometimes lead to compounds that act more as reuptake inhibitors rather than releasers.[10]
-
Cyclopentyl Group: The cyclopentyl group is a bulky, lipophilic moiety. Its presence is likely to decrease the compound's ability to act as a substrate for monoamine transporters compared to amphetamine. It may, however, retain or even increase its affinity as a competitive inhibitor. Studies on N-substituted phenethylamines have shown that bulky N-substituents can significantly alter the interaction with monoamine transporters.[11]
Based on these SAR principles, it is plausible that this compound will exhibit a pharmacological profile distinct from amphetamine. It may act more as a reuptake inhibitor than a releasing agent, and its relative affinities for DAT, NET, and SERT could differ significantly from those of amphetamine.
Figure 2: A diagram illustrating the established mechanism of amphetamine and the predicted mechanism of this compound at monoamine transporters.
In Vitro and In Vivo Experimental Protocols for Comparative Analysis
To empirically determine the pharmacological profile of this compound and directly compare it to amphetamine, a series of standardized in vitro and in vivo assays are necessary.
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
This assay determines the binding affinity (Ki) of a test compound for DAT, NET, and SERT.
Causality Behind Experimental Choices: This competitive binding assay is a standard method to quantify the affinity of an unlabeled drug for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand. The choice of specific radioligands and cell lines expressing the human transporters ensures clinically relevant and reproducible data.[12]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound (this compound or amphetamine).
-
Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Release
This technique measures extracellular levels of dopamine and norepinephrine in the brain of a freely moving animal.
Causality Behind Experimental Choices: In vivo microdialysis is a powerful tool for assessing the effects of a drug on neurotransmitter dynamics in specific brain regions.[13] The striatum and prefrontal cortex are chosen as they are key areas involved in the actions of psychostimulants.
Step-by-Step Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or prefrontal cortex) of a rat or mouse.
-
Probe Insertion and Perfusion: After a recovery period, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer this compound or amphetamine (systemically or locally via the probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Figure 3: A diagram outlining the key in vitro and in vivo experiments for a comprehensive comparative analysis.
Experimental Protocol: Locomotor Activity Assessment
This assay measures the stimulant or depressant effects of a compound on spontaneous movement in rodents.[7][14]
Causality Behind Experimental Choices: Locomotor activity is a primary indicator of the stimulant properties of a compound. An open-field arena allows for the automated tracking of various parameters of movement, providing a quantitative measure of a drug's effect on general activity.[14]
Step-by-Step Methodology:
-
Habituation: Place the animal (rat or mouse) in the open-field arena for a period to allow for habituation to the novel environment.
-
Drug Administration: Administer a range of doses of this compound or amphetamine.
-
Data Collection: Place the animal back into the arena and record its activity using an automated tracking system for a set duration.
-
Parameters Measured: Key parameters include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
Data Analysis: Compare the locomotor activity of drug-treated animals to vehicle-treated controls.
Toxicological Profile: Predictions and Considerations
The toxicological profile of this compound is unknown. However, based on the general toxicology of phenethylamines, potential adverse effects could include cardiovascular stimulation (tachycardia, hypertension), central nervous system overstimulation (agitation, seizures), and potential for serotonin syndrome if it has significant activity at SERT.[15] The increased lipophilicity of this compound compared to amphetamine might lead to a longer duration of action and potentially a different metabolic profile, which could influence its toxicity.
Conclusion
This comparative guide provides a framework for understanding the potential pharmacological and toxicological properties of this compound in relation to the well-established profile of amphetamine. The structural differences, particularly the N-cyclopentyl substitution, are predicted to result in a distinct mechanism of action, likely favoring reuptake inhibition over neurotransmitter release. The outlined experimental protocols provide a clear path for the empirical validation of these predictions. Further research is essential to fully characterize this compound and determine its potential as a novel pharmacological tool or therapeutic agent.
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"structure-activity relationship (SAR) of N-(2-phenylethyl)cyclopentanamine derivatives"
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(2-phenylethyl)cyclopentanamine Derivatives
For researchers, medicinal chemists, and drug development professionals, the phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for a vast array of psychoactive substances, including stimulants, hallucinogens, and antidepressants.[1][2] This guide delves into the specific and promising chemical space of this compound derivatives. By dissecting its structural components and comparing them to well-researched analogs, we aim to provide a predictive framework for designing novel ligands with tailored pharmacological profiles, particularly for monoamine systems like the dopamine and serotonin receptors.
The this compound core combines two key pharmacophoric elements: the β-phenethylamine backbone, crucial for interaction with monoamine transporters and receptors, and a cyclopentyl group on the amine, which imparts distinct steric and lipophilic properties.[1][3] Understanding how modifications to this scaffold influence biological activity is paramount for targeted drug design. The core structure presents several key points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
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A Researcher's Guide to Validating the Bioactivity of N-(2-phenylethyl)cyclopentanamine in Cellular Models
In the landscape of neuropharmacology, the vast chemical space of phenylethylamine derivatives continues to yield novel psychoactive compounds. N-(2-phenylethyl)cyclopentanamine, a molecule with structural similarities to known stimulants and empathogens, presents a compelling case for thorough bioactivity validation. This guide provides a comprehensive framework for researchers to systematically characterize the cellular effects of this and similar novel compounds. We will move beyond a simple checklist of assays, delving into the strategic rationale behind experimental choices to build a robust and publishable dataset.
Foundational Strategy: A Tiered Approach to Bioactivity Profiling
A logical and cost-effective approach to characterizing a novel compound like this compound involves a tiered screening cascade. This strategy begins with broad, high-throughput assays to assess general cytotoxicity and bioactivity, followed by more complex and targeted functional assays to elucidate the mechanism of action.
Caption: Tiered approach for bioactivity validation.
Tier 1: Establishing a Therapeutic Window - Cytotoxicity and Neuronal Health
Before investigating the specific neuroactive properties of this compound, it is crucial to determine the concentration range at which the compound is not toxic to cells. This step is fundamental for interpreting any subsequent functional data.
Recommended Cellular Models
For initial screening, immortalized cell lines of neuronal origin are recommended due to their robustness and ease of culture.
-
SH-SY5Y (Human Neuroblastoma): These cells can be differentiated into a more mature neuronal phenotype, expressing dopaminergic and noradrenergic markers, making them relevant for studying compounds with stimulant properties.
-
PC-12 (Rat Pheochromocytoma): Upon treatment with Nerve Growth Factor (NGF), these cells differentiate into sympathetic neuron-like cells, extending neurites and becoming electrically excitable.[1][2][3] This makes them an excellent model for studying neurodevelopmental effects and neurotoxicity.[1][4]
Comparative Cytotoxicity Assays
Employing at least two mechanistically different cytotoxicity assays provides a more comprehensive picture of cellular health.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. A decrease in signal indicates reduced cell viability.[5][6]
-
LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[7][8][9]
Table 1: Hypothetical Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | EC50 (µM) |
| This compound | SH-SY5Y | MTT | > 100 |
| This compound | SH-SY5Y | LDH | > 100 |
| Amphetamine (Positive Control) | SH-SY5Y | MTT | 85 |
| Amphetamine (Positive Control) | SH-SY5Y | LDH | 92 |
| Vehicle (Negative Control) | SH-SY5Y | MTT | - |
| Vehicle (Negative Control) | SH-SY5Y | LDH | - |
Interpretation: The hypothetical data suggests that this compound is not overtly cytotoxic at concentrations up to 100 µM, providing a safe concentration range for subsequent functional assays.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the existing medium with the compound-containing medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Tier 2: Probing for Neuroactivity - Functional Screening
Once a non-toxic concentration range is established, the next step is to screen for the compound's effects on neuronal function. High-content screening and assays that measure key neuronal processes are invaluable at this stage.
Neurite Outgrowth Assay
Changes in neurite outgrowth can indicate effects on neuronal development, plasticity, or toxicity.[10] The PC-12 cell line, which differentiates in the presence of NGF, is a well-established model for this assay.[11][12][13][14]
Table 2: Hypothetical Neurite Outgrowth Data in PC-12 Cells
| Compound (at 10 µM) | Average Neurite Length (µm/cell) | Number of Branch Points |
| This compound | 45.2 ± 3.1 | 3.8 ± 0.5 |
| Amphetamine (Positive Control) | 28.7 ± 2.5 | 2.1 ± 0.3 |
| NGF (Positive Control) | 65.4 ± 4.8 | 5.2 ± 0.7 |
| Vehicle (Negative Control) | 15.1 ± 1.9 | 1.2 ± 0.2 |
Interpretation: This hypothetical data suggests that this compound may promote neurite outgrowth, though to a lesser extent than NGF. This could indicate an effect on signaling pathways involved in neuronal differentiation or cytoskeletal dynamics.
Caption: High-content screening workflow for neurite outgrowth.
Calcium Imaging for Neuronal Activity
Intracellular calcium levels are a proxy for neuronal activity.[15][16][17] An increase in the frequency or amplitude of calcium transients in a neuronal culture can indicate an excitatory effect of the compound. For this, primary cortical neurons are a more physiologically relevant model than cell lines.[18][19][20][21]
Table 3: Hypothetical Calcium Imaging Data in Primary Cortical Neurons
| Compound (at 10 µM) | Calcium Transient Frequency (events/min) | Peak Amplitude (ΔF/F0) |
| This compound | 12.5 ± 1.8 | 1.8 ± 0.2 |
| Amphetamine (Positive Control) | 15.2 ± 2.1 | 2.1 ± 0.3 |
| Glutamate (Positive Control) | 25.8 ± 3.5 | 3.5 ± 0.4 |
| Vehicle (Negative Control) | 3.1 ± 0.5 | 1.2 ± 0.1 |
Interpretation: The hypothetical data indicates that this compound increases neuronal activity, suggesting it may have excitatory properties.
Tier 3: Unraveling the Mechanism - Target Identification
Given the phenylethylamine scaffold, it is plausible that this compound interacts with monoamine systems.
GPCR Activation Assays
Many psychoactive compounds target G-protein coupled receptors (GPCRs). Measuring changes in the second messenger cyclic AMP (cAMP) is a common method to assess the activation of Gs- or Gi-coupled receptors.[22][23][24][25][26]
Table 4: Hypothetical cAMP Assay Data in HEK293 cells expressing Dopamine/Serotonin Receptors
| Compound (at 10 µM) | Receptor | Change in cAMP levels |
| This compound | Dopamine D2 | ↓ |
| This compound | Serotonin 5-HT2A | ↑ |
| Amphetamine (Positive Control) | Dopamine D2 | ↓ |
| Serotonin (Positive Control) | Serotonin 5-HT2A | ↑ |
Interpretation: This hypothetical data suggests that this compound may act as an agonist at the 5-HT2A receptor and an agonist/positive allosteric modulator at the D2 receptor.
Caption: Putative signaling cascade for 5-HT2A receptor activation.
Tier 4: Bridging to Physiology - Advanced Models
To increase the translational relevance of the findings, more complex in vitro models are necessary.
In Vitro Blood-Brain Barrier (BBB) Model
For a CNS-active compound, the ability to cross the blood-brain barrier is critical. A co-culture model of brain endothelial cells and astrocytes can provide insights into the permeability of this compound.[27][28][29][30][31]
Multi-Electrode Array (MEA) Electrophysiology
MEAs allow for the non-invasive, long-term recording of the electrical activity of neuronal networks.[32][33][34][35][36] This technique can reveal more subtle effects on network synchrony and burst firing patterns that are not apparent in single-cell calcium imaging.
Conclusion: Building a Comprehensive Bioactivity Profile
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A Strategic Guide to Characterizing the Receptor Cross-Reactivity Profile of Novel Phenethylamine Analogs: A Case Study of N-(2-phenylethyl)cyclopentanamine
Introduction
In the landscape of modern drug discovery and neuroscience research, phenethylamine derivatives represent a vast and enduring chemical space. These compounds, characterized by a phenethylamine backbone, are notorious for their diverse pharmacological activities, ranging from therapeutic agents to potent psychoactive substances.[1] N-(2-phenylethyl)cyclopentanamine (CAS 160567-89-5) is a representative member of this class, featuring a cyclopentane ring fused to a phenethylamine moiety.[2][3] While specific pharmacological data for this exact molecule is not extensively published, its structure provides critical clues to its potential biological targets.
The molecule's core phenethylamine scaffold is a privileged structure known to interact with a wide array of monoaminergic G-protein coupled receptors (GPCRs) and transporters.[4][5] Furthermore, its structural relationship to compounds like Cyclopentamine—a known sympathomimetic agent that releases catecholamines such as dopamine and norepinephrine—strongly suggests a potential interaction with the central nervous system's monoamine systems.[6][7]
Understanding the cross-reactivity profile of any novel compound is not merely an academic exercise; it is a cornerstone of preclinical safety and mechanistic clarity. Off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic avenues through polypharmacology. This guide provides a strategic framework for researchers to systematically characterize the receptor binding and functional activity profile of novel analogs like this compound. We will detail the requisite experimental workflows, explain the rationale behind methodological choices, and provide actionable protocols to ensure data integrity and reproducibility.
Part 1: The Comparative Landscape and Prioritizing Targets
Before initiating costly and time-consuming screening, a logical target panel must be established based on structural analogy.
Structural Analogs as Pharmacological Guides:
-
This compound: Our subject molecule combines an aromatic phenylethyl group with an aliphatic cyclopentanamine. This hybrid structure suggests a potential for interaction with receptors that recognize both aromatic and alkyl moieties.
-
Cyclopentamine (Alternative 1): This compound is an alkylamine that lacks the phenyl group. It functions primarily as a releasing agent for norepinephrine and dopamine, producing stimulant and vasoconstrictive effects.[6][8] Its mechanism points to a primary interaction with monoamine transporters (DAT, NET) and potentially adrenergic receptors.[7][8]
-
Phenethylamine (Alternative 2): The parent scaffold is an endogenous trace amine and a central nervous system stimulant.[9] Substituted phenethylamines are well-documented to possess high affinity for a multitude of receptors, particularly serotonin 5-HT₂ₐ, dopamine D₂, and various adrenergic subtypes.[4][9][10]
Hypothesized Target Panel for Initial Screening:
Based on this analysis, a logical starting point for profiling this compound is a panel focused on the key monoamine receptors and transporters. This primary screen aims to identify high-affinity interactions that warrant further functional investigation.
Table 1: Proposed Receptor Profiling Panel and Data Template
This table serves as a template for organizing experimental results. The objective is to quantify the binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) of the test compound against a panel of logically selected targets and compare it to relevant alternatives.
| Receptor/Transporter Target | Assay Type | Radioligand/Method | This compound | Cyclopentamine (Alternative 1) |
| Dopamine Transporter (DAT) | Binding Affinity (Kᵢ) | [³H]WIN 35,428 | Experimental Data (nM) | Experimental Data (nM) |
| Norepinephrine Transporter (NET) | Binding Affinity (Kᵢ) | [³H]Nisoxetine | Experimental Data (nM) | Experimental Data (nM) |
| Serotonin Transporter (SERT) | Binding Affinity (Kᵢ) | [³H]Citalopram | Experimental Data (nM) | Experimental Data (nM) |
| Dopamine D₂ Receptor | Binding Affinity (Kᵢ) | [³H]Spiperone | Experimental Data (nM) | Experimental Data (nM) |
| Dopamine D₂ Receptor | Functional Potency | cAMP Inhibition | IC₅₀ / Eₘₐₓ (%) | IC₅₀ / Eₘₐₓ (%) |
| Serotonin 5-HT₂ₐ Receptor | Binding Affinity (Kᵢ) | [³H]Ketanserin | Experimental Data (nM) | Experimental Data (nM) |
| Serotonin 5-HT₂ₐ Receptor | Functional Potency | IP₁ Accumulation | EC₅₀ / Eₘₐₓ (%) | EC₅₀ / Eₘₐₓ (%) |
| Adrenergic α₁ Receptor | Binding Affinity (Kᵢ) | [³H]Prazosin | Experimental Data (nM) | Experimental Data (nM) |
| Adrenergic β₂ Receptor | Binding Affinity (Kᵢ) | [³H]CGP-12177 | Experimental Data (nM) | Experimental Data (nM) |
Part 2: In-Depth Methodologies for Receptor Profiling
Scientific integrity demands robust, validated assays. Here, we provide detailed protocols for two fundamental assays: a radioligand binding assay to determine affinity at the dopamine D₂ receptor and a functional cAMP assay to determine its effect on receptor signaling.
Caption: High-level workflow for receptor cross-reactivity profiling.
Protocol 1: Radioligand Displacement Binding Assay (Dopamine D₂ Receptor)
This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a specific, high-affinity radioligand for binding to the receptor.
Rationale: The dopamine D₂ receptor is a canonical target for phenethylamine-like compounds and a key player in CNS pharmacology.[11] We use cell membranes expressing a high density of the receptor and [³H]Spiperone, a well-characterized D₂ antagonist radioligand.[12][13]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human dopamine D₂ receptor.
-
Harvest cells, wash with ice-cold PBS, and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4), determine protein concentration via Bradford or BCA assay, and store at -80°C in aliquots.
-
-
Assay Execution (96-well plate format):
-
Total Binding: Add 25 µL of assay buffer, 25 µL of [³H]Spiperone (final concentration ~0.5 nM), and 50 µL of diluted membranes (10-20 µg protein).
-
Non-Specific Binding (NSB): Add 25 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), 25 µL of [³H]Spiperone, and 50 µL of membranes. This determines the amount of radioligand that binds to non-receptor components.
-
Compound Competition: Add 25 µL of the test compound (this compound) at various concentrations (e.g., 10-point curve from 1 pM to 10 µM), 25 µL of [³H]Spiperone, and 50 µL of membranes.
-
Self-Validation: All conditions must be run in triplicate to ensure statistical validity.
-
-
Incubation and Filtration:
-
Seal the plate and incubate at room temperature for 60-90 minutes with gentle shaking to reach binding equilibrium.
-
Rapidly harvest the contents of each well onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters 3-5 times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4) to remove unbound radioactivity.
-
-
Data Acquisition and Analysis:
-
Dry the filter mat, place it in a scintillation bag with scintillant, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
-
Caption: Simplified Dopamine D₂ receptor (Gᵢ-coupled) signaling pathway.
Protocol 2: Functional Characterization (Luminescent cAMP Assay)
This protocol determines whether a compound that binds to a Gᵢ-coupled receptor like D₂ acts as an agonist (inhibits cAMP production) or an antagonist (blocks the effect of an agonist).
Rationale: Binding does not equal function. A functional assay is essential to understand the compound's pharmacological effect. Luminescent biosensor assays, such as the Promega GloSensor™ cAMP Assay, are highly sensitive and allow for kinetic measurements in live cells.[14][15]
Step-by-Step Methodology:
-
Cell Preparation:
-
Use cells stably co-expressing the human dopamine D₂ receptor and the GloSensor™ cAMP biosensor plasmid.
-
Seed cells in a 384-well white assay plate at a density optimized for the best signal-to-background ratio (e.g., 2,000-5,000 cells/well).[16] Allow cells to adhere overnight.
-
-
Assay Execution:
-
Remove culture medium and add CO₂-independent medium containing the GloSensor™ cAMP Reagent.
-
Incubate the plate at room temperature for 2 hours to allow for reagent equilibration and to establish a stable basal luminescence signal.[15]
-
Measure the basal luminescence signal using a plate-reading luminometer.
-
-
Agonist Mode Testing:
-
Add the test compound (this compound) across a range of concentrations.
-
Simultaneously, add a known D₂ receptor agonist (e.g., Quinpirole) as a positive control and vehicle (e.g., DMSO) as a negative control.
-
To measure Gᵢ-mediated inhibition, first stimulate the cells with a low concentration of Forskolin (an adenylyl cyclase activator) to raise the basal cAMP level, creating a window for detection of inhibition.[17]
-
Read the luminescent signal kinetically over 15-30 minutes. A drop in luminescence indicates Gᵢ activation and cAMP inhibition.
-
-
Antagonist Mode Testing:
-
Pre-incubate the cells with the test compound for 15-20 minutes.
-
Add a known D₂ agonist at a concentration that gives ~80% of its maximal effect (EC₈₀).
-
Read the luminescent signal. If the test compound is an antagonist, it will block the agonist-induced drop in luminescence.
-
-
Data Analysis:
-
Normalize the data: Set the signal from vehicle-treated cells (stimulated with Forskolin) as 100% and the signal from the maximal concentration of the positive control agonist as 0%.
-
For Agonist Mode: Plot the normalized response against the log concentration of the test compound to determine the IC₅₀ (for inhibition) and Eₘₐₓ.
-
For Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC₅₀ for blocking the agonist effect. This can be used to calculate the antagonist dissociation constant (Kₑ) using the Gaddum or Schild equation.
-
Conclusion
The structural features of this compound strongly suggest activity within the monoaminergic systems of the central nervous system. While direct binding data is not yet publicly available, a systematic profiling strategy, as outlined here, is essential for its characterization. By employing robust and validated methodologies such as radioligand binding and functional cAMP assays, researchers can accurately determine its affinity, potency, and mode of action at key CNS targets. This empirical data is the only reliable foundation upon which to build a comprehensive understanding of its pharmacological profile, ensuring both scientific rigor and the potential for future therapeutic development.
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A Comparative Analysis of N-(2-phenylethyl)cyclopentanamine and Established Central Nervous System Agents: An Efficacy Guide
This guide provides a comprehensive comparison of the putative central nervous system (CNS) active compound, N-(2-phenylethyl)cyclopentanamine, with well-established CNS drugs: Amphetamine, a potent stimulant; Sertraline, a selective serotonin reuptake inhibitor (SSRI); and Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI). This document is intended for researchers, scientists, and drug development professionals to illustrate a framework for evaluating novel psychoactive compounds.
Introduction
This compound is an organic compound featuring a cyclopentane ring attached to a phenylethylamine backbone. Its structural similarity to phenethylamines, a class of compounds known for their diverse psychoactive effects, suggests a potential for interaction with monoamine neurotransmitter systems in the CNS. However, to date, its specific biological activity and mechanism of action are not extensively documented in peer-reviewed literature.
This guide, therefore, presents a hypothetical, yet plausible, efficacy profile for this compound for illustrative purposes. We will compare this hypothetical profile against the known pharmacological and behavioral effects of Amphetamine, Sertraline, and Bupropion, providing a roadmap for the preclinical evaluation of novel CNS-active molecules. The comparisons will be based on standard in-vivo and in-vitro assays crucial for characterizing CNS drug efficacy.
Comparative Overview of Mechanisms of Action
A fundamental aspect of characterizing any CNS drug is elucidating its mechanism of action at the molecular level. The following is a comparison of the established mechanisms of our selected drugs and a hypothesized mechanism for this compound.
-
This compound (Hypothesized): Based on its structure, it is hypothesized to act as a monoamine reuptake inhibitor, with a potential affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT). This profile would suggest stimulant and potential antidepressant properties.
-
Amphetamine: A potent CNS stimulant, Amphetamine primarily acts by increasing the release of dopamine and norepinephrine from presynaptic neurons. It also functions as a reuptake inhibitor for these neurotransmitters, leading to a significant increase in their synaptic concentrations.
-
Sertraline: As a selective serotonin reuptake inhibitor (SSRI), Sertraline's primary mechanism is to block the reabsorption of serotonin into presynaptic neurons by inhibiting SERT. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.
-
Bupropion: Bupropion is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). It weakly inhibits the reuptake of both norepinephrine and dopamine, with a more pronounced effect on the former. Bupropion also has activity as a non-competitive antagonist of nicotinic acetylcholine receptors, which contributes to its use in smoking cessation.
Signaling Pathway Visualization
The following diagram illustrates the hypothesized interaction of this compound at the monoaminergic synapse in comparison to the established mechanisms of Amphetamine, Sertraline, and Bupropion.
Caption: Comparative Mechanisms of Action at the Monoamine Synapse.
In-Vivo Efficacy: Locomotor Activity
Locomotor activity assays are fundamental in preclinical CNS drug discovery to assess the stimulant or sedative effects of a compound. An open-field test is commonly used to measure parameters such as total distance traveled, time spent mobile, and rearing frequency.
Experimental Protocol: Open-Field Locomotor Activity
-
Subjects: Male C57BL/6J mice, 8-10 weeks old, will be used. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: The open-field arena (50 cm x 50 cm x 50 cm) is made of non-reflective, opaque material. The arena is placed in a sound-attenuated room with controlled lighting (approximately 280 lux).
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Animals are administered either vehicle (saline), this compound (1, 5, 10 mg/kg, i.p.), Amphetamine (1, 2.5, 5 mg/kg, i.p.), Sertraline (5, 10, 20 mg/kg, i.p.), or Bupropion (10, 20, 40 mg/kg, i.p.) 30 minutes before being placed in the open-field arena.
-
Each mouse is placed in the center of the arena and allowed to explore freely for 30 minutes.
-
Locomotor activity is recorded and analyzed using an automated video-tracking system.
-
The arena is cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis: The total distance traveled (cm) during the 30-minute session is analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison with the vehicle-treated group.
Hypothetical Locomotor Activity Data
| Compound | Dose (mg/kg) | Mean Total Distance Traveled (cm) ± SEM | % Change from Vehicle |
| Vehicle | - | 1500 ± 120 | 0% |
| This compound | 1 | 2200 ± 150 | +47% |
| 5 | 3500 ± 210 | +133% | |
| 10 | 4800 ± 250 | +220% | |
| Amphetamine | 1 | 2500 ± 180 | +67% |
| 2.5 | 4200 ± 230 | +180% | |
| 5 | 6000 ± 300 | +300% | |
| Sertraline | 5 | 1450 ± 110 | -3% |
| 10 | 1300 ± 100 | -13% | |
| 20 | 1100 ± 90 | -27% | |
| Bupropion | 10 | 1800 ± 130 | +20% |
| 20 | 2400 ± 160 | +60% | |
| 40 | 3200 ± 200 | +113% |
Interpretation: The hypothetical data suggests that this compound induces a dose-dependent increase in locomotor activity, similar to Amphetamine and Bupropion, indicating a stimulant effect. Sertraline, as expected, shows a slight sedative effect at higher doses. The potency of this compound in this hypothetical model appears to be less than that of Amphetamine but greater than that of Bupropion.
In-Vitro Efficacy: Monoamine Transporter Binding Affinity
To investigate the molecular targets of a novel compound, in-vitro receptor binding assays are essential. These assays determine the affinity of a compound for specific transporters or receptors.
Experimental Protocol: Radioligand Binding Assays
-
Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing either human DAT, NET, or SERT.
-
Binding Assay:
-
Assays are performed in a 96-well format.
-
For DAT binding, membranes are incubated with [³H]-WIN 35,428 as the radioligand. Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor like GBR 12909.
-
For NET binding, [³H]-Nisoxetine is used as the radioligand, with Desipramine used to determine non-specific binding.
-
For SERT binding, [³H]-Citalopram is used as the radioligand, with a high concentration of unlabeled Citalopram or Imipramine for non-specific binding.
-
Increasing concentrations of the test compounds (this compound, Amphetamine, Sertraline, Bupropion) are added to compete with the radioligand for binding to the transporter.
-
Following incubation, the membranes are harvested by rapid filtration over glass fiber filters, and the bound radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Hypothetical Monoamine Transporter Binding Affinities (Ki, nM)
| Compound | DAT | NET | SERT | DAT:SERT Selectivity | NET:SERT Selectivity |
| This compound | 25 | 40 | 300 | 12 | 7.5 |
| Amphetamine | 30 | 10 | 2000 | 67 | 200 |
| Sertraline | 2500 | 3000 | 0.5 | 0.0002 | 0.00017 |
| Bupropion | 520 | 200 | >10000 | >19 | >50 |
Interpretation: The hypothetical binding data suggests that this compound has a high affinity for both DAT and NET, with a significantly lower affinity for SERT. This profile is consistent with a stimulant and potentially antidepressant compound, sharing similarities with both Amphetamine and Bupropion. Its selectivity profile differs from the highly selective nature of Sertraline for SERT and the moderate DAT/NET preference of Bupropion.
Experimental Workflow Visualization
Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.
Conclusion
This guide presents a comparative framework for evaluating the efficacy of a novel CNS compound, this compound, against established drugs. Based on its chemical structure, we have hypothesized a pharmacological profile characterized by monoamine reuptake inhibition with a preference for DAT and NET. The hypothetical in-vivo and in-vitro data presented suggest that this compound could possess stimulant properties with a potency intermediate between Bupropion and Amphetamine.
It is crucial to emphasize that the data for this compound presented herein is purely hypothetical and for illustrative purposes. Rigorous experimental validation is required to determine the actual pharmacological and toxicological profile of this compound. The protocols and comparative data provided in this guide offer a robust starting point for such an investigation, enabling researchers to systematically characterize novel CNS-active molecules and assess their therapeutic potential.
References
-
Homework.Study.com. What is the mechanism of action from Sertraline? [Internet]. Available from: [Link]
"in vitro validation of N-(2-phenylethyl)cyclopentanamine as a research tool"
An In Vitro Validation Guide: N-(2-phenylethyl)cyclopentanamine as a Research Tool for Monoaminergic G-Protein Coupled Receptors
This guide provides a comprehensive in vitro validation framework for this compound, a synthetic compound featuring a phenylethylamine scaffold linked to a cyclopentane moiety.[1] Its structural similarity to endogenous trace amines and other catecholamine-releasing agents suggests potential activity at key monoaminergic G-protein coupled receptors (GPCRs) that are critical in neuroscience and pharmacology research.[2][3]
We present a series of objective, self-validating in vitro experiments designed to characterize the pharmacological profile of this compound. By comparing its performance against well-established reference compounds, this guide offers researchers the data and protocols necessary to evaluate its utility as a selective and potent research tool. The primary targets of this investigation are the Dopamine D2 Receptor (D2R) and the Trace Amine-Associated Receptor 1 (TAAR1), given their significant roles in neurotransmission and their known interaction with phenylethylamine-like structures.[4][5]
The Comparative Framework: Selecting the Right Benchmarks
To rigorously validate this compound, its activity must be contextualized against known modulators of the target receptors. The choice of comparators is critical for interpreting the experimental outcomes.
-
For the Dopamine D2 Receptor (D2R):
-
Dopamine (Endogenous Agonist): As the natural ligand, dopamine serves as the gold standard for potency and efficacy in functional assays.
-
Haloperidol (Antagonist): A well-characterized, high-affinity D2R antagonist, essential for confirming the specificity of the assay and for use in competitive binding studies.
-
-
For the Trace Amine-Associated Receptor 1 (TAAR1):
-
β-Phenylethylamine (β-PEA, Endogenous Agonist): A primary endogenous trace amine that activates TAAR1, providing a physiologically relevant benchmark.[4]
-
RO5263397 (Selective Synthetic Agonist): A potent and selective TAAR1 agonist used to compare the efficacy and potency of novel synthetic compounds.[6]
-
Experimental Design and Mechanistic Rationale
Our validation strategy employs a dual approach: functional assays to measure cellular response upon receptor activation and binding assays to quantify the direct interaction between the compound and the receptor.
Target 1: Dopamine D2 Receptor (Gi/o-coupled)
The D2R is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] Our validation will probe this canonical pathway.
Caption: D2 Receptor Gi/o-coupled signaling pathway.
Target 2: Trace Amine-Associated Receptor 1 (Gs-coupled)
In contrast to the D2R, TAAR1 is primarily a Gs-coupled receptor. Agonist binding activates adenylyl cyclase, resulting in an increase in intracellular cAMP concentration.[4][6] This opposing effect on the same second messenger provides a clear method for assessing target selectivity.
Caption: TAAR1 Gs-coupled signaling pathway.
In Vitro Experimental Protocols
The following protocols describe the step-by-step methodologies for characterizing this compound. For all cell-based assays, Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human receptor of interest are recommended.[7]
Protocol 1: D2R Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radiolabeled antagonist from the D2 receptor.
Caption: Workflow for D2R competitive binding assay.
Methodology:
-
Cell Culture & Membrane Preparation: Culture HEK293 cells stably expressing the human Dopamine D2 Receptor. Harvest cells and prepare a crude membrane fraction via homogenization and centrifugation.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Binding Reaction: In a 96-well plate, add cell membranes, a fixed concentration of a D2R-specific radioligand (e.g., [³H]-Spiperone or [³H]-Haloperidol), and serial dilutions of this compound or unlabeled Haloperidol (for positive control).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine non-specific binding using a high concentration of unlabeled Haloperidol. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: D2R Functional Assay (cAMP Inhibition)
This assay measures the functional consequence of D2R activation by quantifying the inhibition of forskolin-stimulated cAMP production.[7]
Caption: Workflow for D2R functional cAMP assay.
Methodology:
-
Cell Culture: Seed CHO or HEK293 cells stably expressing the human D2R into 96-well or 384-well assay plates and grow to 80-90% confluency.[7]
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist, Dopamine.
-
Cell Treatment: Aspirate the culture medium and add assay buffer containing the different concentrations of the test compounds. Incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production. Continue incubation for another 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay.[9]
-
Data Analysis: Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition). Plot the percent inhibition against the log concentration of the agonist and fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Emax (maximum efficacy).
Protocol 3: TAAR1 Functional Assay (cAMP Accumulation)
This assay is analogous to the D2R functional assay but measures the increase in cAMP resulting from Gs-pathway activation.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing human TAAR1 into 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound, β-PEA, and RO5263397.
-
Cell Treatment: Aspirate the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation) and the different concentrations of the test compounds.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C. No forskolin is needed as TAAR1 activation directly stimulates cAMP production.
-
cAMP Measurement: Lyse the cells and quantify intracellular cAMP levels as described in Protocol 2.
-
Data Analysis: Normalize the data to the vehicle control (basal cAMP) and a maximum stimulation control (e.g., high concentration of a potent agonist). Plot the cAMP concentration or percent stimulation against the log concentration of the agonist to determine the EC₅₀ and Emax.
Data Analysis & Comparative Performance
The following tables summarize the expected data from the described experiments, providing a clear comparison of this compound against the reference compounds.
Table 1: D2 Receptor Binding and Functional Activity
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Max Efficacy (% Inhibition of cAMP) |
|---|---|---|---|
| Dopamine | 15 ± 2.1 | 10 ± 1.5 | 100% (by definition) |
| Haloperidol | 1.2 ± 0.3 | N/A (Antagonist) | N/A (Antagonist) |
| This compound | 25 ± 3.5 | 45 ± 5.8 | 95% ± 4.2% |
Table 2: TAAR1 Receptor Functional Activity
| Compound | Functional Potency (EC₅₀, nM) | Max Efficacy (% of β-PEA max) |
|---|---|---|
| β-Phenylethylamine (β-PEA) | 80 ± 9.2 | 100% (by definition) |
| RO5263397 | 5 ± 0.8 | 110% ± 6.1% |
| This compound | 350 ± 25 | 65% ± 7.5% |
Interpretation and Conclusion
Based on the illustrative data, this compound presents as a potent, full agonist at the Dopamine D2 Receptor. Its binding affinity (Ki = 25 nM) and functional potency (EC₅₀ = 45 nM) are comparable to the endogenous ligand, dopamine, suggesting it is a highly effective D2R activator.
Conversely, its activity at the TAAR1 receptor is significantly lower. With an EC₅₀ of 350 nM and a maximal efficacy of only 65% relative to β-PEA, it acts as a partial and less potent agonist at this target. The approximately 8-fold lower potency at TAAR1 compared to D2R (45 nM vs. 350 nM) indicates a clear selectivity profile.
References
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Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Available at: [Link]
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Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology, 9, 645. Available at: [Link]
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Innoprot. (n.d.). D2 Dopamine Receptor Assay. Available at: [Link]
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Sotnikova, T. D., et al. (2009). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Molecular Pharmacology, 76(2), 229-235. Available at: [Link]
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van der Velden, W. J., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients, 16(11), 1567. Available at: [Link]
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Wikipedia. (n.d.). Cyclopentamine. Available at: [Link]
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Xie, Z., & Miller, G. M. (2009). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience, 3(1), 15-23. Available at: [Link]
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A Head-to-Head Comparison of Synthesis Methods for N-(2-phenylethyl)cyclopentanamine: A Guide for Researchers
Introduction
N-(2-phenylethyl)cyclopentanamine is a secondary amine with a structural motif that appears in various compounds of medicinal and pharmacological interest. As with many substituted amines, the efficient and selective synthesis of this target molecule is a key consideration for researchers in drug discovery and development. This guide provides an in-depth, head-to-head comparison of two primary and robust synthetic strategies for the preparation of this compound: Reductive Amination and Direct N-Alkylation .
This document is structured to provide not only detailed experimental protocols but also the underlying chemical principles and practical considerations for each method. The objective is to equip researchers with the necessary information to select the most suitable synthetic route based on factors such as available starting materials, desired scale, and laboratory capabilities.
Method 1: Reductive Amination of Cyclopentanone with 2-Phenylethylamine
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and selectivity. This one-pot reaction combines a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the target amine. This method elegantly avoids the common issue of over-alkylation often encountered in direct alkylation of primary amines.[1]
Causality of Experimental Choices
The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is deliberate. It is a mild and selective reagent that readily reduces the protonated imine (iminium ion) intermediate much faster than the starting ketone.[2] This selectivity is crucial for achieving a high yield of the desired secondary amine and minimizing the formation of cyclopentanol as a byproduct. The use of dichloromethane (DCM) as the solvent is standard for its inertness and ability to dissolve the reactants. A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion, which is the species that is actually reduced.
Visualizing the Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopentanone (1.0 eq.) and 2-phenylethylamine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Addition of Catalyst: Add glacial acetic acid (0.1 eq.) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Method 2: Direct N-Alkylation of Cyclopentylamine with 2-Phenylethyl Bromide
Direct N-alkylation is a classical and straightforward approach for forming C-N bonds via a nucleophilic substitution (Sₙ2) reaction.[3] In this case, the nitrogen atom of cyclopentylamine acts as a nucleophile, attacking the electrophilic carbon of 2-phenylethyl bromide and displacing the bromide leaving group.
Causality of Experimental Choices
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.[3] To mitigate this, a slight excess of the primary amine (cyclopentylamine) can be used to increase the probability of the alkylating agent reacting with the starting material. The choice of a suitable base is critical. A mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often employed to neutralize the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate and deactivate the starting amine.[3] Acetonitrile or DMF are common solvents for this type of reaction due to their polar aprotic nature, which facilitates Sₙ2 reactions.
Visualizing the N-Alkylation Pathway
Caption: Pathway for Direct N-Alkylation.
Detailed Experimental Protocol: N-Alkylation
-
Reaction Setup: In a round-bottom flask, combine cyclopentylamine (1.2 eq.), potassium carbonate (2.0 eq.), and a suitable solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: Add 2-phenylethyl bromide (1.0 eq.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: If DMF was used as the solvent, dilute the filtrate with water and extract the product with a suitable organic solvent like ethyl acetate (3x). If acetonitrile was used, it can be removed under reduced pressure before aqueous workup and extraction.
-
Washing: Wash the combined organic layers with water and brine to remove any remaining DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Head-to-Head Comparison of Synthesis Methods
| Parameter | Reductive Amination | Direct N-Alkylation |
| Starting Materials | Cyclopentanone, 2-Phenylethylamine | Cyclopentylamine, 2-Phenylethyl Bromide |
| Key Reagents | Sodium triacetoxyborohydride | Potassium or Cesium Carbonate |
| Reaction Type | Imine formation followed by reduction | Sₙ2 Nucleophilic Substitution |
| Selectivity | Generally high for mono-alkylation | Risk of over-alkylation to tertiary amine |
| Reaction Conditions | Mild (0 °C to room temperature) | Generally requires heating (60-80 °C) |
| Yields (Typical) | Good to excellent | Moderate to good, depends on control of over-alkylation |
| Atom Economy | Good | Moderate, generates salt byproduct |
| Advantages | High selectivity, mild conditions, one-pot procedure. | Straightforward concept, readily available starting materials. |
| Disadvantages | Cost of borohydride reagent, potential for ketone reduction if not controlled. | Potential for over-alkylation, requires heating, generates salt waste. |
Product Characterization
Independent of the synthetic route, the final product, this compound, should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the ethyl linker, and the protons of the cyclopentyl ring. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for a secondary amine, as well as C-H stretching for aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (189.30 g/mol ).[4]
Conclusion
Both reductive amination and direct N-alkylation are viable and effective methods for the synthesis of this compound.
-
Reductive amination is often the preferred method due to its high selectivity for the desired secondary amine and its mild reaction conditions. It is particularly advantageous when over-alkylation is a significant concern.
-
Direct N-alkylation offers a more traditional and conceptually simpler approach. With careful control of stoichiometry and reaction conditions, it can provide good yields of the target compound. It may be a more cost-effective option on a larger scale if the starting materials are more readily available or cheaper.
The ultimate choice of method will depend on the specific needs of the researcher, including the desired purity of the final product, the scale of the reaction, the cost and availability of reagents, and the time constraints of the project. This guide provides the foundational knowledge and detailed protocols to make an informed decision and successfully synthesize this compound.
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SpectraBase. Cyclopentanecarboxamide, N-(2-phenylethyl)-N-tetradecyl-. [Link]
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ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 : 1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4 :1); (a) Free host cone-3; (b) cone-3 ⊂ 2-phenylethylammonium picrate; (c) free 2-phenylethyl-ammonium picrate. * Denotes the solvent peaks. [Link]
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A Comparative Guide to the Biological Activity of N-(2-phenylethyl)cyclopentanamine and Its Linear Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparison of the anticipated biological activity of N-(2-phenylethyl)cyclopentanamine against its linear analogs, N-ethyl-N-(2-phenylethyl)amine and N-propyl-N-(2-phenylethyl)amine. Drawing upon established principles of medicinal chemistry and pharmacology, this document will elucidate the likely impact of N-substituent modifications on the interaction of these phenethylamine derivatives with their biological targets, primarily focusing on the serotonin 5-HT2A receptor.
Introduction: The Phenethylamine Scaffold and the Significance of N-Substitution
The 2-phenethylamine framework is a foundational structure in neuropharmacology, present in endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of psychoactive compounds.[1] The biological activity of phenethylamine derivatives can be profoundly influenced by substitutions at various positions on the molecule. Of particular interest is the nitrogen atom of the ethylamine side chain. Modification of this site, known as N-substitution, can dramatically alter a compound's affinity for its receptors, its functional efficacy, and its metabolic stability.
This guide focuses on a comparative analysis of three such derivatives:
-
This compound: A phenethylamine with a cyclic five-membered ring attached to the nitrogen.
-
N-ethyl-N-(2-phenylethyl)amine: A linear analog with an ethyl group on the nitrogen.
-
N-propyl-N-(2-phenylethyl)amine: A linear analog with a propyl group on the nitrogen.
The central hypothesis of this guide is that the nature of the N-substituent—specifically its size, conformation, and steric hindrance—will be a critical determinant of the biological activity of these compounds, particularly at serotonin receptors like the 5-HT2A subtype.
Structure-Activity Relationship (SAR) at the 5-HT2A Receptor: The Impact of N-Alkylation
The serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target for many phenethylamine-based psychoactive compounds.[2] Extensive research into the structure-activity relationships of ligands for this receptor has revealed important trends regarding N-substitution.
Early studies and foundational research in medicinal chemistry have consistently shown that simple N-alkylation of phenethylamines with small, linear alkyl groups such as methyl, ethyl, and propyl tends to significantly diminish their activity at 5-HT2A receptors.[3] This reduction in affinity and potency is a well-documented phenomenon. In contrast, more complex and specific N-substitutions, such as the addition of a benzyl group, can dramatically increase affinity, sometimes by several hundred-fold.
The rationale behind this observed decrease in activity with simple N-alkylation is multifaceted:
-
Steric Hindrance: The binding pocket of the 5-HT2A receptor has specific spatial requirements. The introduction of even a small alkyl group on the nitrogen can create steric clashes with amino acid residues within the binding site, preventing the ligand from adopting the optimal conformation for high-affinity binding.
-
Alteration of Key Interactions: The primary amine of many phenethylamines is believed to form a crucial ionic bond with a conserved aspartate residue in the third transmembrane domain of the receptor. N-alkylation can alter the pKa of the amine and introduce steric bulk that interferes with this critical interaction.
-
Conformational Rigidity vs. Flexibility: While some degree of conformational flexibility is necessary for a ligand to adapt to its binding site, excessive flexibility or the introduction of a substituent that favors a non-bioactive conformation can be detrimental to binding.
Comparative Analysis of Biological Activity
While direct, side-by-side experimental data for the three compounds of interest is not available in the published literature, we can infer their relative biological activities based on the established SAR principles discussed above.
This compound: A Constrained Analog
The cyclopentyl group on the nitrogen of this compound introduces a significant degree of steric bulk and conformational constraint compared to a simple linear alkyl chain. This cyclic substituent restricts the rotational freedom around the C-N bonds, locking the nitrogen atom in a more defined spatial orientation.
Expected Biological Activity:
Based on the principle that increased steric bulk at the nitrogen atom of phenethylamines generally reduces 5-HT2A receptor affinity, it is anticipated that This compound will exhibit significantly lower affinity and functional potency at the 5-HT2A receptor compared to unsubstituted phenethylamine. The bulky cyclopentyl group is likely to cause considerable steric hindrance within the receptor's binding pocket, impeding optimal interaction.
Linear Analogs: N-ethyl- and N-propyl-N-(2-phenylethyl)amine
The linear analogs, N-ethyl- and N-propyl-N-(2-phenylethyl)amine, represent a more straightforward N-alkylation.
Expected Biological Activity:
Following the well-established trend, both N-ethyl- and N-propyl-N-(2-phenylethyl)amine are expected to have markedly reduced affinity and potency at the 5-HT2A receptor compared to the parent phenethylamine.[3] Furthermore, it is probable that the N-propyl analog will exhibit even lower activity than the N-ethyl analog due to the incremental increase in the size and lipophilicity of the alkyl chain, leading to greater steric interference.
Summary of Expected Potency
Based on these SAR principles, the expected order of potency at the 5-HT2A receptor is:
Unsubstituted Phenethylamine >> N-ethyl-N-(2-phenylethyl)amine > N-propyl-N-(2-phenylethyl)amine ≈ this compound
The cyclopentyl derivative and the propyl derivative are both expected to have very low affinity, with the cyclopentyl group likely imposing the most significant steric penalty.
Key Biological Target: The 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gq/G11 G-protein.[2] Activation of this receptor by an agonist initiates a well-characterized intracellular signaling cascade, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Experimental Methodologies for Assessing Biological Activity
To empirically validate the hypotheses presented in this guide, two primary types of in vitro assays are indispensable: radioligand binding assays and functional assays.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for a specific receptor. It is a competitive binding experiment where the test compound competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) that has a known high affinity for the receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
-
Competitive Binding:
-
In a multi-well plate, add the prepared cell membranes.
-
Add a constant concentration of a radiolabeled antagonist for the 5-HT2A receptor (e.g., [³H]ketanserin).
-
Add varying concentrations of the unlabeled test compound (this compound or its linear analogs).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation. The Ki value represents the affinity of the test compound for the receptor.
-
Caption: Radioligand Binding Assay Workflow.
Inositol Phosphate (IP) Accumulation Functional Assay
This assay measures the functional consequence of receptor activation. Since the 5-HT2A receptor is Gq-coupled, its activation leads to the production of inositol phosphates (IPs). This assay quantifies the accumulation of IPs in response to agonist stimulation.
Step-by-Step Protocol:
-
Cell Culture and Labeling:
-
Culture cells expressing the human 5-HT2A receptor.
-
Incubate the cells with [³H]myo-inositol, which is incorporated into the cell membranes as radiolabeled phosphoinositides (the precursors to IPs).
-
-
Agonist Stimulation:
-
Wash the cells to remove excess [³H]myo-inositol.
-
Add a buffer containing lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
Add varying concentrations of the test compound (agonist).
-
Incubate to allow for receptor activation and IP production.
-
-
Extraction and Quantification:
-
Lyse the cells to stop the reaction.
-
Separate the accumulated radiolabeled IPs from other cellular components using ion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of accumulated IPs as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist). These values indicate the potency and efficacy of the compound, respectively.
-
Conclusion
The evidence strongly suggests that the introduction of a bulky, sterically hindering cyclopentyl group on the nitrogen atom of the phenethylamine scaffold will significantly reduce its biological activity at the 5-HT2A receptor. Similarly, the linear N-ethyl and N-propyl analogs are also expected to exhibit diminished activity, with the larger propyl group likely conferring lower potency than the ethyl group.
This guide underscores the critical importance of the N-substituent in modulating the pharmacological profile of phenethylamine derivatives. The experimental protocols detailed herein provide a clear and validated pathway for empirically testing these hypotheses and further elucidating the intricate relationship between molecular structure and biological function.
References
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Wikipedia. (2024). 5-HT2A receptor. [Link]
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McCorvy, J. D., et al. (2018). Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. Molecular Pharmacology, 93(1), 14-26. [Link]
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Confirming the In Vitro Target Engagement of N-(2-phenylethyl)cyclopentanamine: A Comparative Guide
For researchers in drug discovery and development, definitively confirming that a molecule engages its intended target is a cornerstone of building a robust therapeutic hypothesis. This guide provides an in-depth, experience-driven framework for confirming the in vitro target engagement of N-(2-phenylethyl)cyclopentanamine, a synthetic compound featuring a phenylethylamine scaffold. The structural motif of phenylethylamine is prevalent in a wide array of neuroactive compounds, including endogenous neurotransmitters and synthetic psychoactive drugs, suggesting a high probability of interaction with neurological targets such as G-protein coupled receptors (GPCRs) and monoamine transporters.[1][2][3][4]
This document is structured to guide the researcher through a logical, tiered approach to target identification and confirmation. We will explore a multi-faceted strategy, beginning with initial binding assays to identify primary interactors and progressing to functional, cell-based assays to elucidate the downstream consequences of this engagement. Throughout, we will compare the utility of various techniques and provide detailed protocols for their execution.
Part 1: Foundational Target Hypothesis and Initial Binding Assessment
The chemical architecture of this compound, specifically the phenylethylamine core, strongly suggests its potential interaction with proteins involved in monoaminergic neurotransmission.[1][2] Endogenous molecules like dopamine and norepinephrine, as well as numerous stimulant and antidepressant drugs, share this structural feature.[1][3] Therefore, our initial hypothesis is that this compound will engage with monoamine transporters (such as the dopamine transporter, DAT; norepinephrine transporter, NET; and serotonin transporter, SERT) and/or related GPCRs (such as dopamine, adrenergic, or trace amine-associated receptors).
To test this hypothesis, a primary screen using radioligand binding assays is the logical first step. This technique provides a direct measure of the compound's ability to displace a known, radioactively labeled ligand from its target protein.[5][6]
Comparative Compounds
To contextualize the binding affinity of this compound, it is essential to include well-characterized comparator compounds in all assays.
| Compound Class | Example Compound | Rationale for Inclusion |
| Known Transporter Inhibitor | Cocaine | A well-characterized, non-selective monoamine transporter inhibitor. |
| Known GPCR Agonist | Dopamine | The endogenous ligand for dopamine receptors. |
| Structural Analogue | Amphetamine | A classic phenylethylamine with known activity at monoamine transporters. |
| Negative Control | Propranolol (for DAT) | A beta-adrenergic receptor antagonist, structurally distinct and not expected to bind to DAT. |
Experimental Workflow: Radioligand Binding Assays
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol).
-
Test Compounds: Prepare 10 mM stock solutions of this compound and comparators in DMSO. Create a serial dilution series in assay buffer.
-
Membrane Preparation: Use commercially available HEK293 cell membranes stably expressing human DAT.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of test compound dilution, 25 µL of [³H]WIN 35,428 (final concentration 1 nM), and 200 µL of DAT-expressing membranes (10-20 µg protein).
-
For total binding, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 25 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).
-
Incubate at room temperature for 1 hour with gentle shaking.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Cellular Target Engagement and Functional Consequences
While binding assays confirm a direct interaction, they do not provide information about the functional outcome of this interaction in a cellular context.[7] Therefore, the next tier of investigation involves cell-based assays to confirm target engagement in a more physiologically relevant environment and to characterize the compound as an inhibitor, agonist, or antagonist.
Comparison of Cellular Target Engagement Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Transporter Uptake Assay | Measures the inhibition of radiolabeled substrate (e.g., [³H]dopamine) uptake into cells expressing the transporter.[5] | Functional readout of transporter activity; highly sensitive. | Requires handling of radioactive materials; can be influenced by off-target effects on cell viability. |
| BRET/FRET Assays | Measures the proximity of a tagged target protein to another interacting protein (e.g., β-arrestin for GPCRs) upon compound binding.[8][9] | Real-time measurement in live cells; can distinguish between agonists and antagonists. | Requires genetic modification of cells to express tagged proteins; may not be suitable for all targets. |
| Second Messenger Assays | Measures changes in intracellular signaling molecules (e.g., cAMP, Ca²⁺) downstream of GPCR activation.[10] | Provides a functional readout of receptor activation; amenable to high-throughput screening. | Indirect measure of target engagement; signal can be amplified or dampened by downstream pathways. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a target protein upon ligand binding.[11] | Label-free; can be performed in unmodified cells. | Lower throughput than other methods; may not be sensitive enough for all interactions. |
Experimental Workflow: Monoamine Transporter Uptake Assay
This workflow details the steps to assess the functional inhibition of monoamine transporters in a cellular context.
Caption: Workflow for a cellular monoamine transporter uptake assay.
Detailed Protocol: [³H]Dopamine Uptake Assay in HEK293-DAT Cells
-
Cell Culture:
-
Maintain HEK293 cells stably expressing the human dopamine transporter (HEK293-DAT) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells at a density of 50,000 cells/well in a 96-well plate and incubate overnight.
-
-
Assay Procedure:
-
Wash the cells once with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 10 minutes at 37°C with 100 µL of KRH buffer containing various concentrations of this compound or comparator compounds.
-
Initiate uptake by adding 100 µL of KRH buffer containing [³H]dopamine (final concentration 10 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
-
Data Acquisition:
-
Lyse the cells by adding 100 µL of 1% SDS to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of uptake inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Part 3: Orthogonal Validation and Off-Target Profiling
To build a compelling case for the on-target activity of this compound, it is crucial to perform orthogonal validation using a different assay format. For instance, if the primary target is identified as DAT through binding and uptake assays, a cellular thermal shift assay (CETSA) could be employed as a label-free method to confirm direct engagement in intact cells.[11]
Furthermore, to ensure the selectivity of the compound, it is advisable to screen it against a panel of related targets. For example, if this compound is found to be a potent DAT inhibitor, its activity should also be assessed at NET and SERT, as well as a panel of common off-target receptors (e.g., adrenergic, serotonergic, and muscarinic receptors). A lack of activity at these other sites would strengthen the claim of target selectivity.
Another important consideration is the potential for the compound to be a substrate for or inhibitor of monoamine oxidase (MAO), an enzyme responsible for the metabolism of phenylethylamines.[12][13] An in vitro MAO inhibition assay can provide valuable information about the compound's metabolic stability and potential for drug-drug interactions.[12][14][15]
Summary of Expected Data and Interpretation
The series of experiments outlined above will generate a comprehensive dataset to confirm the in vitro target engagement of this compound.
| Experiment | Data Generated | Interpretation |
| Radioligand Binding | Ki values for a panel of transporters and GPCRs | Identifies the primary binding targets and their relative affinities. |
| Transporter Uptake | IC₅₀ values for DAT, NET, and SERT | Quantifies the functional potency of the compound as a transporter inhibitor. |
| Second Messenger Assays | EC₅₀/IC₅₀ values for GPCR-mediated signaling | Characterizes the compound as an agonist, antagonist, or inverse agonist at specific GPCRs. |
| Orthogonal Validation (e.g., CETSA) | Thermal shift data | Confirms direct target engagement in a cellular context using a label-free method. |
| Off-Target Screening | Binding/functional data for a panel of related targets | Assesses the selectivity of the compound. |
| MAO Inhibition Assay | IC₅₀ values for MAO-A and MAO-B | Determines the potential for the compound to inhibit monoamine metabolism. |
By systematically applying this multi-tiered, comparative approach, researchers can confidently establish the in vitro target engagement profile of this compound, providing a solid foundation for further preclinical development.
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Baumgart, S., et al. (2022). Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, 27(19), 6524. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2-phenylethyl)cyclopentanamine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(2-phenylethyl)cyclopentanamine. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory. The protocols described herein are designed to be self-validating, grounded in authoritative regulatory standards and field-proven best practices.
Foundational Principles: Hazard Assessment and Regulatory Compliance
Proper disposal begins with a thorough understanding of the substance's potential hazards and the governing regulations. This compound, as a substituted amine, requires careful handling based on its chemical class properties.
Hazard Profile
-
Skin Corrosion/Irritation: Amines can be corrosive or irritating to the skin.[1][2]
-
Serious Eye Damage/Irritation: Direct contact can cause serious eye damage.[1][2]
-
Acute Toxicity: May be harmful or fatal if swallowed and toxic if inhaled.[2]
-
Flammability: Similar amines are classified as flammable liquids.[3]
During thermal decomposition, amines may emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[4]
| Hazard Classification | Category | Associated Risk | Source |
| Acute Oral Toxicity | Category 2/3 | Fatal or Toxic if swallowed | |
| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage or skin irritation | [1][2] |
| Serious Eye Damage | Category 1 | Causes serious eye damage | [2] |
| Flammable Liquid | Category 2/3 | Highly flammable liquid and vapor | [3] |
This table synthesizes data from similar amine compounds to project a likely hazard profile. Always refer to the specific SDS for the material in your possession.
The Regulatory Mandate: EPA and RCRA
In the United States, the Environmental Protection Agency (EPA) regulates chemical waste disposal under the Resource Conservation and Recovery Act (RCRA).[5][6] RCRA gives the EPA authority to control hazardous waste from its creation to its ultimate disposal, a framework known as "cradle-to-grave" management.[6]
This compound waste must be managed as hazardous waste. This classification prohibits disposal via sanitary sewer (sink), regular trash, or evaporation.[5][7] All disposal activities must be conducted through licensed hazardous waste facilities.[8]
Pre-Disposal Operations: Establishing a Safe Environment
Before handling waste, ensure that all safety measures are in place to protect personnel and the laboratory environment.
Personal Protective Equipment (PPE)
Based on the potential hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure clothing fully covers exposed skin.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] If there is a risk of inhalation, a NIOSH/MSHA approved respirator may be necessary.[4]
Spill Preparedness
Maintain a chemical spill kit readily accessible. The kit should contain an inert absorbent material (e.g., vermiculite, sand), personal protective equipment, and waste bags for cleanup materials. In the event of a significant spill, notify your institution's Environmental Health and Safety (EHS) office immediately.[7]
Step-by-Step Disposal Protocol
Follow this systematic procedure for the collection, storage, and disposal of this compound waste.
Step 1: Waste Characterization and Collection
-
Designation: All this compound, including pure unused product, solutions, and contaminated materials (e.g., gloves, pipette tips, paper towels), must be treated as hazardous waste.[10]
-
Liquid Waste: Collect liquid waste in a dedicated, leak-proof container that is chemically compatible with amines.[7][11] Plastic bottles are often preferred over glass to minimize the risk of breakage.[5] Whenever possible, use the original container for surplus chemicals.[11]
-
Solid Waste: Chemically contaminated lab debris such as gloves, absorbent pads, and empty vials should be collected in a separate, clearly labeled container lined with a clear plastic bag.[10][11] Do not use biohazard bags.[7]
-
Sharps: Chemically contaminated sharps (needles, razor blades, broken glass) must be placed in a designated, puncture-resistant sharps container.[10][11]
Step 2: Container Labeling
Proper labeling is a critical regulatory requirement. As soon as the first drop of waste is added to a container, it must be labeled.[8]
-
Use a Standardized Label: Affix a hazardous waste label provided by your institution's EHS department.[5][8]
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid formulas or abbreviations.[5]
-
All constituents in a mixture, with percentages.
-
The date accumulation started.
-
The specific hazards (e.g., Flammable, Corrosive, Toxic).
-
The name of the Principal Investigator and laboratory location.[5]
-
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
-
Location: Store waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).[8] This area must be under the control of the laboratory personnel generating the waste.
-
Segregation: Chemical incompatibility is a primary cause of laboratory incidents. Store this compound waste segregated from:
-
Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment, such as a plastic bin or tub, to contain any potential leaks or spills.[7][8]
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when adding waste.[7][11]
Step 4: Arranging for Disposal
-
Regular Pick-ups: Do not accumulate large quantities of waste. Most institutions limit laboratory waste storage to 10-25 gallons.[7][11] Schedule regular waste pick-ups with your EHS office.
-
Licensed Vendor: Your institution's EHS department will coordinate with a licensed professional waste disposal service for final treatment and disposal, which typically involves chemical incineration at a permitted facility.[1]
Prohibited Disposal Methods: A Critical Reminder
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Sink Disposal: Never pour this compound down the sink.[7][8] This can harm the public sewer system and is illegal under RCRA.
-
Trash Disposal: Do not place liquid chemical waste or contaminated solids in the regular municipal trash.[5][7]
-
Evaporation: Do not allow hazardous waste to evaporate in a fume hood or any other location as a means of disposal.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant waste disposal.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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Harvard University. (n.d.). Chemical and Hazardous Waste. Harvard Environmental Health and Safety. Retrieved from [Link]
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University of California, Berkeley. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry. Retrieved from [Link]
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Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Summary Of Procedures For Handling USEPA-Cincinnati Wastes (RCRA Waste Disposal Manual). EPA NEPIC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2-phenylethyl)cyclopentanecarboxamide. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Cyclopentyl-(1-phenyl-ethyl)-amine. PubChem Compound Database. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-phenylethyl)cyclopentanamine
A Note on Hazard Assessment: Specific safety data for N-(2-phenylethyl)cyclopentanamine is not extensively published. Therefore, this guidance is synthesized from the established principles of handling secondary amines and the documented hazards of structurally analogous compounds, such as N-(1-phenylethyl)cyclopentanamine and Cyclopentylamine. A thorough, site-specific risk assessment is mandatory before commencing any work.
Synthesized Hazard Profile: Understanding the Risk
This compound combines a secondary amine with a cyclopentyl and a phenylethyl group. This structure suggests a multi-faceted hazard profile that must be respected. Based on data from similar molecules, the primary risks are:
-
Dermal and Ocular Corrosivity: Structurally related amines are known to be corrosive or irritants to the skin and eyes.[1][2] Direct contact can cause chemical burns and severe eye damage.[1]
-
Toxicity: Cyclopentylamine, a related primary amine, is classified as toxic if swallowed and harmful if inhaled.[2][3] It is prudent to assume a similar or greater toxicity profile for this compound.
-
Respiratory Irritation: Amine vapors can be irritating to the respiratory tract.[4][5] Inhalation of vapors or aerosols should be minimized.
-
Flammability: While specific data is absent, related compounds like cyclopentylamine are highly flammable.[2][6] The chemical should be kept away from ignition sources.
These hazards dictate that engineering controls (such as a chemical fume hood) are the primary line of defense, with Personal Protective Equipment (PPE) serving as the essential final barrier to exposure.
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE must be tailored to the scale and nature of the operation. The following protocols outline the minimum requirements for routine handling and enhanced protection for high-risk scenarios.
Eye and Face Protection
Due to the risk of severe eye damage, robust eye protection is non-negotiable.
-
Mandatory for all handling: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[7]
-
High splash potential: When handling larger volumes (>50 mL) or performing vigorous operations (e.g., sonicating, vortexing), a full-face shield must be worn over the chemical splash goggles to protect the entire face.[7][8]
Hand Protection: The Critical Barrier
Choosing the correct gloves is paramount, as skin contact is a primary exposure route. Since specific breakthrough data for this compound is unavailable, glove selection must be based on resistance to amines and similar organic compounds.
-
Recommended Practice: Double-gloving is strongly recommended to provide layered protection and a protocol for safely removing the outer, contaminated glove.[8]
-
Glove Material Selection: Nitrile gloves are a common choice for handling amines but should be selected with care.[7] For prolonged exposure or immersion, more robust materials like neoprene or butyl rubber are superior. Always inspect gloves for any signs of degradation or perforation before use.[7][9][10]
| Glove Material | Splash Contact | Prolonged Contact (>15 min) | Rationale & Caveats |
| Nitrile | Good | Fair / Not Recommended | Suitable for incidental splash contact. Nitrile can degrade with prolonged exposure to some amines. Immediately remove and replace gloves after a splash.[10][11] |
| Neoprene | Excellent | Good | Offers good resistance to a broad range of chemicals, including amines, acids, and caustics.[9][10] |
| Butyl Rubber | Excellent | Excellent | Provides excellent resistance against corrosive amines, ketones, and esters. Recommended for high-risk operations or spill cleanup.[10] |
It is critical to consult the glove manufacturer's specific chemical resistance data. On-site testing is advised to determine safe usage under your specific conditions.[12]
Body and Foot Protection
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[7] For tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[7]
-
Foot Protection: Closed-toe shoes made of a non-porous material are mandatory in any area where this chemical is handled.[7] Perforated shoes or sandals are strictly forbidden.
Respiratory Protection
Engineering controls, primarily a certified chemical fume hood, should be the primary method for preventing inhalation exposure.[8] However, respiratory protection may be required in specific situations:
-
When to Use: If engineering controls are insufficient, during a large spill, or when working in poorly ventilated areas.[2][7]
-
Type of Respirator: A NIOSH-approved respirator is necessary. For amine vapors, this typically involves a half-mask or full-face respirator equipped with ammonia/methylamine (Type K, green) and/or organic vapor cartridges.[2] A face-piece fit test is mandatory before use.
Operational Plans and Workflows
Proper procedure is as important as the equipment itself. The following workflows provide step-by-step guidance for key operations.
PPE Selection Workflow
The level of PPE should be determined by a dynamic risk assessment of the planned procedure.
Caption: PPE selection decision tree.
Protocol: Safe Donning and Doffing of PPE
The sequence of putting on and taking off PPE is designed to minimize cross-contamination.
Caption: PPE donning and doffing sequence.
Step-by-Step Doffing Procedure:
-
Outer Gloves: Remove the most contaminated item first. If double-gloved, peel off the outer pair without touching your skin.
-
Lab Coat/Apron: Remove by rolling it outwards and away from your body.
-
Inner Gloves: Remove the second pair of gloves.
-
Goggles/Face Shield: Handle by the strap; avoid touching the front surface.
-
Mask/Respirator: Remove from behind.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Decontamination and Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, aprons) must be discarded as hazardous waste according to institutional guidelines.[13] Contaminated lab coats should be laundered separately by a professional service aware of the chemical hazards.[14] Do not take contaminated clothing home.
-
Chemical Waste Disposal: this compound and any materials used for its cleanup must be disposed of as hazardous chemical waste.[1][13] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures. Never dispose of amines down the drain.[1]
Emergency Operational Plan: First Aid
In case of exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, preferably under a safety shower.[1][14] Remove all contaminated clothing while flushing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting.[2][14] If the person is conscious, rinse their mouth with water and have them drink several glasses of water or milk.[14] Seek immediate medical attention.
By adhering to these stringent PPE protocols and operational plans, researchers can safely handle this compound, ensuring personal safety and maintaining the integrity of their work.
References
- Vertex AI Search. "How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide." Accessed January 9, 2024.
- BenchChem. "Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine." Accessed January 9, 2024.
- Diplomata Comercial. "What are the Health and Safety Guidelines for Using Amines?" Accessed January 9, 2024.
- BenchChem. "Personal protective equipment for handling Ethyne-1,2-diamine." Accessed January 9, 2024.
- Enamine. "Safety Data Sheet - N-(1-phenylethyl)cyclopentanamine." Accessed January 9, 2024.
- Sigma-Aldrich. "Safety Data Sheet - Cyclopentylamine." Accessed January 9, 2024.
- Thermo Fisher Scientific. "Safety Data Sheet - Cyclopentylamine." Accessed January 9, 2024.
- Apollo Scientific. "(2S)-(+)
- Hazmat School. "5 Types of PPE for Hazardous Chemicals." (2022-12-07). Accessed January 9, 2024.
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- American Chemistry Council. "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." Accessed January 9, 2024.
- Sigma-Aldrich. "this compound | 160567-89-5." Accessed January 9, 2024.
- CymitQuimica. "CAS 160567-89-5: this compound." Accessed January 9, 2024.
- RPS Group. "Amines | Workplace Exposure Monitoring." Accessed January 9, 2024.
- Kerbl. "Chemical resistant gloves." Accessed January 9, 2024.
- Fisher Scientific. "Safety Data Sheet - Cyclopamine." (2024-04-01). Accessed January 9, 2024.
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- Fisher Scientific. "Safety Data Sheet - Cyclopentylamine (2025)." Accessed January 9, 2024.
- Gloves By Web. "Gloves Chemical Resistance Chart." Accessed January 9, 2024.
- Fisher Scientific.
- University of California, San Diego. "OSHA Glove Selection Chart." Accessed January 9, 2024.
- Cornell University Environmental Health and Safety. "Hazardous Waste Manual." Accessed January 9, 2024.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
